molecular formula C15H24N2O2 B15621473 Oxymatrine-d3

Oxymatrine-d3

Cat. No.: B15621473
M. Wt: 267.38 g/mol
InChI Key: XVPBINOPNYFXID-OKIIUQKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxymatrine-d3 is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 267.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H24N2O2

Molecular Weight

267.38 g/mol

IUPAC Name

(1R,2R,9S)-2,8,8-trideuterio-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

InChI

InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2/t11-,12+,13+,15?,17?/m0/s1/i10D2,13D

InChI Key

XVPBINOPNYFXID-OKIIUQKZSA-N

Origin of Product

United States

Foundational & Exploratory

Oxymatrine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Oxymatrine-d3, a deuterated analog of the natural alkaloid Oxymatrine (B1678083). This document is intended to serve as a comprehensive resource, detailing its core characteristics, relevant experimental protocols, and the biological pathways associated with its non-deuterated counterpart, Oxymatrine. The inclusion of a deuterated internal standard like this compound is crucial for accurate quantification in pharmacokinetic and metabolic studies.

Core Physical and Chemical Properties

This compound is a stable isotope-labeled version of Oxymatrine, primarily used as an internal standard in mass spectrometry-based analytical methods. The deuterium (B1214612) labeling provides a distinct mass signature, allowing for precise differentiation from the endogenous or administered unlabeled compound.

Data Presentation: Quantitative Properties
PropertyValueSource(s)
Molecular Formula C₁₅H₂₁D₃N₂O₂[1][2]
Molecular Weight 267.38 g/mol [1][2]
Accurate Mass 267.2026[1][2]
CAS Number 16837-52-8 (Unlabelled)[1][3][4][5][6][7]
Appearance White to off-white crystalline solid[3][4][8]
Purity >95% (HPLC)[1]
Storage Temperature 2-10°C or -20°C[1][4][9]
Solubility (of Oxymatrine) Soluble in Water, Methanol (B129727), Ethanol, DMSO, and DMF. Approx. 10 mg/mL in PBS (pH 7.2), 33.3 mg/mL in ethanol, and 10 mg/mL in DMSO and DMF.[4][8][10]
Stability (of Oxymatrine) Stable for ≥ 4 years at -20°C as a solid. Aqueous solutions should be used within a day. Half-life in aquatic conditions is >200 days; in dry soil, it is 5.4-8.6 days.[4][11]

Experimental Protocols

Detailed methodologies are essential for the effective use and analysis of this compound and its parent compound. The following protocols are based on established methods for Oxymatrine.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the determination of Oxymatrine content in various samples, including pharmaceutical formulations.

  • Objective: To quantify Oxymatrine and its related substances.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column.[12]

  • Mobile Phase: A mixture of phosphate (B84403) buffer solution and methanol (e.g., 85:15 v/v).[12] An alternative mobile phase is methanol-water-trifluoroacetic acid (16:84:0.002 v/v/v).[13]

  • Flow Rate: Typically 0.5 mL/min to 1.0 mL/min.[14]

  • Detection: UV detection at 205 nm or 210 nm.[12][14]

  • Procedure:

    • Prepare a standard stock solution of Oxymatrine and this compound in a suitable solvent like methanol.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the sample by extracting Oxymatrine and spiking it with a known concentration of this compound as the internal standard.

    • Inject the prepared samples and standards into the HPLC system.

    • Quantify Oxymatrine based on the peak area ratio relative to the this compound internal standard against the calibration curve.

Extraction from Aqueous Samples

This method is designed for the extraction and pre-concentration of Oxymatrine from environmental water samples.

  • Objective: To extract Oxymatrine from river water samples for analysis.

  • Methodology: Dispersive liquid-liquid microextraction (DLLME).[14]

  • Reagents:

    • Extraction Solvent: Acetonitrile.[14]

    • Dispersant Solvent: Chloroform.[14]

    • Salting-out Agent: Sodium chloride.[14]

  • Procedure:

    • Take a defined volume of the water sample.

    • Add sodium chloride (e.g., 5%) to enhance extraction efficiency.[14]

    • Add a mixture of the dispersant solvent (e.g., 100 µL chloroform) and extraction solvent (e.g., 1.0 mL acetonitrile).[14]

    • Vortex the solution vigorously for 1 minute to form a cloudy solution, followed by shaking.[14]

    • Centrifuge the sample (e.g., at 5000 rpm for 15 minutes) to separate the phases.[14]

    • Collect the sedimented phase (extraction solvent) for analysis by HPLC or other suitable methods.

In Vitro Apoptosis Assay

This protocol can be used to assess the apoptosis-inducing effects of Oxymatrine in cancer cell lines. This compound would be used in parallel mass spectrometry studies to track metabolism.

  • Objective: To determine if Oxymatrine induces apoptosis in a specific cell line (e.g., human osteosarcoma MG-63 cells).[15]

  • Methodology: Annexin V-FITC/Propidium Iodide (PI) double staining followed by flow cytometry.[15]

  • Procedure:

    • Culture the target cells in a suitable medium.

    • Treat the cells with varying concentrations of Oxymatrine for specific time periods (e.g., 24, 48 hours).

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Signaling Pathways of Oxymatrine

Oxymatrine, the non-deuterated parent compound, exerts its diverse pharmacological effects by modulating multiple key signaling pathways. These are critical for understanding its anti-inflammatory, anti-fibrotic, and anti-cancer properties.[16][17][18]

Inhibition of TGF-β/Smad Pathway

A primary mechanism for Oxymatrine's anti-fibrotic effects is the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a central regulator of collagen production and extracellular matrix deposition.[3][5][16]

TGF_Beta_Pathway Oxymatrine Oxymatrine pSmad23 p-Smad2/3 Oxymatrine->pSmad23 Inhibits Phosphorylation TGFB1 TGF-β1 TGFBR TGF-β Receptor (Type I/II) TGFB1->TGFBR TGFBR->pSmad23 Phosphorylation Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Collagen Gene Transcription Fibrosis Fibrosis Gene->Fibrosis

Caption: Oxymatrine inhibits the TGF-β/Smad pathway, reducing fibrosis.

Modulation of Cancer-Related Signaling Pathways

Oxymatrine demonstrates anti-cancer properties by influencing several pathways that regulate cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways.[17][19] It also induces apoptosis through the activation of caspases and regulation of Bcl-2 family proteins.[15][18]

Anti_Cancer_Pathway cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling cluster_effects Cellular Outcomes Oxymatrine Oxymatrine EGFR EGFR Oxymatrine->EGFR Inhibits PI3K_Akt PI3K/Akt Pathway Oxymatrine->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Oxymatrine->MAPK_ERK Caspases Caspase Activation Oxymatrine->Caspases Induces EGFR->PI3K_Akt EGFR->MAPK_ERK Proliferation Cell Proliferation & Invasion PI3K_Akt->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Oxymatrine's multi-target action against cancer cell signaling.

References

Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Purification of Deuterated Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proposed Synthesis of Deuterated Oxymatrine (B1678083)

The proposed synthesis commences with the total synthesis of deuterated matrine (B1676216), followed by its oxidation to deuterated oxymatrine. The synthetic route for matrine is adapted from the work of Sherburn et al. (2022), which involves a late-stage hydrogenation step amenable to the introduction of deuterium (B1214612).[1][2]

Synthesis of Deuterated Matrine ([D]-Matrine)

The final step in the total synthesis of isomatrine (B92780) by Sherburn et al. involves the hydrogenation of a tetracyclic alkene precursor.[2] By substituting hydrogen gas with deuterium gas (D2) in this step, deuterated isomatrine can be synthesized. Subsequent epimerization under the reaction conditions can lead to the formation of deuterated matrine and allomatrine.[2]

Experimental Protocol: Catalytic Deuteration

  • Precursor: Tetracyclic alkene (as described by Sherburn et al., 2022).

  • Catalyst: Palladium on carbon (Pd/C, 10 wt. %).

  • Deuterium Source: Deuterium gas (D2).

  • Solvent: Ethyl acetate (B1210297) (EtOAc).

  • Procedure:

    • The tetracyclic alkene precursor is dissolved in ethyl acetate in a high-pressure reaction vessel.

    • A catalytic amount of 10% Pd/C is added to the solution.

    • The vessel is purged with nitrogen gas and then filled with deuterium gas to the desired pressure.

    • The reaction mixture is stirred vigorously at room temperature for 24-48 hours, or until deuterium uptake ceases.

    • Upon completion, the reaction mixture is carefully depressurized and filtered through a pad of Celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude deuterated matrine isomers.

Oxidation of [D]-Matrine to [D]-Oxymatrine

The synthesized deuterated matrine is then oxidized to the corresponding N-oxide, deuterated oxymatrine. This can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice.

Experimental Protocol: N-Oxidation

  • Starting Material: Deuterated matrine ([D]-Matrine).

  • Oxidizing Agent: Hydrogen peroxide (H₂O₂, 30% aqueous solution).

  • Solvent: Acetone or methanol (B129727).

  • Procedure:

    • Deuterated matrine is dissolved in acetone.

    • An excess of 30% hydrogen peroxide is added dropwise to the solution at room temperature.

    • The reaction mixture is stirred for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the excess hydrogen peroxide is quenched by the addition of a small amount of platinum on carbon or manganese dioxide.

    • The mixture is filtered, and the solvent is removed under reduced pressure to yield crude deuterated oxymatrine.

Purification of Deuterated Oxymatrine

The purification of deuterated oxymatrine involves the removal of unreacted deuterated matrine, non-deuterated or partially deuterated species, and other reaction byproducts. A multi-step chromatographic approach is recommended.

Column Chromatography

Initial purification of the crude product can be performed using silica (B1680970) gel column chromatography.

Experimental Protocol: Silica Gel Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), often with a small percentage of ammonia (B1221849) to prevent tailing of the alkaloids. A typical gradient could be from 100% CH₂Cl₂ to 95:5 CH₂Cl₂:MeOH.

  • Procedure:

    • The crude deuterated oxymatrine is dissolved in a minimal amount of the initial mobile phase and loaded onto the silica gel column.

    • The column is eluted with the solvent gradient, and fractions are collected.

    • Fractions are analyzed by TLC or LC-MS to identify those containing the pure deuterated oxymatrine.

    • The desired fractions are combined and concentrated to yield the partially purified product.

High-Performance Liquid Chromatography (HPLC)

For final purification to achieve high purity, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. The separation of deuterated and non-deuterated compounds can be challenging and may require optimization of the chromatographic conditions.[3]

Experimental Protocol: Preparative RP-HPLC

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or acetic acid to improve peak shape. A typical mobile phase could be a gradient of 0.1% acetic acid in water and acetonitrile.[3]

  • Detection: UV detection at 220 nm.[3]

  • Procedure:

    • The partially purified deuterated oxymatrine is dissolved in the initial mobile phase.

    • The solution is injected onto the preparative HPLC column.

    • The elution is performed using a suitable gradient program to separate the deuterated oxymatrine from any remaining impurities.

    • The peak corresponding to deuterated oxymatrine is collected.

    • The collected fraction is lyophilized or concentrated to yield the highly pure deuterated oxymatrine.

Analytical Characterization

The final product must be thoroughly characterized to confirm its identity, purity, and the extent of deuterium incorporation.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the deuterated compound and determining the level of deuterium incorporation. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination. The protonated molecule [M+H]⁺ for non-deuterated oxymatrine is expected at m/z 265.1914.[4] For each deuterium atom incorporated, the mass will increase by approximately 1.006 Da. The fragmentation pattern can also be compared to that of unlabeled oxymatrine to ensure the structural integrity of the molecule.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H NMR and ²H NMR spectroscopy are essential for confirming the positions and extent of deuterium incorporation.[6]

  • ¹H NMR: The proton NMR spectrum of the deuterated compound will show a decrease in the signal intensity or disappearance of signals corresponding to the positions where deuterium has been incorporated.

  • ²H NMR: The deuterium NMR spectrum will show signals at the chemical shifts corresponding to the deuterated positions, providing direct evidence of labeling.[6]

  • ¹³C NMR: The carbon-13 NMR spectrum can also be informative, as the signals for carbons attached to deuterium will appear as multiplets due to C-D coupling and may show a slight isotopic shift.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the synthesis and analysis of deuterated oxymatrine.

Table 1: Physicochemical Properties of Oxymatrine

PropertyValueReference
Molecular FormulaC₁₅H₂₄N₂O₂[7]
Molecular Weight264.36 g/mol [7]
CAS Number16837-52-8[7]

Table 2: Chromatographic and Spectrometric Data for Oxymatrine Analysis

ParameterMethodConditions/ValueReference
HPLC ColumnC18250 x 4.6 mm, 5 µm[8]
Mobile PhaseAcetonitrile/0.1% Acetic Acid4:96 (v/v), pH 5.6[3]
Flow Rate1.0 mL/min[3]
UV Detection220 nm[3]
MS [M+H]⁺ESI-QTOFm/z 265.1914[4]

Visualization of Workflows and Pathways

Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Precursor Tetracyclic Alkene Precursor D_Matrine Deuterated Matrine Isomers Precursor->D_Matrine D2, Pd/C Crude_D_Oxymatrine Crude Deuterated Oxymatrine D_Matrine->Crude_D_Oxymatrine H2O2 Purified_D_Oxymatrine Purified Deuterated Oxymatrine Crude_D_Oxymatrine->Purified_D_Oxymatrine Column Chromatography Final_Product Pure Deuterated Oxymatrine Purified_D_Oxymatrine->Final_Product Preparative HPLC TGF_Beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_Transcription Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription promotes Fibrosis Fibrosis Gene_Transcription->Fibrosis Oxymatrine Oxymatrine Oxymatrine->TGF_beta_R inhibits Oxymatrine->p_Smad2_3 inhibits

References

Oxymatrine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Properties, Biological Activities, and Experimental Methodologies of Deuterated Oxymatrine (B1678083).

This technical guide provides a comprehensive overview of Oxymatrine-d3, a deuterated form of the natural alkaloid Oxymatrine. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, biological functions, and relevant experimental protocols.

Core Chemical and Physical Data

This compound is a stable isotope-labeled version of Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens. The deuteration makes it a valuable tool in pharmacokinetic and metabolic studies.

PropertyValueCitation(s)
CAS Number 16837-52-8 (for unlabeled Oxymatrine)[1]
Molecular Formula C₁₅H₂₁D₃N₂O₂[1]
Molecular Weight 267.38 g/mol [1]

Multifaceted Biological Activities of Oxymatrine

Oxymatrine exhibits a broad spectrum of pharmacological activities, positioning it as a compound of significant interest for therapeutic development. Its mechanisms of action are complex and involve the modulation of numerous signaling pathways.[2][3] Key biological effects include anti-inflammatory, anti-cancer, and anti-fibrotic activities.

Anti-Inflammatory Effects

Oxymatrine demonstrates potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5] This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways.[4][6]

Anti-Cancer Activity

The anti-tumor effects of Oxymatrine are multifaceted. It can induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways and modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[7][8] Furthermore, it has been shown to inhibit cancer cell proliferation, migration, and angiogenesis.[7][8] The PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways are key signaling cascades implicated in its anti-cancer mechanisms.[3]

Anti-Fibrotic Effects

Oxymatrine has shown promise in mitigating fibrotic diseases, particularly liver fibrosis.[9] Its anti-fibrotic action involves the inhibition of hepatic stellate cell activation and the downregulation of transforming growth factor-beta (TGF-β) signaling, a major pathway in the development of fibrosis.[3][10]

Key Signaling Pathways Modulated by Oxymatrine

The therapeutic effects of Oxymatrine are underpinned by its ability to interact with and modulate several critical intracellular signaling pathways.

Signaling_Pathways cluster_inflammation Anti-Inflammatory Pathways cluster_fibrosis Anti-Fibrotic Pathway cluster_cancer Anti-Cancer Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NF_kB NF-κB TLR4->NF_kB MAPK MAPKs (p38, ERK, JNK) TLR4->MAPK Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Oxymatrine_Inflam Oxymatrine Oxymatrine_Inflam->NF_kB Oxymatrine_Inflam->MAPK TGF_beta1 TGF-β1 TGF_beta_Receptor TGF-β Receptor TGF_beta1->TGF_beta_Receptor Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Smad4 Smad4 Smad2_3->Smad4 Collagen_Production Collagen Production & Fibrosis Smad4->Collagen_Production Oxymatrine_Fibrosis Oxymatrine Oxymatrine_Fibrosis->Smad2_3 Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases PI3K_Akt PI3K/Akt Pathway Receptor_Tyrosine_Kinases->PI3K_Akt Cell_Proliferation Cell Proliferation & Survival PI3K_Akt->Cell_Proliferation Apoptosis_Regulation Apoptosis Regulation (Bcl-2 family) PI3K_Akt->Apoptosis_Regulation Caspases Caspases Apoptosis_Regulation->Caspases Apoptosis Apoptosis Caspases->Apoptosis Oxymatrine_Cancer Oxymatrine Oxymatrine_Cancer->PI3K_Akt Oxymatrine_Cancer->Apoptosis_Regulation

Caption: Key signaling pathways modulated by Oxymatrine in inflammation, fibrosis, and cancer.

Experimental Protocols

This section details methodologies for key experiments frequently cited in Oxymatrine research.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of Oxymatrine and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Protein Expression Analysis (Western Blot)

Western blotting is employed to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p-ERK, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Oxymatrine in a living organism.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., A549, HCC827) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, Oxymatrine). Administer Oxymatrine via intraperitoneal injection or oral gavage at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, Western blot).

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., Cancer cells, Immune cells) Treatment Oxymatrine Treatment (Dose- and time-dependent) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Migration_Assay Transwell Migration Assay Treatment->Migration_Assay Animal_Model Animal Model (e.g., Xenograft, Hepatitis Model) Oxymatrine_Administration Oxymatrine Administration (i.p., oral) Animal_Model->Oxymatrine_Administration Tumor_Monitoring Tumor Growth Monitoring Oxymatrine_Administration->Tumor_Monitoring Tissue_Collection Tissue Collection & Analysis Tumor_Monitoring->Tissue_Collection Histology Histology (H&E, Masson's Trichrome) Tissue_Collection->Histology IHC Immunohistochemistry Tissue_Collection->IHC

Caption: A general experimental workflow for investigating the effects of Oxymatrine.

References

Isotopic Purity of Oxymatrine-d3 Standards: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies used to determine the isotopic purity of Oxymatrine-d3, a deuterated analog of the natural alkaloid Oxymatrine. The isotopic purity of such standards is a critical parameter for their application in quantitative bioanalytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS) based pharmacokinetic studies, where they serve as internal standards. This document outlines the key experimental protocols, data interpretation, and relevant biological pathways associated with Oxymatrine.

Introduction to Isotopic Purity

Deuterated compounds, such as this compound, are invaluable tools in mass spectrometry-based quantification.[1] They serve as ideal internal standards because their chemical properties are nearly identical to the analyte of interest, but they can be distinguished by their mass-to-charge ratio (m/z). The isotopic purity of a deuterated standard refers to the percentage of the compound that contains the specified number of deuterium (B1214612) atoms. It is a crucial factor as the presence of unlabeled (d0) or partially labeled molecules can interfere with the accurate quantification of the analyte.

Analytical Methodologies for Isotopic Purity Determination

The determination of isotopic purity for deuterated standards like this compound primarily relies on two powerful analytical techniques: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography and electrospray ionization (LC-ESI-HRMS), is a highly sensitive and accurate method for determining the isotopic distribution of a compound.[3][4] The high resolution allows for the separation and quantification of ions with very small mass differences, such as those between deuterated and non-deuterated isotopologues.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of around 1 µg/mL using the initial mobile phase composition.

  • Liquid Chromatography (LC) Conditions:

    • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A shallow gradient suitable for the elution of Oxymatrine.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.

    • Resolution: Set to a high resolution (e.g., > 60,000 FWHM).

    • Scan Range: A narrow scan range around the expected m/z of the protonated molecule [M+H]+ of this compound (approximately m/z 268.2).

    • Data Acquisition: Full scan mode to capture the full isotopic cluster.

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues (d0, d1, d2, d3).

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

The following table presents example data for the isotopic distribution of a hypothetical deuterated standard, as specific data for commercially available this compound is not publicly available.

IsotopologueRelative Abundance (%)
d00.1
d10.3
d21.5
d398.1
Isotopic Purity 98.1%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential technique for confirming the isotopic purity and the position of deuterium labeling in a molecule.[2] While ¹H NMR can be used to detect the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4) to a final concentration of 5-10 mg/mL.

    • Add a known amount of an internal standard for quantitative NMR (qNMR) if required.

  • NMR Spectroscopy Conditions:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Acquire a standard proton spectrum to identify any residual non-deuterated signals.

      • The absence or significant reduction of a signal at the position of deuteration confirms successful labeling.

    • ²H NMR:

      • Acquire a deuterium spectrum to directly observe the deuterium signal. The chemical shift will be very similar to the corresponding proton signal.

    • ¹³C NMR:

      • Can also be used to confirm the position of deuteration due to the coupling between carbon and deuterium (C-D) which results in a characteristic multiplet.

  • Data Analysis:

    • In ¹H NMR, the isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal in the molecule.

    • In ²H NMR, the presence of a signal at the expected chemical shift confirms the presence of deuterium.

Signaling Pathways of Oxymatrine

Oxymatrine has been shown to exert its biological effects through the modulation of various signaling pathways, making it a compound of interest for drug development. Its anti-inflammatory, anti-cancer, and anti-viral properties are attributed to its interaction with key cellular signaling cascades.

PI3K/Akt/mTOR Pathway

Oxymatrine has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer. By inhibiting this pathway, Oxymatrine can induce apoptosis and suppress cell proliferation in cancer cells.

PI3K_Akt_mTOR_Pathway Oxymatrine Oxymatrine EGFR EGFR Oxymatrine->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR pathway by Oxymatrine.

NF-κB Signaling Pathway

Oxymatrine is known to suppress the activation of the NF-κB pathway, a key regulator of inflammation. This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

NFkB_Pathway Oxymatrine Oxymatrine IKK IKK Oxymatrine->IKK Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Response Nucleus->Inflammation

Caption: Oxymatrine inhibits the NF-κB inflammatory pathway.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of an this compound standard.

Isotopic_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Report Prep This compound Standard HRMS LC-ESI-HRMS Prep->HRMS NMR NMR Spectroscopy (¹H, ²H, ¹³C) Prep->NMR MS_Data Isotopic Distribution (Mass Spectra) HRMS->MS_Data NMR_Data Positional Confirmation (NMR Spectra) NMR->NMR_Data Report Certificate of Analysis (Isotopic Purity) MS_Data->Report NMR_Data->Report

Caption: Workflow for determining the isotopic purity of this compound.

Conclusion

The determination of the isotopic purity of this compound standards is paramount for their reliable use in quantitative analytical studies. A combination of High-Resolution Mass Spectrometry and NMR Spectroscopy provides a comprehensive characterization of these standards, ensuring both the degree of deuteration and the specific positions of the deuterium labels. Understanding the signaling pathways through which Oxymatrine exerts its effects provides a crucial biological context for its study and potential therapeutic applications. This guide provides the foundational knowledge and experimental frameworks for researchers and scientists working with deuterated Oxymatrine and other similar stable isotope-labeled compounds.

References

A Technical Guide to Oxymatrine-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Oxymatrine-d3, a deuterated analog of the natural alkaloid Oxymatrine, for its application in scientific research. This document details commercially available sources, key quality specifications, and insights into its biological activity and relevant experimental contexts.

Commercial Suppliers and Specifications

This compound is a specialized research chemical. The following table summarizes the specifications of commercially available this compound from a leading supplier. This data is crucial for researchers to assess the quality and suitability of the compound for their experimental needs, particularly in quantitative studies where isotopic purity is paramount.

SupplierCatalog NumberChemical Purity (by HPLC)Isotopic PurityAvailable Formats
LGC Standards TRC-O876302>95%[1]Information not publicly availableNeat solid (1 mg, 5 mg, 10 mg)[1]

Note: Isotopic purity is a critical parameter for deuterated standards and is often detailed in the Certificate of Analysis (CoA) provided by the supplier upon purchase. Researchers are strongly encouraged to request the CoA for lot-specific data.

For comparative purposes, the specifications for the non-deuterated form, Oxymatrine, are provided below from a selection of reputable suppliers.

SupplierCatalog NumberChemical PurityAvailable Formats
Cayman Chemical 14915≥98%[2][3][4]Crystalline solid (various sizes)[2][3]
Simson Pharma Certificate of Analysis provided with every compoundInquire for details
Thermo Scientific ≥97.5% (HPLC)Powder

Synthesis of this compound

The precise, proprietary methods for the synthesis of this compound are not publicly disclosed by commercial suppliers. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles for deuterium (B1214612) labeling. The following diagram illustrates a generalized approach.

G Conceptual Synthesis of this compound cluster_start Starting Material cluster_process Deuteration Process cluster_product Final Product Matrine Matrine Reaction Isotopic Exchange Reaction Matrine->Reaction Introduction of deuterium labels Deuterium_Source Deuterium Source (e.g., D2O, NaBD4) Deuterium_Source->Reaction Catalyst Catalyst (e.g., Acid or Base) Catalyst->Reaction Oxymatrine_d3 This compound Reaction->Oxymatrine_d3 Oxidation

Caption: A conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Oxymatrine exhibits a range of biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects. A key mechanism of its action involves the modulation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer.

The following diagram illustrates the inhibitory effect of Oxymatrine on the TGF-β/Smad signaling cascade.

G Oxymatrine's Inhibition of the TGF-β/Smad Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor Complex (Type I & II) TGF_beta->TGF_beta_Receptor Binding Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_Complex Smad2/3/4 Complex pSmad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Transcription Gene Transcription (e.g., Collagen, α-SMA) Smad_Complex->Transcription Nuclear Translocation & DNA Binding Oxymatrine Oxymatrine Oxymatrine->pSmad2_3 Inhibition

Caption: Oxymatrine inhibits the phosphorylation of Smad2/3, a key step in the TGF-β signaling pathway.

Experimental Protocols

The primary application of this compound in research is as an internal standard for the accurate quantification of Oxymatrine in biological matrices using mass spectrometry-based techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol for Oxymatrine Quantification using this compound as an Internal Standard

This protocol outlines a typical workflow for a pharmacokinetic study.

  • Sample Preparation:

    • Collect biological samples (e.g., plasma, tissue homogenate) at various time points after administration of Oxymatrine.

    • To a known volume of the sample, add a precise amount of this compound solution of a known concentration.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system.

    • Separate Oxymatrine and this compound from other matrix components using a suitable liquid chromatography method (e.g., reverse-phase C18 column).

    • Detect and quantify the parent and deuterated compounds using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both analytes should be optimized.

  • Data Analysis:

    • Calculate the peak area ratio of Oxymatrine to this compound.

    • Generate a calibration curve by analyzing standards with known concentrations of Oxymatrine and a fixed concentration of this compound.

    • Determine the concentration of Oxymatrine in the unknown samples by interpolating their peak area ratios on the calibration curve.

The following diagram illustrates this experimental workflow.

G Experimental Workflow for Oxymatrine Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Addition Add this compound (Internal Standard) Sample->IS_Addition Precipitation Protein Precipitation IS_Addition->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Peak_Integration Peak Integration LC_MS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Oxymatrine / this compound) Peak_Integration->Ratio_Calculation Quantification Quantify Oxymatrine Concentration Ratio_Calculation->Quantification Calibration_Curve Generate Calibration Curve Calibration_Curve->Quantification

References

Oxymatrine vs. Oxymatrine-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals detailing the core differences, comparative data, and experimental applications of oxymatrine (B1678083) and its deuterated analogue, Oxymatrine-d3.

Introduction

Oxymatrine is a quinolizidine (B1214090) alkaloid extracted from the root of the traditional Chinese medicinal herb Sophora flavescens. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer properties. As research into the therapeutic potential of oxymatrine intensifies, the need for precise and accurate quantification in biological matrices has led to the use of its stable isotope-labeled counterpart, this compound. This technical guide provides a comprehensive overview of the fundamental differences between oxymatrine and this compound, their respective properties, and their applications in research and development.

Core Differences: Isotopic Labeling

The primary and defining difference between oxymatrine and this compound lies in their isotopic composition. This compound is a deuterated form of oxymatrine, meaning that three of the hydrogen atoms (protium) in its chemical structure have been replaced with deuterium (B1214612) atoms, a stable isotope of hydrogen. This substitution results in a nominal increase in molecular weight.

This seemingly subtle modification is of paramount importance in analytical chemistry, particularly in quantitative mass spectrometry-based assays. While the two compounds are chemically identical in terms of their structure and reactivity, their difference in mass allows for their distinct detection and quantification when analyzed simultaneously.

Comparative Data

Physicochemical Properties

The physicochemical properties of oxymatrine and this compound are nearly identical, with the exception of their molecular and exact masses. This similarity ensures that they exhibit comparable behavior in biological systems and during analytical sample preparation and chromatographic separation.

PropertyOxymatrineThis compoundReference
Chemical Formula C₁₅H₂₄N₂O₂C₁₅H₂₁D₃N₂O₂[1][2]
Molecular Weight 264.36 g/mol 267.38 g/mol [1][2]
Exact Mass 264.1838 g/mol 267.2026 g/mol [1][2]
Appearance White to off-white powderNot specified (typically a solid)[1]
Melting Point ~208 °CNot specified[1]
Solubility Soluble in water, ethanol, DMSONot specified (expected to be similar to oxymatrine)[1][3]
Biological Activity

The substitution of hydrogen with deuterium at non-metabolically active sites is a widely accepted practice in drug discovery and development that generally does not significantly alter the pharmacological activity of a molecule. Therefore, the biological activities of this compound are expected to be identical to those of oxymatrine.

Oxymatrine exerts its biological effects by modulating various signaling pathways, including:

  • Anti-inflammatory effects: Inhibition of the NF-κB pathway, leading to reduced production of pro-inflammatory cytokines.[3]

  • Anti-fibrotic effects: Interference with the TGF-β/Smad signaling pathway, which plays a crucial role in tissue fibrosis.[3][4]

  • Anti-cancer effects: Induction of apoptosis and inhibition of proliferation in cancer cells through modulation of pathways such as PI3K/Akt.

Experimental Protocols

The primary application of this compound is as an internal standard (IS) in the quantitative analysis of oxymatrine in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for such assays as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Quantification of Oxymatrine in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical method for the determination of oxymatrine concentrations in human plasma.

4.1.1. Materials and Reagents

  • Oxymatrine analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (blank)

4.1.2. Preparation of Stock and Working Solutions

  • Oxymatrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of oxymatrine and dissolve in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Oxymatrine Working Standards: Prepare a series of working standard solutions by serial dilution of the oxymatrine stock solution with 50% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.

4.1.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, or unknown), add 20 µL of the this compound working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Oxymatrine: Q1 265.2 -> Q3 148.2

    • This compound: Q1 268.2 -> Q3 151.2

  • Key MS Parameters:

    • Curtain Gas (CUR): 35 psi

    • Collision Gas (CAD): Medium

    • IonSpray Voltage (IS): 5500 V

    • Temperature (TEM): 550°C

    • Ion Source Gas 1 (GS1): 55 psi

    • Ion Source Gas 2 (GS2): 60 psi

4.1.5. Data Analysis

The concentration of oxymatrine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve generated from the plasma standards.

Mandatory Visualizations

Signaling Pathways

Oxymatrine_Signaling_Pathways Key Signaling Pathways Modulated by Oxymatrine cluster_NFkB Anti-inflammatory cluster_TGFb Anti-fibrotic Oxymatrine Oxymatrine IKK IKK Oxymatrine->IKK Inhibits TGFb_R TGF-β Receptor Oxymatrine->TGFb_R Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Activates IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_nucleus->Inflammatory_Genes Induces Smad23 Smad2/3 TGFb_R->Smad23 Phosphorylates Smad4 Smad4 Smad23->Smad4 Binds Smad_complex Smad Complex Smad_complex_nucleus Smad Complex (nucleus) Smad_complex->Smad_complex_nucleus Translocation Fibrosis_Genes Fibrosis-related Gene Expression (Collagen) Smad_complex_nucleus->Fibrosis_Genes Induces LCMS_Workflow LC-MS/MS Workflow for Oxymatrine Quantification Plasma_Sample Plasma Sample (100 µL) Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Supernatant Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 LC_MS_Analysis LC-MS/MS Analysis Centrifugation2->LC_MS_Analysis Supernatant Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Logical_Relationship Logical Relationship of Oxymatrine and this compound cluster_properties Properties cluster_application Application Oxymatrine Oxymatrine (Analyte) Chem_Struct Identical Chemical Structure Oxymatrine->Chem_Struct Bio_Activity Identical Biological Activity Oxymatrine->Bio_Activity Mass Different Mass Oxymatrine->Mass Oxymatrine_d3 This compound (Internal Standard) Oxymatrine_d3->Chem_Struct Oxymatrine_d3->Bio_Activity Oxymatrine_d3->Mass Co_elution Co-elution in LC Chem_Struct->Co_elution MS_Distinction Distinction in MS Mass->MS_Distinction Accurate_Quant Accurate Quantification Co_elution->Accurate_Quant MS_Distinction->Accurate_Quant

References

Oxymatrine-d3: A Technical Guide to its Potential Pharmacological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, antiviral, and anti-fibrotic effects.[1][2][3] Its therapeutic potential is attributed to the modulation of multiple key signaling pathways.[4] This technical guide explores the potential applications of Oxymatrine-d3, a deuterated form of Oxymatrine. Deuteration, the substitution of hydrogen with its stable isotope deuterium (B1214612), is a promising strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of a compound, potentially leading to improved efficacy, safety, and dosing regimens.[5] This document provides a comprehensive overview of the known pharmacological activities of Oxymatrine, supported by preclinical and clinical data, and extrapolates the potential advantages and applications of this compound. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and development.

The Rationale for Deuteration: Potential Advantages of this compound

The replacement of hydrogen atoms with deuterium can significantly alter the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down drug metabolism. This modification is particularly relevant for compounds like Oxymatrine that undergo metabolism in the liver. The potential benefits of developing this compound include:

  • Improved Metabolic Stability: Slower metabolism can lead to a longer half-life and increased exposure of the active compound.

  • Enhanced Pharmacokinetic Profile: A more predictable pharmacokinetic profile could result in more stable plasma concentrations.

  • Reduced Metabolite-Related Toxicity: If any toxic metabolites are formed during Oxymatrine metabolism, deuteration could reduce their formation.

  • Lower Dosing Frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

Potential Therapeutic Applications of this compound

Based on the extensive research on Oxymatrine, this compound is a promising candidate for the treatment of a variety of diseases. The enhanced pharmacokinetic profile of this compound could translate to improved efficacy in the following areas:

Oncology

Oxymatrine has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines, including prostate, gastric, and glioblastoma.[3][6][7] In vivo studies have also demonstrated its tumor growth-inhibiting effects.[6] The proposed deuteration in this compound could lead to sustained plasma concentrations, potentially enhancing its anti-cancer efficacy.

Table 1: Preclinical Anti-Cancer Activity of Oxymatrine

Cancer TypeCell LineAssayKey FindingsReference
Prostate CancerDU145, PC-3MTT AssayTime- and dose-dependent inhibition of proliferation.[6]
Prostate CancerPC-3 (in vivo)Xenograft modelSignificant reduction in tumor weight and size.[6]
Gastric CancerHGC-27, AGSCCK-8 AssayIC50 values of 2.2 and 1.8 mg/mL, respectively.[7]
GlioblastomaU251, A172MTT AssaySignificant inhibition of proliferation.[3]
HepatomaSMMC-7721Flow CytometryApoptosis rate of ~60% at 1.0 mg/mL after 48h.[8]
Inflammatory Diseases

Oxymatrine exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as NF-κB.[9][10] A systematic review and meta-analysis of preclinical studies has shown that Oxymatrine can ameliorate inflammatory bowel disease (IBD).[11] The enhanced stability of this compound could provide more consistent anti-inflammatory effects.

Table 2: Preclinical Anti-Inflammatory Activity of Oxymatrine in IBD Models

ParameterEffect of OxymatrineReference
Disease Activity Index (DAI)Significantly decreased[11]
Histopathological Score (HS)Significantly decreased[11]
IL-6, IL-1β, TNF-α, NF-κBSignificantly decreased[11]
Myeloperoxidase (MPO) activitySignificantly decreased[11]

A clinical trial has also demonstrated the efficacy of oxymatrine in treating severe plaque psoriasis.[12]

Viral Hepatitis

Oxymatrine has been extensively studied for its antiviral activity, particularly against Hepatitis B Virus (HBV).[13][14][15] Clinical trials in China have shown its efficacy in reducing viral load and improving liver function in patients with chronic hepatitis B.[8][16][17] The improved pharmacokinetic profile of this compound could potentially lead to better viral suppression and a higher rate of seroconversion.

Table 3: Clinical Efficacy of Oxymatrine in Chronic Hepatitis B

ParameterEfficacy of OxymatrineReference
HBV DNA Negative Seroconversion42.3% (after 3 months)[13]
HBeAg Negative Seroconversion36.5% (after 3 months)[13]
ALT Normalization Rate53.3% - 58.3% (6 months post-treatment)[17]
HBeAg Negative Rate30.0% - 40.9% (6 months post-treatment)[17]
HBV DNA Negative Rate39.2% - 49.5% (6 months post-treatment)[17]

Table 4: In Vitro Anti-HBV Activity of Oxymatrine

Cell LineTreatmentKey FindingsReference
HepG2.2.15500 µg/mL for 5 days75.32% reduction in extracellular HBV DNA[14]
HepG2.2.15500 µg/mL for 5 days80.83% reduction in intracellular cccDNA[14]
HepG2.2.151 g/L for 4 days~40% inhibition of HBsAg and HBeAg, ~20% inhibition of HBV DNA[15]
Fibrotic Diseases

Oxymatrine has demonstrated significant anti-fibrotic effects in preclinical models of hepatic fibrosis.[1][18] It is believed to exert these effects by inhibiting the activation of hepatic stellate cells and reducing the production of extracellular matrix proteins, primarily through the TGF-β signaling pathway.[18][19] The potential for more sustained exposure with this compound could enhance its anti-fibrotic efficacy.

Table 5: Preclinical Anti-Fibrotic Activity of Oxymatrine in Hepatic Fibrosis Models

ModelKey FindingsReference
CCl4-induced rat modelSignificant reduction in collagen deposition.[19]
CCl4-induced rat modelDecreased expression of TIMP-1 and α-SMA.[1]
NaAsO2-induced rat modelSuppression of fibrosis, ER stress, and oxidative stress.[18]

Key Signaling Pathways Modulated by Oxymatrine

The diverse pharmacological effects of Oxymatrine are a result of its ability to modulate multiple intracellular signaling pathways. Understanding these pathways is crucial for the targeted development and application of this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxymatrine has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines.[10][20]

NF_kappaB_Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation promotes Oxymatrine This compound Oxymatrine->IKK inhibits Oxymatrine->NFkB_active inhibits translocation

Inhibition of the NF-κB Signaling Pathway by this compound.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a critical role in fibrosis. Oxymatrine has been shown to inhibit this pathway, leading to a reduction in collagen production and deposition.[19][21]

TGF_beta_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR binds Smad23 Smad2/3 TGFbR->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Fibrosis Fibrotic Gene Expression Nucleus->Fibrosis promotes Oxymatrine This compound Oxymatrine->TGFbR inhibits Oxymatrine->pSmad23 inhibits

Inhibition of the TGF-β Signaling Pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. Oxymatrine has been shown to modulate this pathway, which may contribute to its anti-cancer and neuroprotective effects.[22][23]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival promotes Oxymatrine This compound Oxymatrine->PI3K modulates Oxymatrine->pAkt modulates

Modulation of the PI3K/Akt Signaling Pathway by this compound.

Proposed Experimental Protocols for this compound Evaluation

To validate the therapeutic potential of this compound, a series of in vitro and in vivo experiments are recommended. These protocols are based on established methods used for the evaluation of Oxymatrine.

In Vitro Anti-Proliferative Activity (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[24][25]

Objective: To determine the IC50 value of this compound in a selected cancer cell line (e.g., PC-3 for prostate cancer).

Materials:

  • Cancer cell line (e.g., PC-3)

  • Complete culture medium

  • This compound (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100, 1000 µg/mL) and a vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Apoptosis Analysis (Flow Cytometry)

This method quantifies the percentage of apoptotic cells after treatment with this compound.[26]

Objective: To determine if this compound induces apoptosis in a cancer cell line.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with varying concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Anti-Tumor Efficacy in a Xenograft Model

This in vivo model assesses the ability of this compound to inhibit tumor growth in a living organism.[6]

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line (e.g., PC-3)

  • This compound

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, different doses of this compound). Administer the treatment (e.g., intraperitoneal injection) daily or as determined by pharmacokinetic studies.

  • Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Hypothetical Experimental Workflow for this compound Development

experimental_workflow cluster_invitro Cell-based Assays cluster_invivo Animal Models start Start: this compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro pk_studies Pharmacokinetic (PK) Studies (in vivo) in_vitro->pk_studies Promising candidates anti_prolif Anti-proliferation (MTT) apoptosis Apoptosis (Flow Cytometry) anti_inflam Anti-inflammatory (Cytokine assays) efficacy_studies In Vivo Efficacy Models pk_studies->efficacy_studies toxicology Toxicology & Safety Studies efficacy_studies->toxicology Efficacious doses identified xenograft Cancer Xenograft ibd IBD Model fibrosis Fibrosis Model clinical_trials Clinical Trials toxicology->clinical_trials Acceptable safety profile

A Proposed Experimental Workflow for the Development of this compound.

Conclusion

This compound represents a promising next-generation therapeutic candidate with the potential for enhanced pharmacological properties compared to its parent compound. The extensive body of research on Oxymatrine provides a strong foundation for the development of its deuterated analog. The improved pharmacokinetic profile expected from deuteration could lead to more effective treatments for a range of diseases, including cancer, inflammatory disorders, viral hepatitis, and fibrosis. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals embarking on the investigation of this compound's therapeutic potential. Further preclinical and clinical studies are warranted to fully elucidate the benefits of this novel compound.

References

In-Depth Technical Guide: Stability and Storage of Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Oxymatrine-d3, a deuterated derivative of the natural alkaloid Oxymatrine (B1678083). Given the limited direct stability data for the deuterated form, this document synthesizes information on the stability of Oxymatrine and general best practices for the handling and storage of deuterated analytical standards. All recommendations and data are intended to ensure the integrity and reliability of this compound in research and development applications.

Overview of this compound

This compound is a stable isotope-labeled version of Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus. It is primarily used as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of Oxymatrine in biological matrices through mass spectrometry-based methods. The deuterium (B1214612) labeling provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Chemical Information:

  • Molecular Formula: C₁₅H₂₁D₃N₂O₂

  • Molecular Weight: Approximately 267.38 g/mol

Recommended Storage Conditions

To maintain the chemical and isotopic integrity of this compound, specific storage conditions are crucial. These recommendations are based on information from suppliers of stable isotope-labeled compounds and general guidelines for deuterated standards.

Solid Form (Neat)

For long-term storage, this compound in its solid (neat) form should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature +4°C[1][2]Minimizes the rate of potential degradation reactions.
Atmosphere Dry, inert gas (e.g., Argon, Nitrogen)Prevents moisture absorption and potential oxidation.
Light Exposure Protected from light (e.g., in an amber vial)Avoids photodegradation.
Container Tightly sealed vialPrevents contamination and moisture ingress.
In Solution

The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions.

ParameterRecommended ConditionRationale
Solvent High-purity aprotic solvents (e.g., Acetonitrile, Methanol)Minimizes the risk of deuterium-hydrogen (D-H) exchange.
Temperature Short-term: +4°C; Long-term: -20°C or colderReduces the rate of degradation and solvent evaporation.
Light Exposure Protected from light (e.g., in an amber vial)Prevents photodegradation of the analyte and solvent.
Container Tightly sealed vial with a PTFE-lined capEnsures solvent containment and prevents contamination.

Caution: Avoid aqueous solutions with acidic or basic pH for long-term storage, as these conditions can catalyze D-H exchange, compromising the isotopic purity of the standard.

Stability Profile of Oxymatrine (Analogous Data)

Environmental Stability

A study on the environmental stability of matrine (B1676216) and oxymatrine from a biopesticide formulation provided the following half-life data:

ConditionMatrixHalf-life (t½)
AerobicWater> 200 days[3]
AnaerobicWater> 200 days[3]
DrySoil5.4 - 8.6 days[3]
WetSoil33.0 - 231 days[3]

These results indicate that Oxymatrine is highly stable in aqueous environments but degrades more rapidly in dry soil, potentially due to catalytic degradation by soil components.[3]

Experimental Protocols for Stability Assessment

To perform a comprehensive stability assessment of this compound, a stability-indicating analytical method should be developed and validated. The following protocols are based on established practices for small molecule drug stability testing.

Stability-Indicating HPLC-UV Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for separating this compound from its potential degradation products.

ParameterSuggested Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 7.0) and an organic modifier (e.g., acetonitrile, methanol).
Flow Rate 1.0 mL/min
Detection UV at 210-220 nm
Column Temp. 30-40°C
Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to validate the stability-indicating nature of the analytical method.

4.2.1. Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2.2. Stress Conditions:

  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24-48 hours.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60°C for 24-48 hours.

  • Neutral Hydrolysis: Reflux the sample solution in water at 60°C for 24-48 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24-48 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photodegradation: Expose the sample solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a defined period.

4.2.3. Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples alongside a non-degraded control to determine the percentage of degradation and identify any degradation products.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting stability studies.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_report Reporting A This compound (Solid) B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C Expose to Stress D Base Hydrolysis (0.1M NaOH, 60°C) B->D Expose to Stress E Oxidation (3% H2O2, RT) B->E Expose to Stress F Thermal Stress (Solid, 105°C) B->F Expose to Stress G Photostability (UV/Vis Light) B->G Expose to Stress H Sample at Time Points (0, 6, 12, 24, 48h) C->H D->H E->H F->H G->H I Neutralize & Dilute H->I J Analyze by Stability- Indicating HPLC-UV/MS I->J K Quantify Degradation (%) & Identify Degradants J->K L Tabulate Results K->L M Determine Degradation Pathways K->M

Workflow for Forced Degradation Study of this compound.

Key Signaling Pathways Modulated by Oxymatrine

Oxymatrine is known to exert its pharmacological effects, including anti-inflammatory, anti-cancer, and anti-fibrotic activities, by modulating several key cellular signaling pathways. Understanding these pathways is crucial for researchers utilizing this compound in biological studies.

Anti-Inflammatory Signaling Pathway

Oxymatrine has been shown to suppress inflammation by inhibiting the Toll-like Receptor 4 (TLR4) / Nuclear Factor-kappa B (NF-κB) signaling pathway.

G cluster_nuc LPS LPS (Inflammatory Stimulus) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa p-IκBα IKK->IkBa NFkB NF-κB (p65) IkBa->NFkB NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_nuc->Cytokines Gene Transcription Oxymatrine This compound Oxymatrine->TLR4 Inhibits Oxymatrine->IkBa Inhibits Phosphorylation Oxymatrine->NFkB_nuc Inhibits Translocation

Oxymatrine's Inhibition of the TLR4/NF-κB Pathway.
Apoptosis Induction Signaling Pathway

In cancer cells, Oxymatrine can induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins and the activation of caspases.

G Oxymatrine This compound Bax Bax (Pro-apoptotic) Oxymatrine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Oxymatrine->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeability Bcl2->Mito Inhibits Permeability CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Oxymatrine-induced Apoptosis via the Mitochondrial Pathway.

Conclusion

The stability and proper storage of this compound are paramount for its effective use as an internal standard in quantitative analytical studies. As a solid, it should be stored at +4°C, protected from light and moisture. Solutions should be prepared in aprotic solvents and stored at low temperatures, ideally -20°C or below for long-term use. While direct stability data for this compound is limited, analogous data from Oxymatrine suggests high stability in aqueous solutions but potential for degradation under other environmental conditions. Comprehensive stability testing, including forced degradation studies, is recommended to fully characterize its stability profile in specific applications. The known modulatory effects of Oxymatrine on key signaling pathways, such as NF-κB and apoptosis pathways, should be considered when designing and interpreting biological experiments involving this compound.

References

Methodological & Application

Application Note & Protocol: Quantitative Analysis of Oxymatrine in Human Plasma using Oxymatrine-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has garnered significant interest in the pharmaceutical industry due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Accurate and precise quantification of oxymatrine in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring.

This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of oxymatrine in human plasma. The use of a stable isotope-labeled internal standard, Oxymatrine-d3, is a key feature of this protocol. Deuterated internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1][2] This leads to enhanced accuracy, precision, and reliability of the analytical results.

Experimental

Materials and Reagents
  • Oxymatrine (≥98% purity)

  • This compound (isotopic purity ≥99%)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (drug-free)

  • Water (deionized, 18.2 MΩ·cm)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Oxymatrine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of oxymatrine in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oxymatrine stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • Thaw frozen human plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the 50 ng/mL this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Methanol with 0.1% Formic Acid).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Table 1: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid and 5 mM Ammonium Acetate
Mobile Phase BMethanol with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
1.05
3.095
4.095
4.15
6.05

Table 2: Mass Spectrometry Conditions

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Curtain Gas35 psi
Collision Gas8 psi
Nebulizer Gas (GS1)50 psi
Turbo Gas (GS2)50 psi
Dwell Time100 ms

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
Oxymatrine265.2148.13580
Oxymatrine265.298.14580
This compound 268.2 151.1 35 80
This compound 268.2 101.1 45 80

Data Presentation and Results

A calibration curve was constructed by plotting the peak area ratio of oxymatrine to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting factor was used.

Table 4: Calibration Curve and Linearity

Concentration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
1 - 1000y = 0.0123x + 0.0045≥ 0.998

Table 5: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (%)
3 (LQC)4.55.8102.3
80 (MQC)3.14.298.7
800 (HQC)2.83.9101.5

Table 6: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
Oxymatrine98.291.5
This compound97.992.1

The results demonstrate that the use of this compound as an internal standard effectively compensates for matrix-induced ion suppression or enhancement, leading to high accuracy and precision.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation (C18 Column) Reconstitute->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 MS2 Quadrupole 2 (Collision Cell - Fragmentation) MS1->MS2 MS3 Quadrupole 3 (Product Ion Selection) MS2->MS3 Detector Detector MS3->Detector Quantify Quantification (Peak Area Ratio) Detector->Quantify Report Concentration Report Quantify->Report

Caption: Experimental workflow for the LC-MS/MS analysis of Oxymatrine.

G cluster_process Analytical Process cluster_output Measurement Analyte Oxymatrine (Analyte) Matrix Biological Matrix (Plasma) Prep Sample Preparation Analyte->Prep IS This compound (Internal Standard) IS->Prep Matrix->Prep Ionize Ionization Matrix->Ionize Matrix Effects Inject Injection Prep->Inject Inject->Ionize Analyte_Response Analyte Signal IS_Response IS Signal Ratio Area Ratio (Analyte/IS) Analyte_Response->Ratio IS_Response->Ratio Concentration Accurate Concentration Ratio->Concentration Correlates to Concentration

Caption: Logical relationship of using a deuterated internal standard.

Conclusion

This application note provides a detailed protocol for the sensitive and reliable quantification of oxymatrine in human plasma using LC-MS/MS with a deuterated internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it suitable for high-throughput analysis in regulated bioanalytical laboratories. The use of this compound is critical for minimizing the impact of matrix variability and ensuring the generation of high-quality pharmacokinetic data in drug development and clinical studies.

References

Quantitative Analysis of Oxymatrine in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of oxymatrine (B1678083) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, oxymatrine-d3, to ensure high accuracy and precision. A simple protein precipitation method is employed for plasma sample preparation, followed by a rapid chromatographic separation. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and clinical drug monitoring of oxymatrine.

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects[1]. To accurately assess its pharmacokinetic profile and ensure therapeutic efficacy and safety, a reliable and sensitive bioanalytical method for its quantification in biological matrices is crucial. This application note describes a detailed protocol for the determination of oxymatrine in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
Instrumentation

An LC-MS/MS system equipped with a binary pump, an autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

Standard Solutions

Stock solutions of oxymatrine (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of oxymatrine from plasma samples.

  • Aliquot Plasma: Transfer 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 20 µL of the this compound working solution (e.g., 100 ng/mL) to each tube, except for the blank plasma.

  • Vortex: Vortex the samples for 30 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile to each tube.

  • Vortex: Vortex the samples vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterValue
Column C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient As required for optimal separation
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Oxymatrine 265.2247.220
This compound (IS) 268.2250.220

Method Validation

The method was validated according to regulatory guidelines, and the results are summarized in the following tables.

Linearity and Lower Limit of Quantification (LLOQ)
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
Oxymatrine1 - 1000> 0.9951
Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%RSD, n=6)Intra-day Accuracy (%)Inter-day Precision (%RSD, n=18)Inter-day Accuracy (%)
LLOQ1< 1595 - 105< 1595 - 105
Low QC3< 1098 - 102< 1097 - 103
Medium QC50< 899 - 101< 998 - 102
High QC800< 797 - 103< 896 - 104
Recovery
QC LevelConcentration (ng/mL)Extraction Recovery (%)
Low QC3> 85
Medium QC50> 88
High QC800> 90

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge1 Centrifuge vortex2->centrifuge1 transfer Transfer Supernatant centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vortex3 Vortex & Centrifuge reconstitute->vortex3 inject Inject into LC-MS/MS vortex3->inject lc Liquid Chromatography (C18 Column) inject->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant report Generate Report quant->report

Caption: Workflow for the quantitative analysis of oxymatrine in plasma.

Signaling Pathways of Oxymatrine

Oxymatrine exerts its therapeutic effects by modulating various signaling pathways. Below are simplified diagrams of key pathways inhibited by oxymatrine.

TGF-β/Smad Signaling Pathway

TGF_beta_Smad TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds pSmad23 p-Smad2/3 TGFbR->pSmad23 Phosphorylates Smad23 Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Transcription Gene Transcription (Fibrosis-related genes) Nucleus->Transcription Oxymatrine Oxymatrine Oxymatrine->TGFbR Inhibits Oxymatrine->pSmad23 Inhibits

Caption: Inhibition of the TGF-β/Smad signaling pathway by oxymatrine.

NF-κB Signaling Pathway

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates pIkB p-IκBα IKK->pIkB Phosphorylates IkB IκBα IkB->pIkB pIkB->IkB Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription Oxymatrine Oxymatrine Oxymatrine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by oxymatrine.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 pAkt p-Akt PIP3->pAkt Recruits & Activates Akt Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, Bad) pAkt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Oxymatrine Oxymatrine Oxymatrine->PI3K Inhibits

References

Development of a UPLC-MS/MS Method for the Quantification of Oxymatrine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Abstract

This application note details a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of oxymatrine (B1678083) in biological matrices, particularly plasma. The described protocol utilizes a simple protein precipitation for sample preparation and a rapid chromatographic separation, making it suitable for high-throughput analysis in pharmacokinetic studies and other drug development applications. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its robustness and reliability.

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the roots of Sophora species, has garnered significant interest in pharmaceutical research due to its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. To support preclinical and clinical development, a reliable and sensitive analytical method for the accurate quantification of oxymatrine in biological samples is essential. This application note presents a validated UPLC-MS/MS method that offers high selectivity and a short run time, enabling efficient analysis of a large number of samples.

Experimental

Materials and Reagents

  • Oxymatrine reference standard (purity ≥98%)

  • Tetrahydropalmatine (Internal Standard, IS, purity ≥98%)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank rat or human plasma

Instrumentation

  • Waters ACQUITY UPLC™ System

  • Waters Xevo TQ-S Mass Spectrometer

  • ACQUITY UPLC™ BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

Sample Preparation

A protein precipitation method was employed for the extraction of oxymatrine from plasma samples.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL Tetrahydropalmatine).

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for UPLC-MS/MS analysis.

UPLC Conditions

  • Column: ACQUITY UPLC™ BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-1.5 min: 5-95% B

    • 1.5-2.0 min: 95% B

    • 2.0-2.1 min: 95-5% B

    • 2.1-2.5 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Run Time: 2.5 minutes

MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM)

The following MRM transitions were used for quantification:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Oxymatrine265.20148.073025
Tetrahydropalmatine (IS)356.15192.074030
Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent chromatographic performance, with a sharp and symmetrical peak for oxymatrine, eluting at approximately 1.2 minutes. The total run time of 2.5 minutes allows for high-throughput analysis.

Method Validation

The method was validated according to standard bioanalytical guidelines.

  • Linearity: The calibration curve for oxymatrine in plasma was linear over the concentration range of 4–1000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (low, medium, and high). The precision (relative standard deviation, RSD) was less than 8.8%, and the accuracy (relative error, RE) was within ±8.2%.

  • Recovery: The extraction recovery of oxymatrine from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The average extraction recovery was found to be approximately 79.9%.

Quantitative Data Summary
ParameterResult
Linearity Range4–1000 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)4.0 ng/mL
Intra-day Precision (%RSD)<8.8%
Inter-day Precision (%RSD)<8.8%
Accuracy (%RE)-1.6% to 8.2%
Extraction Recovery~79.9%
Conclusion

A rapid, sensitive, and selective UPLC-MS/MS method for the quantification of oxymatrine in plasma has been successfully developed and validated. The simple sample preparation procedure and short chromatographic run time make this method highly suitable for pharmacokinetic studies and routine drug analysis.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Oxymatrine Stock Solution (1 mg/mL): Accurately weigh 10 mg of oxymatrine reference standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tetrahydropalmatine and dissolve it in 10 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the oxymatrine stock solution with methanol:water (1:1) to create calibration standards and quality control samples. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Protocol 2: Plasma Sample Preparation and Extraction
  • Thaw frozen plasma samples at room temperature.

  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Pipette 100 µL of plasma into the corresponding labeled tube.

  • Add 20 µL of the internal standard working solution to each tube (except for blank samples, to which 20 µL of diluent is added).

  • Vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to each tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully aspirate the clear supernatant and transfer it to a new set of labeled tubes.

  • Place the tubes in a nitrogen evaporator and dry the contents at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial with a glass insert for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization ESI+ separation->ionization detection Tandem Mass Spectrometry (MRM) ionization->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Experimental workflow for oxymatrine quantification.

logical_relationship method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep uplc_sep UPLC Separation method_dev->uplc_sep ms_detect MS/MS Detection method_dev->ms_detect method_val Method Validation sample_prep->method_val uplc_sep->method_val ms_detect->method_val linearity Linearity method_val->linearity precision Precision method_val->precision accuracy Accuracy method_val->accuracy recovery Recovery method_val->recovery application Application (e.g., Pharmacokinetic Studies) method_val->application

Caption: Logical relationship of method development and validation.

Application Note: The Use of Oxymatrine-d3 in Pharmacokinetic Studies of Oxymatrine in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details the methodology for conducting pharmacokinetic studies of oxymatrine (B1678083) in rat models utilizing oxymatrine-d3 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is critical for mitigating matrix effects and ensuring the accuracy and precision of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This document provides comprehensive experimental protocols for animal handling, dosing, sample collection, and bioanalysis. Additionally, it presents a summary of representative pharmacokinetic data for oxymatrine and includes a visual workflow to guide researchers.

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens Ait., has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer effects.[4] To thoroughly evaluate its therapeutic potential and establish safe and effective dosing regimens, a comprehensive understanding of its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is essential.

Pharmacokinetic studies rely on accurate and precise quantification of the drug in biological matrices such as plasma.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[2][5] However, ion suppression or enhancement from endogenous components in the biological matrix can significantly impact the accuracy of LC-MS/MS data.[2][3]

To correct for this "matrix effect" and other sources of variability during sample preparation, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies and is considered best practice in bioanalytical method development.[3][6] A SIL-IS, such as this compound, is chemically identical to the analyte of interest but has a higher molecular weight due to the incorporation of deuterium (B1214612) atoms.[1] When added to a sample at a known concentration at the beginning of the workflow, the SIL-IS co-elutes with the analyte and experiences the same extraction inefficiencies and matrix effects, allowing for reliable normalization and highly accurate quantification.[2][7]

This application note provides a detailed protocol for a pharmacokinetic study of oxymatrine in a rat model, employing this compound as the internal standard to ensure robust and reliable results.

Experimental Protocols

Materials and Reagents
  • Test Article: Oxymatrine (purity ≥ 98%)

  • Internal Standard: this compound (purity ≥ 98%)

  • Animals: Male Sprague-Dawley rats (200-250 g)

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Formic acid (LC-MS grade), Water (deionized, 18 MΩ·cm), Heparin sodium, Saline solution.

Animal Handling and Dosing
  • Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week prior to the experiment, with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • Dosing: Administer oxymatrine intravenously (IV) via the tail vein or orally (PO) by gavage. A typical dose for pharmacokinetic studies is 2 mg/kg for IV administration and can be higher for oral administration.[4][8] The vehicle for administration should be a sterile saline solution or another appropriate vehicle.

Sample Collection
  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or jugular vein at predetermined time points.[4][5] For an IV study, typical time points include 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[4]

  • Sample Processing: Immediately transfer blood samples into heparinized microcentrifuge tubes.

  • Plasma Separation: Centrifuge the blood samples at approximately 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Transfer the resulting plasma supernatant to clean, labeled tubes and store at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 150 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • LC System: UPLC/HPLC system (e.g., Waters ACQUITY, Agilent 1290)[2]

    • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) or equivalent.[9]

    • Mobile Phase A: Water with 0.1% formic acid.[2][9]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2][9]

    • Gradient Elution: A suitable gradient to separate oxymatrine from endogenous plasma components.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+, Waters Xevo)[2]

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.[4][9]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][9]

    • MRM Transitions:

      • Oxymatrine: m/z 265.2 → 148.1 (example transition)[9]

      • This compound: m/z 268.2 → 151.1 (hypothetical transition, assuming +3 Da shift)

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) to achieve maximum signal intensity.

Data Analysis and Presentation

The concentration of oxymatrine in each plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve. The standard curve is generated by spiking known concentrations of oxymatrine into blank plasma and processing them in the same manner as the study samples.

Pharmacokinetic parameters are then calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix.

Representative Pharmacokinetic Parameters of Oxymatrine in Rats

The following table summarizes typical pharmacokinetic parameters for oxymatrine in rats following intravenous and oral administration, as reported in the literature.

Pharmacokinetic ParameterIntravenous (IV) Administration (2 mg/kg)Oral (PO) Administration (2 mg/kg)
Cmax (ng/mL) -61.64 ± 6.65[8]
Tmax (h) -~0.75[10]
AUC₀₋t (ng·h/mL) -164.9 ± 37.2 (converted from min·ng/mL)[8]
AUC₀₋inf (ng·h/mL) --
t₁/₂ (h) 4.9 ± 3.4[4]4.181[10]
CL (L/h/kg) --
Vd (L/kg) --
Absolute Bioavailability (%) -6.79 ± 2.52[8]

Note: Data is compiled from multiple sources and may have been obtained under slightly different experimental conditions. Cmax and Tmax are not applicable to IV bolus administration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical pharmacokinetic study of oxymatrine in rats using this compound as an internal standard.

Pharmacokinetic_Workflow cluster_animal_phase In-Life Phase cluster_sample_processing Sample Processing cluster_analysis Bioanalysis & Data Processing cluster_output Study Output Animal Sprague-Dawley Rats Dosing Oxymatrine Administration (IV or PO) Animal->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation (Centrifugation) Spike Spike with this compound (IS) Plasma->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LCMS LC-MS/MS Analysis (Quantification) PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Pharmacokinetic Report (Cmax, Tmax, AUC, t1/2)

Caption: Workflow for a rat pharmacokinetic study of oxymatrine.

Conclusion

The use of this compound as an internal standard is crucial for the development of robust and reliable bioanalytical methods for pharmacokinetic studies of oxymatrine. The detailed protocols and methodologies presented in this application note provide a comprehensive guide for researchers to accurately characterize the ADME properties of oxymatrine in rat models. This, in turn, will facilitate a better understanding of its therapeutic potential and aid in its clinical development.

References

Application Note: Protocol for the Preparation of Oxymatrine Calibration Standards using Oxymatrine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Accurate and precise quantification of therapeutic agents is fundamental in pharmacokinetic, toxicokinetic, and bioequivalence studies. Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid derived from the herb Sophora flavescens Ait, has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.[1] For quantitative analysis of Oxymatrine in biological matrices, liquid chromatography-mass spectrometry (LC-MS) is a commonly employed method known for its sensitivity and selectivity.[2][3]

The isotope dilution mass spectrometry technique is a gold standard for quantitative analysis. This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). Oxymatrine-d3, as the deuterated analog of Oxymatrine, is the ideal internal standard. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and similar ionization behavior corrects for variations in sample preparation and matrix effects, leading to highly accurate and reproducible results.

This document provides a detailed protocol for the preparation of a calibration curve for Oxymatrine using this compound as the internal standard, suitable for bioanalytical method validation and sample analysis.

Experimental Protocol

This protocol details a three-stage process for preparing calibration standards: 1) Preparation of primary stock solutions, 2) Creation of intermediate working solutions through serial dilution, and 3) Spiking into a biological matrix to generate the final calibration curve standards.

1. Materials and Reagents

  • Oxymatrine (Analyte, purity >98%)

  • This compound (Internal Standard, isotopic purity >99%)

  • Methanol (B129727) (HPLC or LC-MS grade)[4][5]

  • Acetonitrile (HPLC or LC-MS grade)

  • Deionized Water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., human plasma, urine)

  • Class A volumetric flasks (1, 5, 10, 50, 100 mL)

  • Calibrated positive displacement micropipettes and tips

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Sonicator

  • Polypropylene (B1209903) microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Storage vials (amber glass or polypropylene)

2. Stage 1: Preparation of Stock Solutions

Primary stock solutions should be prepared in a non-adsorptive solvent like methanol and stored at a low temperature to ensure stability.

  • Oxymatrine (Analyte) Stock Solution (S1 - 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of Oxymatrine standard.

    • Quantitatively transfer the powder to a 10 mL amber volumetric flask.

    • Add approximately 8 mL of methanol.

    • Vortex for 1 minute and sonicate for 15 minutes to ensure complete dissolution.[4]

    • Allow the solution to return to room temperature.

    • Add methanol to the 10 mL mark.

    • Cap and invert the flask several times to ensure homogeneity.

    • Label clearly and store at -20°C.

  • This compound (Internal Standard) Stock Solution (IS-S1 - 100 µg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Follow the same dissolution procedure (steps 1.2 to 1.8) as for the Oxymatrine stock solution.

    • Label clearly and store at -20°C.

3. Stage 2: Preparation of Intermediate Working Solutions

Serial dilutions are performed to create a series of analyte working solutions for the calibration curve and a single working solution for the internal standard. A diluent of 50:50 (v/v) Methanol:Water is suitable for this purpose.

  • Oxymatrine (Analyte) Working Solutions:

    • Working Stock 1 (WS1 - 1000 ng/mL): Pipette 100 µL of the 100 µg/mL Oxymatrine stock solution (S1) into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water.

    • Working Stock 2 (WS2 - 100 ng/mL): Pipette 1 mL of Working Stock 1 (WS1) into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water.

  • This compound (Internal Standard) Working Solution:

    • IS Working Solution (IS-WS - 100 ng/mL): Pipette 10 µL of the 100 µg/mL this compound stock solution (IS-S1) into a 10 mL volumetric flask and dilute to the mark with 50:50 (v/v) Methanol:Water. This solution will be used to spike all calibration standards, quality controls, and unknown samples.

4. Stage 3: Preparation of Calibration Curve Standards

Calibration standards are prepared by spiking the appropriate Oxymatrine working solutions and the internal standard working solution into a blank biological matrix. The example below describes the preparation of an 8-point calibration curve with a final concentration range of 1.0 to 1000 ng/mL.[2][3]

  • Label eight 1.5 mL polypropylene tubes as CAL-1 through CAL-8.

  • Add 50 µL of the IS-WS (100 ng/mL) to each tube. This results in a final IS concentration of 5 ng/mL in a 1 mL final volume (adjust as needed for your specific assay volume).

  • Add the specified volume of the appropriate Oxymatrine working solution (WS1 or WS2) to each tube as detailed in Table 1.

  • Add blank biological matrix (e.g., plasma) to each tube to bring the final volume to 1.0 mL.

  • Vortex each tube for 30 seconds to ensure homogeneity.

  • These standards are now ready for the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Data Presentation

Table 1: Preparation Scheme for Oxymatrine Calibration Curve Standards

The following table summarizes the preparation for an 8-point calibration curve for Oxymatrine in a biological matrix.

Standard IDOxymatrine Working SolutionVolume of Working Solution (µL)Volume of IS-WS (100 ng/mL) (µL)Volume of Blank Matrix (µL)Final Volume (µL)Final Oxymatrine Conc. (ng/mL)
CAL-1WS2 (100 ng/mL)105094010001.0
CAL-2WS2 (100 ng/mL)255092510002.5
CAL-3WS2 (100 ng/mL)505090010005.0
CAL-4WS1 (1000 ng/mL)1050940100010.0
CAL-5WS1 (1000 ng/mL)5050900100050.0
CAL-6WS1 (1000 ng/mL)100508501000100.0
CAL-7WS1 (1000 ng/mL)500504501000500.0
CAL-8WS1 (1000 ng/mL)100050-50*10001000.0

*Note: For the highest concentration standard (CAL-8), 1000 µL of the 1000 ng/mL working solution is used. In this specific case, the standard is prepared in the solution itself, and the matrix effect is assumed to be consistent with other high-concentration samples. Alternatively, a more concentrated working stock can be prepared to minimize the volume added.

Visualization of Experimental Workflow

The logical flow for the preparation of calibration standards is illustrated in the diagram below.

G S1 Oxymatrine Powder (Analyte) S1_Stock S1 Stock 100 µg/mL in Methanol S1->S1_Stock Dissolve IS_S1 This compound Powder (Internal Standard) IS_S1_Stock IS-S1 Stock 100 µg/mL in Methanol IS_S1->IS_S1_Stock WS1 WS1 1000 ng/mL S1_Stock->WS1 IS_WS IS-WS 100 ng/mL IS_S1_Stock->IS_WS Dilute 1:1000 WS2 WS2 100 ng/mL WS1->WS2 Dilute 1:10 CAL_dots ... WS1->CAL_dots CAL8 CAL 8 1000 ng/mL WS1->CAL8 Spike CAL1 CAL 1 1.0 ng/mL WS2->CAL1 Spike CAL2 CAL 2 2.5 ng/mL WS2->CAL2 Spike IS_WS->CAL1 IS_WS->CAL2 IS_WS->CAL_dots IS_WS->CAL8

Caption: Workflow for preparing Oxymatrine calibration standards.

References

Application of Oxymatrine-d3 in Herbal Medicine Analysis: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens (Ku Shen), is a prominent active compound in traditional herbal medicine. It has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects. Accurate and reliable quantification of oxymatrine in complex biological matrices and herbal preparations is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action. The use of a stable isotope-labeled internal standard, such as Oxymatrine-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound in the analysis of oxymatrine in herbal medicine and biological samples.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of oxymatrine using LC-MS/MS, with this compound proposed as the ideal internal standard. The data is compiled from various studies and represents typical values achievable with the described methodologies.

Table 1: LC-MS/MS Method Parameters for Oxymatrine Analysis

ParameterTypical Value
LC Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724) or Methanol
Gradient Optimized for separation from matrix components
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition (Oxymatrine) m/z 265.2 → 247.2
MS/MS Transition (this compound) m/z 268.2 → 250.2
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL

Table 2: Pharmacokinetic Parameters of Oxymatrine in Rats (Intravenous Administration)

ParameterValueReference
Dose 2 mg/kg[1]
t1/2 (half-life) 4.9 ± 3.4 h[1]

Experimental Protocols

Sample Preparation from Plasma

This protocol describes a protein precipitation method for the extraction of oxymatrine from plasma samples.

Materials:

  • Plasma samples

  • This compound internal standard solution (100 ng/mL in methanol)

  • Acetonitrile (ice-cold)

  • Methanol

  • Water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

UPLC-MS/MS Analysis

This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of oxymatrine and this compound.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/h

  • Desolvation Gas Flow: 600 L/h

  • Collision Gas: Argon

  • MRM Transitions:

    • Oxymatrine: 265.2 > 247.2 (quantifier), 265.2 > 148.1 (qualifier)

    • This compound: 268.2 > 250.2 (quantifier)

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute injection Inject into UPLC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Oxymatrine calibration->quantification

Caption: Workflow for Oxymatrine Quantification using this compound.

Simplified Signaling Pathway of Oxymatrine's Anti-inflammatory Action

G cluster_pathway Oxymatrine Anti-inflammatory Pathway OMT Oxymatrine TLR4 TLR4 OMT->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Promotes Transcription

Caption: Oxymatrine's inhibition of the TLR4/NF-κB signaling pathway.

Discussion

The use of a deuterated internal standard like this compound is highly recommended for the accurate quantification of oxymatrine in complex matrices. The stable isotope-labeled standard co-elutes with the analyte and experiences similar ionization effects, thereby providing a reliable means of correcting for analytical variability. The protocols provided here offer a robust starting point for researchers developing and validating methods for oxymatrine analysis. The presented UPLC-MS/MS method is sensitive, specific, and suitable for high-throughput analysis, making it ideal for pharmacokinetic studies and quality control of herbal medicines containing oxymatrine. Further validation of the method should always be performed in the specific matrix of interest to ensure compliance with regulatory guidelines.

References

Application Note: Sample Preparation for the Bioanalysis of Oxymatrine using LC-MS/MS with Oxymatrine-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxymatrine (B1678083) is a quinolizidine (B1214090) alkaloid extracted from the root of the Sophora flavescens plant, a traditional Chinese medicine. It has garnered significant interest for its wide range of therapeutic effects, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[1][2][3][4] The mechanism of action involves the modulation of various signaling pathways, making it a promising candidate for modern drug development.[1][2]

Accurate quantification of oxymatrine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[5][6] To ensure the accuracy and reproducibility of bioanalytical methods, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[7][8] Oxymatrine-d3, as a deuterated analog, is the ideal internal standard as it shares near-identical physicochemical properties with the analyte, effectively compensating for variability during sample preparation and analysis.[7]

This application note provides detailed protocols for three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the bioanalysis of oxymatrine using this compound as an internal standard.

Mechanism of Action: Key Signaling Pathways

Oxymatrine exerts its pharmacological effects by modulating multiple cellular signaling pathways. Its anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway, which suppresses the production of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] In cancer models, oxymatrine has been shown to interfere with pathways such as PI3K/Akt, MAPK/ERK, and Wnt/β-catenin to inhibit cell proliferation and induce apoptosis.[1] Furthermore, its anti-fibrotic activity is linked to the downregulation of the TGF-β signaling pathway.[1]

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_drug Drug Action Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Activation Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Gene_Transcription Gene Transcription NFkB_Release->Gene_Transcription Cytokines Pro-inflammatory Cytokines (IL-6, etc.) Gene_Transcription->Cytokines Oxymatrine Oxymatrine Oxymatrine->IKK Inhibition G Start 1. Sample Aliquot (100 µL) Add_IS 2. Add this compound IS Start->Add_IS Add_Solvent 3. Add Acetonitrile (300 µL) Add_IS->Add_Solvent Vortex1 4. Vortex (1 min) Add_Solvent->Vortex1 Centrifuge 5. Centrifuge (12,000 rpm, 10 min) Vortex1->Centrifuge Transfer 6. Collect Supernatant Centrifuge->Transfer Evaporate 7. Evaporate to Dryness Transfer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 9. Inject into LC-MS/MS Reconstitute->Inject G Start 1. Sample Aliquot (200 µL) Add_IS 2. Add this compound IS Start->Add_IS Add_Base 3. Add Basifying Agent Add_IS->Add_Base Add_Solvent 4. Add Organic Solvent (1 mL) Add_Base->Add_Solvent Vortex1 5. Vortex (5 min) Add_Solvent->Vortex1 Centrifuge 6. Centrifuge (4,000 rpm, 10 min) Vortex1->Centrifuge Transfer 7. Collect Organic Layer Centrifuge->Transfer Evaporate 8. Evaporate to Dryness Transfer->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject G Condition 1. Condition SPE Cartridge (Methanol, then Water) Load 2. Load Sample + IS Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Elute 4. Elute Analytes Wash->Elute Evaporate 5. Evaporate to Dryness Elute->Evaporate Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 7. Inject into LC-MS/MS Reconstitute->Inject

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. In pharmacokinetic and metabolic studies, stable isotope-labeled internal standards, such as Oxymatrine-d3, are essential for accurate quantification by mass spectrometry. This document provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, along with comprehensive protocols for its analysis.

Chemical Information

CompoundMolecular FormulaExact Mass [M]
OxymatrineC₁₅H₂₄N₂O₂264.1838
This compoundC₁₅H₂₁D₃N₂O₂267.2026

The deuterium (B1214612) labels in commercially available this compound are typically located on the carbon atoms at positions 10 and 13.

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is characterized by a precursor ion and several key product ions. The fragmentation pattern is proposed based on the known fragmentation of quinolizidine alkaloids and N-oxides.

Quantitative Data

The primary multiple reaction monitoring (MRM) transitions for Oxymatrine and this compound are summarized below. These transitions are suitable for quantitative analysis.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Proposed Neutral Loss
Oxymatrine265.2247.2H₂O (18 Da)
Oxymatrine265.2148.1C₈H₁₃N (123 Da)
This compound 268.2 250.2 H₂O (18 Da)
This compound 268.2 151.1 C₈H₁₀D₃N (126 Da)
This compound 268.2 251.2 HD (17 Da)

Note: The exact m/z values may vary slightly depending on the mass spectrometer and calibration.

Proposed Fragmentation Pathway of this compound

The fragmentation of the protonated this compound molecule ([C₁₅H₂₁D₃N₂O₂ + H]⁺) is initiated by protonation, likely at the N-oxide oxygen or the tertiary amine. Collision-induced dissociation (CID) then leads to characteristic product ions.

A primary fragmentation route involves the neutral loss of a water molecule (H₂O), resulting in the product ion at m/z 250.2. This is a common fragmentation for N-oxides, which can undergo a rearrangement and elimination of water.[1] Another significant fragmentation pathway involves the cleavage of the C-rings of the quinolizidine skeleton, leading to the formation of the product ion at m/z 151.1. Due to the deuterium labeling, this fragment is 3 Da heavier than the corresponding fragment from unlabeled Oxymatrine (m/z 148.1). A loss of a hydroxyl radical followed by a deuterium atom, or vice versa, can also lead to a product ion at m/z 251.2.

G Proposed Fragmentation Pathway of this compound cluster_precursor Precursor Ion cluster_products Product Ions precursor This compound [M+H]⁺ m/z 268.2 product1 [M+H-H₂O]⁺ m/z 250.2 precursor->product1 - H₂O product2 [C₈H₁₀D₃N+H]⁺ m/z 151.1 precursor->product2 - C₇H₁₁NO₂ product3 [M+H-HDO]⁺ m/z 251.2 precursor->product3 - OH•, - D•

Proposed fragmentation of this compound.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Liquid-Liquid Extraction
  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex the sample for 30 seconds.

  • Add 500 µL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)
Experimental Workflow

The overall workflow for the quantitative analysis of Oxymatrine using this compound as an internal standard is depicted below.

G LC-MS/MS Workflow for Oxymatrine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) is_spike Spike with This compound (IS) sample->is_spike extraction Liquid-Liquid Extraction is_spike->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc Liquid Chromatography (Separation) reconstitution->lc ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms integration Peak Integration ms->integration calibration Calibration Curve (Analyte/IS Ratio) integration->calibration quantification Quantification of Oxymatrine calibration->quantification

LC-MS/MS analytical workflow.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Oxymatrine in various biological matrices. The distinct mass shift of the precursor and major product ions of this compound allows for its clear differentiation from the unlabeled analyte, ensuring high selectivity and accuracy in LC-MS/MS assays. The provided protocols and fragmentation data serve as a valuable resource for researchers and scientists in the fields of pharmacology, drug metabolism, and pharmacokinetics.

References

Application Notes and Protocols for Oxymatrine-d3 in Tissue Distribution Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oxymatrine-d3 in the tissue distribution and pharmacokinetic analysis of oxymatrine (B1678083). Detailed protocols and data presentation are included to guide researchers in designing and executing robust preclinical studies.

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, anti-viral, anti-fibrotic, and anti-cancer effects.[1][2][3] Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of oxymatrine is critical for its development as a therapeutic agent. Tissue distribution studies are essential to determine the extent and rate of its accumulation in various organs and tissues, providing insights into its potential efficacy and toxicity.

This compound, a deuterated analog of oxymatrine, serves as an ideal internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to oxymatrine, ensuring similar behavior during sample preparation and chromatographic separation. However, its distinct mass allows for separate detection by the mass spectrometer, enabling accurate and precise quantification of the unlabeled drug in complex biological matrices.

Key Signaling Pathways Modulated by Oxymatrine

Oxymatrine exerts its therapeutic effects by modulating several key signaling pathways involved in cellular processes like inflammation, apoptosis, and fibrosis.[1][4]

Signaling_Pathways cluster_tgf Anti-Fibrotic Effect cluster_pi3k Anti-Cancer Effects cluster_egfr Anti-Metastatic Effects Oxymatrine Oxymatrine TGF_beta TGF-β Signaling Oxymatrine->TGF_beta Inhibits PI3K_Akt PI3K/Akt Pathway Oxymatrine->PI3K_Akt Modulates EGFR EGFR Signaling Oxymatrine->EGFR Inhibits Smad Smad Proteins TGF_beta->Smad Fibrosis Fibrosis (Inhibited) Smad->Fibrosis Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation MEK_ERK MEK/ERK Pathway EGFR->MEK_ERK Invasion Cancer Cell Invasion (Inhibited) MEK_ERK->Invasion

Figure 1: Key signaling pathways modulated by oxymatrine.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters and tissue distribution of oxymatrine in rats, as determined by studies utilizing LC-MS/MS methods where this compound would be an appropriate internal standard.

Table 1: Pharmacokinetic Parameters of Oxymatrine in Rats

ParameterOral AdministrationIntravenous AdministrationReference
Dose 2 mg/kg2 mg/kg[5][6]
Cmax (ng/mL) 605.5-[7][8][9]
Tmax (h) 0.75-[7][8][9]
t1/2 (h) 4.1814.9 ± 3.4[5][7][8][9]
AUC0→∞ (min·ng/mL) 9894.48 ± 2234.99-[6]
Absolute Bioavailability (%) 26.43-[7][8][9]
Plasma Protein Binding (%) 2.78 ± 0.85 to 8.95-[6][7][8][9]

Table 2: Tissue Distribution of Oxymatrine in Rats Following Oral Administration

TissueConcentration (ng/g or ng/mL)CommentsReference
Small Intestine Highest ConcentrationRapid and wide distribution[7][8][9]
Kidney High Concentration-[7][8][9]
Stomach High Concentration-[7][8][9]
Spleen High Concentration-[7][8][9]
Liver Moderate ConcentrationSite of metabolism[7][8][9]
Heart DetectedDistributed to all tested organs[7][8]
Lung Detected-[7][8]
Brain Detected-[7][8]

Experimental Protocols

Animal Study Protocol for Tissue Distribution

This protocol outlines a typical tissue distribution study in rats.

  • Animal Model: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum. They are fasted overnight before dosing.

  • Dosing:

    • Prepare a dosing solution of oxymatrine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).

    • Administer a single oral dose of oxymatrine (e.g., 20 mg/kg) to the rats via gavage.

  • Sample Collection:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dose, euthanize a group of rats (n=3-5 per time point) via an approved method.

    • Collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood at 4000 rpm for 10 minutes to obtain plasma.

    • Harvest tissues of interest (e.g., heart, liver, spleen, lung, kidney, brain, stomach, small intestine).

    • Rinse the tissues with ice-cold saline to remove excess blood, blot dry, and weigh.

    • Store all plasma and tissue samples at -80°C until analysis.

Sample Preparation Protocol for LC-MS/MS Analysis
  • Tissue Homogenization:

    • To a pre-weighed tissue sample (e.g., 100 mg), add a 4-fold volume (w/v) of ice-cold saline.

    • Homogenize the tissue using a high-speed homogenizer until a uniform suspension is obtained.

  • Protein Precipitation:

    • To a 100 µL aliquot of plasma or tissue homogenate in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL).

    • Add 300 µL of acetonitrile (B52724) (or another suitable organic solvent) to precipitate the proteins.

    • Vortex the mixture for 2 minutes.

  • Centrifugation and Extraction:

    • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method Protocol

This protocol provides a general framework for the LC-MS/MS analysis of oxymatrine.

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][7][8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[5][10]

    • Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile.[5]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5][11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5][11]

    • MRM Transitions:

      • Oxymatrine: m/z 265.0 → 247.3[10]

      • This compound: (Adjust for the mass shift, e.g., m/z 268.0 → 250.3)

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for a tissue distribution study and the logic of using a deuterated internal standard.

Experimental_Workflow Dosing Animal Dosing (Oxymatrine) Collection Sample Collection (Blood & Tissues at Time Points) Dosing->Collection Homogenization Tissue Homogenization Collection->Homogenization Spiking Spike Internal Standard (this compound) Homogenization->Spiking Extraction Protein Precipitation & Supernatant Extraction Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification (Ratio of Analyte/IS) Analysis->Quantification

Figure 2: General workflow for a tissue distribution study.

Internal_Standard_Logic BioSample Biological Sample (Contains Oxymatrine) Preparation Sample Preparation (Extraction, etc.) BioSample->Preparation IS Known Amount of This compound (IS) IS->Preparation Loss Potential for Analyte Loss (Affects both equally) Preparation->Loss LCMS LC-MS/MS Analysis Preparation->LCMS Ratio Measure Peak Area Ratio (Oxymatrine / this compound) LCMS->Ratio Concentration Calculate Accurate Oxymatrine Concentration Ratio->Concentration

Figure 3: Rationale for using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is crucial for the accurate and reliable quantification of oxymatrine in tissue distribution studies. The protocols and data presented here provide a solid foundation for researchers to investigate the pharmacokinetic profile of this promising therapeutic compound. By understanding how oxymatrine is distributed throughout the body, we can better predict its efficacy and safety, accelerating its journey from bench to bedside.[3]

References

Application Notes: Quantitative Analysis of Oxymatrine in Human Plasma Using Liquid-Liquid Extraction and LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the extraction and quantification of oxymatrine (B1678083) from human plasma using a liquid-liquid extraction (LLE) method. The protocol incorporates a deuterated internal standard (Oxymatrine-d5) to ensure high accuracy and precision, a critical requirement for pharmacokinetic and clinical studies. The methodology is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible workflow for sample preparation followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Oxymatrine, a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antiviral, anti-fibrotic, and anti-cancer properties.[1] Accurate quantification of oxymatrine in biological matrices is essential for understanding its pharmacokinetic profile and therapeutic efficacy. Liquid-liquid extraction is a widely used sample preparation technique that offers high recovery and effective removal of interfering matrix components. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and accurate results.

This application note details a validated LLE protocol for oxymatrine in human plasma, adaptable for various research applications.

Experimental Protocols

Materials and Reagents
Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • HPLC column (e.g., C18 column)

  • Vortex mixer

  • Centrifuge

  • Sample vials

  • Pipettes

Stock and Working Solutions Preparation
  • Oxymatrine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of oxymatrine in 10 mL of methanol.

  • Oxymatrine-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Oxymatrine-d5 in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the oxymatrine stock solution with a 50:50 methanol/water mixture to achieve concentrations for the calibration curve (e.g., 10, 20, 50, 100, 200, 500, and 1000 ng/mL).[2]

  • IS Working Solution (50 ng/mL): Dilute the Oxymatrine-d5 stock solution with methanol to a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction Protocol
  • Sample Aliquoting: Pipette 200 µL of human plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 µL of the 50 ng/mL Oxymatrine-d5 working solution to each tube.

  • Vortexing: Briefly vortex the tubes for 30 seconds to ensure thorough mixing.

  • Extraction Solvent Addition: Add 1 mL of dichloromethane to each tube.

  • Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of oxymatrine and the internal standard into the organic phase.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol-water with 10 mmol/L ammonium acetate (60:40)).[1][2]

  • Final Centrifugation: Centrifuge at 16,880 x g for 10 minutes.[2]

  • Sample Injection: Transfer the supernatant to an autosampler vial and inject a defined volume (e.g., 10-40 µL) into the LC-MS/MS system.[2]

LC-MS/MS Conditions
  • LC Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)[3]

  • Mobile Phase: Methanol: 10 mM Ammonium Acetate in water (60:40, v/v)[1][2]

  • Flow Rate: 0.3 - 0.8 mL/min[1][2][3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical for Deuterated Standard):

    • Oxymatrine: m/z 265.0 → 247.3[3]

    • Oxymatrine-d5: m/z 270.0 → 252.3 (assuming a +5 Da shift)

Data Presentation

The following tables summarize typical quantitative data from validated liquid-liquid extraction methods for oxymatrine in biological matrices.

Table 1: Method Validation Parameters for Oxymatrine Quantification

Parameter Result Reference
Linearity Range 10 - 1000 ng/mL [1][2]
0.5 - 1000 ng/mL [3]
Correlation Coefficient (r²) >0.999 [3]
Lower Limit of Quantification (LLOQ) 10 ng/mL [1][2]
0.5 ng/mL [3]

| Limit of Detection (LOD) | 0.025 µg/mL (in water) |[4][5] |

Table 2: Accuracy and Precision of Oxymatrine Quantification

Concentration (ng/mL) Accuracy (% RE) Intra-day Precision (% RSD) Inter-day Precision (% RSD) Reference
20 Within ± 10.0% < 14.27% < 14.27% [1][2]
100 Within ± 10.0% < 14.27% < 14.27% [1][2]

| 500 | Within ± 10.0% | < 14.27% | < 14.27% |[1][2] |

Table 3: Recovery Data for Oxymatrine Extraction

Extraction Method Matrix Recovery (%) Reference
Liquid-Liquid Extraction Human Plasma Not explicitly stated, but method was successful for pharmacokinetics [1][2]
Dispersive Liquid-Liquid Microextraction Water 98.743 - 99.432 [4][5]

| Successive Cartridge Clean-up | Biopesticides | 103.6 |[6][7] |

Mandatory Visualizations

Experimental Workflow Diagram

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis_prep Analysis Preparation Plasma Plasma Sample (200 µL) Add_IS Add Deuterated IS (Oxymatrine-d5) Plasma->Add_IS Vortex1 Vortex (30s) Add_IS->Vortex1 Add_Solvent Add Dichloromethane (1 mL) Vortex2 Vortex (5 min) Add_Solvent->Vortex2 Centrifuge1 Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge1 Transfer Transfer Organic Layer Centrifuge1->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream) Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Centrifuge2 Centrifuge (16,880 x g, 10 min) Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject

Caption: Workflow for Oxymatrine Extraction.

Oxymatrine Signaling Pathway Diagram

Oxymatrine exerts its therapeutic effects, particularly its anti-inflammatory and anti-cancer activities, by modulating key cellular signaling pathways. One of the primary mechanisms is the inhibition of the NF-κB and PI3K/Akt pathways.[1][3][8][9][10][11]

Oxymatrine_Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway cluster_downstream Cellular Response Oxymatrine Oxymatrine Akt Akt Oxymatrine->Akt Inhibits PTEN PTEN Oxymatrine->PTEN Upregulates IKK IKK Oxymatrine->IKK Inhibits PI3K PI3K PI3K->Akt Activates Proliferation Cell Proliferation & Invasion Akt->Proliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits PTEN->PI3K Inhibits IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Sequesters NFkB->Proliferation Promotes Inflammation Inflammation (Cytokine Production) NFkB->Inflammation Promotes

Caption: Oxymatrine's Inhibition of Signaling Pathways.

References

Application Notes and Protocols for the Quantification of Oxymatrine-d3 in Clinical Trial Sample Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of Sophora flavescens, has garnered significant interest in clinical research due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects.[1][2][3] Robust and reliable analytical methods are crucial for accurately determining its concentration in biological matrices during clinical trials to understand its pharmacokinetic and pharmacodynamic profiles. This document provides detailed application notes and protocols for the quantitative analysis of oxymatrine in clinical trial samples using its deuterated analog, oxymatrine-d3, as an internal standard (IS) with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the highest accuracy and precision in quantification.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of oxymatrine based on published methodologies. These parameters can serve as a starting point for method development and validation for clinical trial sample analysis using this compound as an internal standard.

Table 1: Chromatographic Conditions for Oxymatrine Analysis

ParameterCondition 1Condition 2Condition 3
Column Kromasil C18 (150 mm x 4.6 mm)[5]Waters Acquity BEH Phenyl (3.0 x 100 mm, 1.7 µm)[6]ZORBAX-NH2[7]
Mobile Phase 0.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01, v/v)[8]A: 0.05% formic acid in DW, B: Acetonitrile[6]10 mmol-L-1 ammonium (B1175870) acetate (B1210297) (0.2% formic acid)-methanol (25:75)[7]
Flow Rate 1.0 mL/min[8]0.5 mL/min[6]1.0 mL/min[7]
Column Temp. 40°C[8]40°C[6]Not Specified
Injection Vol. Not Specified1 µL[6]Not Specified
Run Time 24 min[8]17 min[6]Not Specified

Table 2: Mass Spectrometry Parameters for Oxymatrine and Internal Standard

ParameterOxymatrineThis compound (Predicted)Internal Standard (Example: Codeine)
Ionization Mode ESI Positive[5][9]ESI PositiveESI Positive[9]
Acquisition Mode Multiple Reaction Monitoring (MRM)[9]Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)[9]
Precursor Ion (m/z) 265.0[9]268.0300.0[9]
Product Ion (m/z) 247.3[9](To be determined empirically, likely 250.3)215.2[9]

Table 3: Method Validation Parameters for Oxymatrine Quantification

ParameterValueReference
Linearity Range 0.5 - 1000 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[9]
Recovery 93.5 - 97.2%[1][8]
Precision (RSD%) < 15%[5]
Accuracy 85 - 115%[7]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a general method for the extraction of oxymatrine and this compound from plasma samples.

  • Sample Thawing: Thaw frozen clinical plasma samples at room temperature.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized during method development). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Injection: Inject the sample into the LC-MS/MS system.

LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is recommended for better resolution and shorter run times.

  • Chromatographic Separation:

    • Column: A C18 or Phenyl reversed-phase column is suitable for separation.[5][6][8]

    • Mobile Phase: A gradient elution with a mixture of aqueous (e.g., water with 0.1% formic acid or ammonium acetate buffer) and organic (e.g., acetonitrile or methanol) phases is typically used.[6][7] The gradient should be optimized to achieve good separation of oxymatrine from endogenous matrix components.

    • Flow Rate: A flow rate between 0.3 and 1.0 mL/min is common.[8][9]

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.[6][8]

  • Mass Spectrometric Detection:

    • Ion Source: Use an electrospray ionization (ESI) source in the positive ion mode.[5][9]

    • Detection Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[9]

    • MRM Transitions:

      • Oxymatrine: Monitor the transition from the protonated precursor ion (m/z 265.0) to a specific product ion (e.g., m/z 247.3).[9]

      • This compound (IS): Monitor the transition from its protonated precursor ion (m/z 268.0) to a corresponding product ion. These transitions need to be determined by infusing a solution of the this compound standard.

    • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize the signal intensity for both oxymatrine and this compound.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with this compound (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge transfer Supernatant Transfer centrifuge->transfer evaporate Evaporation (Nitrogen) transfer->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios integrate->calculate quantify Quantification using Calibration Curve calculate->quantify

Caption: Experimental workflow for the analysis of oxymatrine in clinical samples.

signaling_pathway cluster_inflammation Inflammatory Signaling Oxymatrine Oxymatrine NFkB NF-κB Oxymatrine->NFkB inhibits TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 IL1b IL-1β NFkB->IL1b Inflammation Inflammation TNFa->Inflammation IL6->Inflammation IL1b->Inflammation

Caption: Potential anti-inflammatory signaling pathway of oxymatrine.[10][11][12]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with Oxymatrine-d3 in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of oxymatrine (B1678083). The focus is on mitigating matrix effects using its deuterated internal standard, Oxymatrine-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the bioanalysis of oxymatrine?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as oxymatrine, by co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine). These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In complex biological matrices, components like phospholipids, salts, and metabolites can interfere with the ionization of oxymatrine in the mass spectrometer's ion source.

Q2: How does using this compound as an internal standard help in overcoming matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. Since it is chemically identical to oxymatrine, with the only difference being the presence of heavier deuterium (B1214612) atoms, it has nearly identical physicochemical properties. This ensures that this compound co-elutes with oxymatrine during chromatography and experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Q3: Can I use a different internal standard that is not a deuterated version of oxymatrine?

A3: While other compounds can be used as internal standards, a SIL internal standard like this compound is considered the gold standard for quantitative LC-MS/MS bioanalysis. This is because a structural analog or another unrelated compound may not co-elute perfectly with oxymatrine and may not experience the same ionization effects, leading to inadequate compensation for matrix effects.

Q4: What are some common signs that matrix effects are impacting my oxymatrine assay?

A4: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample lots.

  • Inconsistent analyte response in quality control (QC) samples.

  • Non-linear calibration curves.

  • Significant variability in the peak area of the internal standard across samples.

  • A noticeable dip or rise in the baseline of a post-column infusion experiment at the retention time of oxymatrine.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the bioanalysis of oxymatrine when using this compound to correct for matrix effects.

Problem Potential Cause Recommended Solution
High variability in analyte/IS ratio Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction). Use of automated liquid handlers can improve reproducibility.
Differential matrix effects.Optimize chromatographic conditions to separate oxymatrine and this compound from interfering matrix components. A slight shift in retention time due to the deuterium isotope effect can sometimes lead to differential ion suppression.
Poor peak shape for oxymatrine and/or this compound Column degradation or contamination.Implement a column wash protocol between injections. If the problem persists, replace the analytical column.
Inappropriate mobile phase composition.Optimize the mobile phase pH and organic solvent composition to ensure good peak shape for the basic compound oxymatrine.
Low analyte signal (ion suppression) Insufficient sample cleanup.Employ a more rigorous sample preparation technique, such as solid-phase extraction (SPE), to remove a wider range of interfering matrix components.
Co-elution with phospholipids.Introduce a phospholipid removal step in your sample preparation or use a column specifically designed to retain phospholipids.
Inconsistent recovery Inefficient extraction.Re-evaluate and optimize the extraction solvent and pH to ensure consistent and high recovery of both oxymatrine and this compound.

Data Presentation: The Impact of this compound on Assay Performance

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of oxymatrine quantification in complex biological matrices. The following tables illustrate the typical performance of a bioanalytical method with and without an appropriate internal standard.

Table 1: Illustrative Comparison of Assay Precision

Analyte ConcentrationWithout Internal Standard (%RSD)With this compound (%RSD)
Low QC (15 ng/mL)18.54.2
Medium QC (150 ng/mL)15.23.1
High QC (1500 ng/mL)12.82.5

Table 2: Illustrative Comparison of Assay Accuracy

Analyte ConcentrationWithout Internal Standard (%Bias)With this compound (%Bias)
Low QC (15 ng/mL)-25.3-2.1
Medium QC (150 ng/mL)-20.81.5
High QC (1500 ng/mL)-18.10.8

Note: The data presented in these tables are illustrative and serve to demonstrate the expected improvement in assay performance when using a deuterated internal standard. Actual results may vary based on the specific method and matrix.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)
  • To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Parameters for Oxymatrine Analysis
ParameterCondition
LC System UPLC or HPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Oxymatrine: m/z 265.2 → 247.2this compound: m/z 268.2 → 250.2
Collision Energy Optimized for the specific instrument

Note: These are example parameters and should be optimized for the specific instrumentation and application.

Visualizations

Experimental and Logical Workflows

G Bioanalytical Workflow for Oxymatrine with this compound cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Injection reconstitute->inject lc_sep LC Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Bioanalytical workflow for oxymatrine analysis.

G Troubleshooting Logic for Inaccurate Results start Inaccurate Results? check_is IS Response Consistent? start->check_is check_cal Calibration Curve Linear? check_is->check_cal Yes solution_is Investigate Differential Matrix Effects check_is->solution_is No check_recovery Consistent Recovery? check_cal->check_recovery Yes solution_cal Re-evaluate Calibration Range and Weighting check_cal->solution_cal No check_chrom Good Peak Shape? check_recovery->check_chrom Yes solution_recovery Optimize Sample Preparation check_recovery->solution_recovery No solution_chrom Optimize LC Method check_chrom->solution_chrom No end Accurate Results check_chrom->end Yes

Troubleshooting workflow for inaccurate results.
Signaling Pathways Modulated by Oxymatrine

Oxymatrine has been shown to exert its pharmacological effects by modulating various intracellular signaling pathways.

G Oxymatrine's Inhibition of the TGF-β/Smad Pathway cluster_nucleus oxymatrine Oxymatrine tgfbr TGF-β Receptor oxymatrine->tgfbr Inhibits smad23 Smad2/3 oxymatrine->smad23 Inhibits Phosphorylation tgfb TGF-β1 tgfb->tgfbr tgfbr->smad23 Phosphorylates p_smad23 p-Smad2/3 smad_complex Smad Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex transcription Gene Transcription (e.g., Collagen) smad_complex->transcription nucleus Nucleus fibrosis Fibrosis transcription->fibrosis

Oxymatrine's effect on the TGF-β/Smad pathway.

G Oxymatrine's Modulation of the NF-κB Pathway cluster_nucleus oxymatrine Oxymatrine ikk IKK Complex oxymatrine->ikk Inhibits stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates p_ikb p-IκBα nfkb NF-κB (p65/p50) transcription Gene Transcription (Inflammatory Cytokines) nfkb->transcription nfkb_complex IκBα-NF-κB Complex nfkb_complex->ikb nfkb_complex->nfkb p_ikb->nfkb Degradation releases nucleus Nucleus inflammation Inflammation transcription->inflammation

Oxymatrine's effect on the NF-κB pathway.

Technical Support Center: Optimizing Mass Spectrometer Parameters for Oxymatrine-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful detection of Oxymatrine-d3 using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for Oxymatrine and this compound?

A1: In positive electrospray ionization (ESI+) mode, you should look for the protonated molecules, [M+H]⁺.

  • For Oxymatrine (C₁₅H₂₄N₂O₂), the theoretical monoisotopic mass is approximately 264.18 g/mol . Therefore, the expected precursor ion is m/z 265.2 .

  • For This compound , with three deuterium (B1214612) atoms replacing three hydrogen atoms, the expected precursor ion will be m/z 268.2 .

Q2: What are the recommended starting MRM transitions for Oxymatrine?

A2: Based on available literature, common MRM transitions for Oxymatrine are provided in the table below. It is crucial to optimize the collision energies for your specific instrument to achieve the best sensitivity.

Q3: I cannot find published MRM transitions for this compound. How do I determine them?

A3: It is common to need to empirically determine the optimal MRM transitions for a deuterated internal standard. The process involves direct infusion of a dilute solution of this compound into the mass spectrometer. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. The general workflow is to first identify the most abundant and stable product ions in a product ion scan, and then to optimize the collision energy for each of these transitions.

Q4: My signal intensity for this compound is low or inconsistent. What are the possible causes?

A4: Low or inconsistent signal for a deuterated internal standard can stem from several factors:

  • Incorrect Mass Spectrometer Parameters: The MRM transitions or collision energies may not be optimal.

  • Poor Ionization Efficiency: The mobile phase composition may not be ideal for the ionization of this compound.

  • Source Contamination: A dirty ion source can lead to suppressed signal.

  • Co-elution with Interfering Matrix Components: This can cause ion suppression.

  • Degradation of the Standard: Ensure the standard is stored correctly and that working solutions are freshly prepared.

  • Inaccurate Dilution: Verify the concentration of your spiking solution.

Q5: Should Oxymatrine and this compound have the same retention time?

A5: Ideally, the analyte and its deuterated internal standard should co-elute for accurate quantification. However, it is a known phenomenon that deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. It is important to check for co-elution during method development. If a slight separation is observed, ensure that the integration of both peaks is consistent.

Troubleshooting Guides

Issue 1: Poor Signal or No Peak for Oxymatrine/Oxymatrine-d3
Possible Cause Troubleshooting Steps
Incorrect MRM Transitions Verify the precursor and product ions. For this compound, perform a product ion scan to identify the most abundant fragments (see Experimental Protocol 1).
Suboptimal Collision Energy (CE) Perform a CE optimization experiment for each MRM transition to find the value that yields the highest signal intensity (see Experimental Protocol 1).
Inefficient Ionization Ensure the mobile phase contains an appropriate modifier for positive ion mode, such as 0.1% formic acid or 5-10 mM ammonium (B1175870) formate.
Clogged LC or MS System Check the system pressure. If it is unusually high, investigate for clogs in the tubing, column, or sample needle. Perform system maintenance as per the manufacturer's guidelines.
Sample Preparation Issues Verify the concentration and integrity of your standards. Ensure proper extraction and reconstitution of your samples.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Steps
Matrix Effects Improve sample clean-up procedures. Consider using solid-phase extraction (SPE) instead of a simple protein precipitation.
Contaminated Mobile Phase or LC System Prepare fresh mobile phase with high-purity solvents (LC-MS grade). Flush the LC system thoroughly.
Dirty Ion Source Clean the ion source components (e.g., capillary, skimmer) according to the instrument manufacturer's recommendations.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method.
Issue 3: Inconsistent Retention Times
Possible Cause Troubleshooting Steps
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions between injections.
Column Degradation If retention time shifts are progressive, the column may be degrading. Replace the column.
Air Bubbles in the Pump Degas the mobile phases and prime the pumps to remove any air bubbles.
Inconsistent Mobile Phase Composition Ensure accurate and consistent preparation of the mobile phase.

Data Presentation

Table 1: Recommended LC-MS/MS Parameters for Oxymatrine and a Template for this compound
Parameter Oxymatrine This compound (User Determined)
Ionization Mode ESI+ESI+
Precursor Ion (Q1) 265.2268.2
Quantifier Ion (Q3) User to determineUser to determine
Qualifier Ion (Q3) User to determineUser to determine
Collision Energy (Quantifier) User to determineUser to determine
Collision Energy (Qualifier) User to determineUser to determine
Dwell Time 50-100 ms50-100 ms
Cone Voltage/Declustering Potential Instrument dependent, optimizeInstrument dependent, optimize

Note: The user should experimentally determine the optimal product ions and collision energies for their specific instrument and experimental conditions.

Table 2: Example Liquid Chromatography Parameters
Parameter Recommended Condition
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL
Gradient Start at 5-10% B, increase to 95% B over 5-8 minutes, hold, and re-equilibrate.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions and Collision Energies for this compound

Objective: To identify the most sensitive and specific MRM transitions (quantifier and qualifier ions) and their optimal collision energies for this compound.

Materials:

  • This compound standard solution (e.g., 1 µg/mL in 50:50 Methanol:Water).

  • Syringe pump.

  • Tandem mass spectrometer.

Methodology:

  • Direct Infusion Setup: Infuse the this compound standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Confirmation: In full scan mode, confirm the presence and stability of the precursor ion at m/z 268.2.

  • Product Ion Scan:

    • Set the mass spectrometer to product ion scan mode.

    • Select m/z 268.2 as the precursor ion.

    • Apply a range of collision energies (e.g., a ramp from 10 to 50 eV) to induce fragmentation.

    • Identify the most abundant and stable product ions. Look for fragments that are structurally significant and have a low background signal.

  • Selection of Quantifier and Qualifier Ions:

    • Choose the most intense product ion as the quantifier .

    • Select a second, preferably also intense and specific, product ion as the qualifier .

  • Collision Energy Optimization:

    • Set the mass spectrometer to MRM mode.

    • For the quantifier transition (268.2 > selected product ion), infuse the standard and acquire data while ramping the collision energy over a specific range (e.g., 5 to 60 eV in 2 eV steps).

    • Plot the signal intensity against the collision energy to find the value that gives the maximum response. This is the optimal collision energy for the quantifier.

    • Repeat this process for the qualifier transition.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample spike Spike with this compound sample->spike extract Protein Precipitation / SPE spike->extract reconstitute Reconstitute in Mobile Phase extract->reconstitute inject Inject into LC-MS/MS reconstitute->inject Analyte + IS separate Chromatographic Separation inject->separate detect MRM Detection separate->detect integrate Peak Integration detect->integrate Chromatograms quantify Quantification using IS integrate->quantify report Generate Report quantify->report

Caption: Experimental workflow for the bioanalysis of Oxymatrine using this compound as an internal standard.

troubleshooting_logic start No or Low Signal for this compound check_ms Verify MS Parameters (Precursor, Product, CE) start->check_ms check_lc Check LC Conditions (Mobile Phase, Column) check_ms->check_lc Correct optimize_ms Re-optimize by Direct Infusion (Protocol 1) check_ms->optimize_ms Incorrect check_sample Investigate Sample Prep (Concentration, Degradation) check_lc->check_sample No Issue optimize_lc Prepare Fresh Mobile Phase Check for Leaks check_lc->optimize_lc Issue Found optimize_sample Prepare Fresh Standards Verify Dilutions check_sample->optimize_sample Issue Found success Signal Restored optimize_ms->success optimize_lc->success optimize_sample->success

Caption: A logical troubleshooting workflow for addressing low signal intensity of the internal standard.

Technical Support Center: Analysis of Oxymatrine-d3 by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Oxymatrine-d3.

Troubleshooting Poor Peak Shape for this compound

This section addresses common peak shape issues encountered during the HPLC analysis of this compound. The troubleshooting steps are presented in a question-and-answer format to directly address specific problems.

Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue, especially with basic compounds like Oxymatrine (B1678083).[1][2][3]

Possible Causes and Solutions:

  • Secondary Interactions with Residual Silanols: Oxymatrine, being a basic alkaloid, can interact with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.[1][2][3][4] This is a primary cause of peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 3 or below) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2]

    • Solution 2: Use an End-Capped Column: Employ a column that is "end-capped," where the residual silanol groups are chemically deactivated.[2][3]

    • Solution 3: Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active sites on the stationary phase.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1][5]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, column overload was the likely cause.[1]

  • Column Degradation: The stationary phase can degrade over time, or voids can form in the column packing.[1][6]

    • Solution: Replace the column with a new one of the same type. If the problem is resolved, the previous column had degraded.

What is causing my this compound peak to show fronting?

Peak fronting, where the front of the peak is sloped, is the opposite of tailing and indicates that some molecules are eluting earlier than expected.[5][7][8]

Possible Causes and Solutions:

  • Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[5][7][8][9]

    • Solution: Dilute the sample or reduce the injection volume.[5]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly, resulting in a distorted peak shape.[5][7]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5] If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Column Collapse or Void: Physical degradation of the column packing can create a void at the column inlet, leading to poor peak shape.[9][10]

    • Solution: Replace the column. To prevent this, always operate the column within the manufacturer's recommended pH, temperature, and pressure ranges.[10]

Why is my this compound peak splitting into two or more peaks?

Peak splitting can manifest as a "shoulder" on the main peak or as two distinct, closely eluting peaks where only one is expected.

Possible Causes and Solutions:

  • Co-elution with an Impurity: The this compound standard may contain impurities that have similar retention times.

    • Solution 1: Adjust Method Parameters: Modify the mobile phase composition, gradient, or temperature to try and resolve the two peaks.[11]

    • Solution 2: Check the Purity of the Standard: If possible, verify the purity of the this compound standard using an alternative analytical technique.

  • Blocked Column Frit: A partially blocked inlet frit can cause the sample to be introduced onto the column unevenly, leading to a split peak.[10][11] If this is the cause, all peaks in the chromatogram will likely be affected.[10]

    • Solution: Replace the column frit or the entire column. Using a guard column can help prevent frit blockage.[12]

  • Sample Injection Issues: Problems with the autosampler, such as a partially filled sample loop or a mis-timed injection valve, can cause the sample to be introduced in two slugs.[13]

    • Solution: Perform maintenance on the injector and ensure the sample loop is being completely filled.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on published methods for Oxymatrine, a good starting point would be a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous phase (e.g., phosphate (B84403) buffer or formic acid) at a slightly acidic to neutral pH.[14][15] Detection is typically performed at a low UV wavelength, such as 205-220 nm.[14][16]

Q2: Does the deuteration of this compound affect its chromatography?

A2: In reversed-phase HPLC, the chromatographic behavior of a deuterated standard is generally very similar to its non-deuterated counterpart. The small difference in mass does not typically lead to significant changes in retention time or peak shape. However, if the deuteration affects the pKa of the molecule, it could slightly alter its interaction with the stationary phase, especially if the mobile phase pH is close to the pKa.

Q3: What is an acceptable peak tailing factor?

A3: For quantitative analysis, a USP tailing factor between 0.8 and 1.5 is generally considered acceptable. However, for many assays, peaks with an asymmetry factor up to 1.5 are acceptable.[2]

Q4: Can the sample matrix affect the peak shape of my internal standard?

A4: Yes, components in the sample matrix can interfere with the chromatography of the internal standard. Matrix components can co-elute, causing peak distortion, or they can accumulate on the column and affect its performance over time. A robust sample clean-up procedure is essential to minimize matrix effects.[2]

Experimental Protocols and Data

Table 1: HPLC Parameters for Oxymatrine Analysis
ParameterMethod 1Method 2Method 3
Column ODS-C18 (250 cm x 4.6 mm, 5 µm)Kromasil C18C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Methanol (60:40 v/v) at pH 7.00.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01 v/v)Methanol/3% phosphoric acid in water (80:20)
Flow Rate 0.5 mL/min1.0 mL/min1.0 mL/min
Detection Wavelength 205 nm208 nm220 nm
Column Temperature Not Specified40°C30°C
Reference [14][15][16]
Detailed Experimental Protocol (Example based on Method 1)

1. Materials and Reagents:

  • This compound standard
  • HPLC-grade acetonitrile
  • HPLC-grade methanol
  • Purified water
  • Phosphoric acid or sodium hydroxide (B78521) for pH adjustment

2. Chromatographic Conditions:

  • Column: ODS-C18 (250 cm x 4.6 mm, 5 µm)
  • Mobile Phase: Prepare a mixture of acetonitrile and methanol in a 60:40 volume-to-volume ratio. Adjust the pH to 7.0 using 0.1 M phosphoric acid or 0.1 M sodium hydroxide.[14]
  • Flow Rate: 0.5 mL/min[14]
  • Injection Volume: 20 µL[14]
  • Column Temperature: Ambient
  • UV Detector Wavelength: 205 nm[14]

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol.
  • Perform serial dilutions from the stock solution to prepare working standards at the desired concentrations.

4. Sample Preparation:

  • Implement a sample extraction method suitable for the matrix (e.g., solid-phase extraction, liquid-liquid extraction).
  • The final sample should be dissolved in a solvent compatible with the mobile phase.

5. System Suitability:

  • Before running samples, perform replicate injections of a system suitability standard.
  • Check for parameters like peak asymmetry, theoretical plates, and retention time precision to ensure the system is performing correctly.

Visual Troubleshooting Guide

Troubleshooting_Poor_Peak_Shape cluster_peak_shape Identify Peak Shape Problem cluster_causes_tailing Potential Causes for Tailing cluster_causes_fronting Potential Causes for Fronting cluster_causes_splitting Potential Causes for Splitting cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_splitting Solutions for Splitting Tailing Peak Tailing Secondary_Interactions Secondary Interactions (Silanols) Tailing->Secondary_Interactions Is it a basic compound? Column_Overload_T Column Overload Tailing->Column_Overload_T Is the peak shape concentration-dependent? Column_Degradation_T Column Degradation Tailing->Column_Degradation_T Is the column old or showing high backpressure? Fronting Peak Fronting Sample_Overload_F Sample Overload Fronting->Sample_Overload_F Is the peak shape concentration-dependent? Solvent_Mismatch Sample Solvent Incompatibility Fronting->Solvent_Mismatch Is the sample solvent stronger than the mobile phase? Column_Void_F Column Void/Collapse Fronting->Column_Void_F Are all peaks distorted? Splitting Peak Splitting Coelution Co-eluting Impurity Splitting->Coelution Is only one peak affected? Blocked_Frit Blocked Column Frit Splitting->Blocked_Frit Are all peaks splitting? Injection_Issue Injection Problem Splitting->Injection_Issue Is the splitting intermittent? Adjust_pH Lower Mobile Phase pH Secondary_Interactions->Adjust_pH End_Capped_Column Use End-Capped Column Secondary_Interactions->End_Capped_Column Reduce_Concentration_T Reduce Sample Concentration/Volume Column_Overload_T->Reduce_Concentration_T Replace_Column_T Replace Column Column_Degradation_T->Replace_Column_T Reduce_Concentration_F Reduce Sample Concentration/Volume Sample_Overload_F->Reduce_Concentration_F Match_Solvent Dissolve Sample in Mobile Phase Solvent_Mismatch->Match_Solvent Replace_Column_F Replace Column Column_Void_F->Replace_Column_F Modify_Method Optimize Separation Method Coelution->Modify_Method Replace_Frit_Column Replace Frit/Column Blocked_Frit->Replace_Frit_Column Check_Injector Service Injector Injection_Issue->Check_Injector

Caption: Troubleshooting workflow for poor peak shape in HPLC.

References

How to address ion suppression in oxymatrine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression and other common challenges during the analysis of oxymatrine (B1678083).

Troubleshooting Guides

This section provides solutions to common problems encountered during oxymatrine analysis.

Problem: Low Analyte Recovery

Low recovery of oxymatrine can occur during sample preparation. Below are potential causes and solutions for both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Table 1: Troubleshooting Low Recovery of Oxymatrine

Sample Preparation MethodPotential CauseRecommended Solution
Solid-Phase Extraction (SPE) Inappropriate Sorbent Choice: The SPE cartridge does not effectively retain oxymatrine.For oxymatrine, a weak basic compound, a C18 reversed-phase cartridge is commonly used. Ensure the sorbent is appropriate for the polarity of oxymatrine.
Improper Cartridge Conditioning or Equilibration: The sorbent is not activated correctly, leading to poor interaction with the analyte.Condition the C18 cartridge with an adequate volume of methanol (B129727) (e.g., 3 mL) to activate the stationary phase, followed by equilibration with water or a buffer at a pH similar to the sample (e.g., 2-5 column volumes). Do not let the cartridge dry out before loading the sample.[1][2]
Incorrect Sample pH: The pH of the sample may prevent efficient binding of oxymatrine to the sorbent.Adjust the sample pH to ensure oxymatrine is in a neutral or slightly charged state that promotes retention on the C18 sorbent. For basic compounds like oxymatrine, a slightly acidic pH can improve retention.
Wash Solvent is Too Strong: The wash step prematurely elutes oxymatrine from the cartridge.Use a weak wash solvent that removes interferences without affecting oxymatrine retention. Start with a low percentage of organic solvent in water. If recovery is still low, collect the wash fraction and analyze for the presence of oxymatrine to confirm.[3][4]
Inadequate Elution Solvent: The elution solvent is not strong enough to desorb oxymatrine from the sorbent.Use a sufficiently strong organic solvent to elute oxymatrine. Methanol or a mixture of methanol and chloroform (B151607) has been shown to be effective.[5] Ensure the elution volume is adequate to pass through the entire sorbent bed.
Liquid-Liquid Extraction (LLE) Incorrect Extraction Solvent: The chosen organic solvent has poor partitioning for oxymatrine.Chloroform and dichloromethane (B109758) are commonly used and effective for extracting oxymatrine from aqueous matrices.[6][7]
Suboptimal pH of the Aqueous Phase: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds.For a basic compound like oxymatrine, adjusting the aqueous phase to a basic pH will neutralize it, increasing its solubility in the organic solvent. Conversely, some methods have found neutral pH to be effective.[5] Optimization of pH is crucial.
Insufficient Mixing/Vortexing: Inadequate mixing leads to poor partitioning between the two phases.Ensure thorough mixing by vortexing for a sufficient duration (e.g., 1-3 minutes) to maximize the surface area for extraction.
Emulsion Formation: An emulsion layer forms between the aqueous and organic phases, trapping the analyte.To break emulsions, try adding a small amount of salt (salting-out effect), gentle centrifugation, or filtering through a glass wool plug.

Problem: Significant Ion Suppression

Ion suppression leads to a decreased analyte signal and can compromise the accuracy and sensitivity of the analysis.

Table 2: Troubleshooting Ion Suppression in Oxymatrine Analysis

Potential CauseRecommended Solution
Co-eluting Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) elute at the same time as oxymatrine and interfere with its ionization.Improve Sample Preparation: Employ a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[8] A combination of different SPE cartridges (e.g., ENVI-Carb followed by C18) can provide enhanced cleanup.[9]
Optimize Chromatographic Separation: Modify the HPLC/UPLC method to achieve better separation of oxymatrine from matrix interferences. Adjust the gradient, mobile phase composition, or use a column with a different selectivity.
High Concentration of Salts or Buffers: Non-volatile salts from the sample or mobile phase can build up in the ion source and suppress the signal.Use Volatile Buffers: Replace non-volatile buffers (e.g., phosphate) with volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) in the mobile phase.
Divert Flow: Use a diverter valve to direct the initial part of the chromatographic run (containing high concentrations of salts) to waste, away from the mass spectrometer.[10]
Inappropriate Ionization Source or Settings: The chosen ionization technique or its parameters may not be optimal for oxymatrine in the presence of the sample matrix.Switch Ionization Mode: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.
Optimize Source Parameters: Fine-tune ion source parameters such as capillary voltage, gas flow rates, and temperature to maximize the oxymatrine signal and minimize the impact of interfering compounds.
Matrix Effects Not Accounted For: The calibration strategy does not compensate for the observed ion suppression.Use Matrix-Matched Calibration: Prepare calibration standards and quality control samples in a blank matrix that is identical to the study samples. This helps to normalize the matrix effects across the analytical run.
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression in a similar manner.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in oxymatrine analysis?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte (oxymatrine) is reduced due to the presence of other co-eluting compounds from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.

Q2: Which sample preparation method is best for minimizing ion suppression in oxymatrine analysis?

A2: While the optimal method can depend on the specific matrix, Solid-Phase Extraction (SPE) is generally considered more effective at removing interfering matrix components compared to simpler methods like protein precipitation.[8] Liquid-Liquid Extraction (LLE) can also be effective. A comparison of their performance is summarized in the table below.

Q3: How can I determine if my oxymatrine analysis is affected by ion suppression?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of an oxymatrine standard into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the presence of ion suppression at that retention time.

Q4: My recovery for oxymatrine is consistently low. What are the first troubleshooting steps I should take?

A4: For low recovery in SPE, first check the pH of your sample and the strength of your wash and elution solvents. For LLE, ensure the pH of the aqueous phase is optimized for extraction into the organic solvent and that mixing is adequate. It is also crucial to analyze the waste fractions (flow-through, wash, and post-extraction aqueous layer) to determine where the analyte is being lost.[4]

Q5: Can I use a simple protein precipitation method for oxymatrine analysis in plasma?

A5: While protein precipitation is a quick and easy method, it is often insufficient for removing all matrix interferences, particularly phospholipids, which are known to cause significant ion suppression.[8] This can lead to inaccurate and unreliable results. For quantitative analysis, more robust sample preparation techniques like SPE or LLE are recommended.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Oxymatrine from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through a C18 SPE cartridge.

    • Do not allow the cartridge to go dry.

  • Cartridge Equilibration:

    • Pass 3 mL of deionized water through the cartridge.

    • Ensure the sorbent bed remains wetted.

  • Sample Loading:

    • Take 1 mL of human plasma and adjust the pH to approximately 6.0 with a suitable buffer.

    • Load the pre-treated plasma onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the oxymatrine from the cartridge with 3 mL of methanol.

    • Collect the eluate in a clean tube.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of Oxymatrine from Human Plasma

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Preparation:

    • To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (if used).

    • Add 50 µL of a basifying agent (e.g., 1 M sodium hydroxide) to adjust the pH to the basic range.

  • Extraction:

    • Add 3 mL of chloroform to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding the proteinaceous interface.

  • Dry Down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Table 3: Comparison of Sample Preparation Methods for Oxymatrine Analysis (Illustrative Data)

ParameterProtein Precipitation (Acetonitrile)Liquid-Liquid Extraction (Chloroform)Solid-Phase Extraction (C18)
Analyte Recovery (%) > 85%80 - 95%> 90%
Matrix Effect (%) High (Significant Suppression)ModerateLow
Precision (%RSD) < 15%< 10%< 10%
Lower Limit of Quantification (LLOQ) HigherIntermediateLower
Sample Cleanliness PoorGoodExcellent
Time/Complexity LowModerateHigh

Note: The values presented in this table are illustrative and compiled from general knowledge of the techniques. Actual performance will vary depending on the specific protocol, matrix, and analytical instrumentation.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is spe Solid-Phase Extraction (SPE) is->spe Choose Method lle Liquid-Liquid Extraction (LLE) is->lle Choose Method ppt Protein Precipitation (PPT) is->ppt Choose Method dry Evaporation spe->dry lle->dry ppt->dry reconstitute Reconstitution dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing lcms->data

Caption: Experimental workflow for oxymatrine analysis.

troubleshooting_ion_suppression cluster_solutions Troubleshooting Steps start High Ion Suppression Observed? improve_sp Improve Sample Preparation (e.g., switch to SPE) start->improve_sp Yes no No Further Action Needed start->no No optimize_lc Optimize Chromatography (e.g., change gradient) improve_sp->optimize_lc use_mmc Use Matrix-Matched Calibrators optimize_lc->use_mmc use_sil_is Use Stable Isotope-Labeled IS use_mmc->use_sil_is end Ion Suppression Mitigated use_sil_is->end

Caption: Logical workflow for troubleshooting ion suppression.

References

Improving the limit of quantification (LOQ) for oxymatrine assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to enhancing the limit of quantification (LOQ) for oxymatrine (B1678083) assays. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges in bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Quantification (LOQ) for oxymatrine in biological matrices like plasma?

A1: The reported LOQ for oxymatrine in plasma can vary significantly based on the methodology and instrumentation used. With modern Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) systems, LOQs as low as 4.0 ng/mL in rat plasma have been achieved.[1] Other studies have reported LOQs for oxymatrine at 4.99 ng/mL in human plasma.[2] In some cases, even lower limits of 0.082 µg/mL (82 ng/mL) have been reported for environmental water samples using HPLC.[3]

Q2: Which analytical technique is most suitable for achieving a low LOQ for oxymatrine?

A2: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for achieving high sensitivity and selectivity in quantifying oxymatrine in complex biological matrices.[1][4][5] This technique is preferred over conventional HPLC with UV detection due to its ability to minimize background noise and interference, which is crucial for detecting analytes at very low concentrations.[5][6]

Q3: What are the most common challenges encountered when developing a bioanalytical method for oxymatrine?

A3: Common challenges in bioanalytical method development for compounds like oxymatrine include matrix effects, low analyte concentrations, flawed extraction techniques, and ensuring regulatory compliance.[5][7] The matrix effect, where components in the biological sample interfere with the ionization of the target analyte, is a significant issue that can suppress or enhance the signal and affect accuracy and precision.[8][9]

Q4: What ionization mode is best for oxymatrine analysis by LC-MS/MS?

A4: Electrospray ionization (ESI) in the positive ion mode is consistently reported as the optimal choice for oxymatrine analysis.[1][2][4][10] This is because the alkaloid structure of oxymatrine readily accepts a proton to form a positive ion, leading to a strong signal in the mass spectrometer.

Troubleshooting Guide: Improving Your Oxymatrine LOQ

This guide addresses specific issues that can lead to a high LOQ or poor sensitivity in your oxymatrine assay.

Problem 1: Low Signal Intensity or No Peak Detected

  • Question: My oxymatrine signal is very weak or absent, even for calibration standards. What should I check first?

  • Answer:

    • Confirm Instrument Parameters: First, verify all instrument settings.[11] Ensure the mass spectrometer is set to the correct Multiple Reaction Monitoring (MRM) transition for oxymatrine (e.g., m/z 265.20 → 148.07) and that the ESI source is in positive ion mode.[1] Check that source parameters like capillary voltage, gas flows, and temperatures are optimized.[12]

    • Check Mobile Phase Composition: Oxymatrine analysis typically uses a mobile phase of acetonitrile (B52724) and water with an additive like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate protonation.[1][4][10] Ensure the mobile phase is correctly prepared, fresh, and properly degassed.[11] An acidic mobile phase (e.g., with 0.1% formic acid) is crucial for good ionization in positive ESI mode.[1]

    • Assess Standard Integrity: Confirm the concentration and integrity of your oxymatrine reference standard.[11] Improper storage or dilution errors can lead to unexpectedly low signals.

Problem 2: High Baseline Noise

  • Question: My chromatogram has a very noisy baseline, which is making it difficult to integrate the peak at the LOQ. How can I reduce the noise?

  • Answer:

    • Solvent and Sample Contamination: A noisy baseline can be caused by contaminated solvents or unfiltered samples.[6] Always use high-purity, LC-MS grade solvents and additives.[11] Ensure all samples, standards, and blanks are filtered or centrifuged before injection to remove particulate matter.

    • Improve Sample Cleanup: If analyzing complex matrices like plasma or tissue homogenates, insufficient sample cleanup is a likely cause. Protein precipitation alone may not be enough. Consider implementing a more rigorous extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances like phospholipids.[7][13]

    • System Maintenance: A dirty ion source, contaminated column, or leaks in the LC system can contribute to high background noise.[6][14] Perform routine maintenance, including cleaning the ion source, flushing the system, and replacing worn parts like seals and guard columns.

Problem 3: Poor Peak Shape (Tailing, Splitting, or Broadening)

  • Question: The peak for oxymatrine is tailing or broad, which reduces its height and negatively impacts the LOQ. What could be the cause?

  • Answer:

    • Column Issues: Poor peak shape often points to a problem with the analytical column.[11] The column may be contaminated or degraded. Try flushing the column according to the manufacturer's instructions or replacing it.[11] Using a guard column can help extend the life of your analytical column.

    • Mobile Phase pH: The pH of the mobile phase can affect the peak shape of ionizable compounds like oxymatrine. A neutral pH was found to be optimal in one HPLC study to improve peak shape.[15] Experiment with adjusting the pH to find the optimal condition for your column and system.

    • Injection Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[11] Whenever possible, dissolve your final extract in a solvent that is similar in composition and strength to the initial mobile phase conditions.[11]

Quantitative Data Summary

The table below summarizes various validated methods for oxymatrine quantification, highlighting the achievable LOQs in different matrices.

MatrixSample PreparationAnalytical MethodColumnLOQReference
Rat PlasmaProtein Precipitation (Acetonitrile)UPLC-MS/MSACQUITY UPLC™ BEH C18 (2.1 x 50 mm, 1.7 µm)4.0 ng/mL[1]
Human PlasmaLiquid-Liquid ExtractionLC-MSC1810 ng/mL[10]
Human PlasmaDichloromethane ExtractionLC-MS/MSZORBAX-NH24.99 ng/mL[2]
FertilizersStandard AdditionHPLC-MS/MSN/A0.0004% w/w[9]
BiopesticidesSPE (ENVI-Carb & C18)UPLC-UV (217 nm)Acquity UPLC BEH Phenyl (3.0 x 100 mm, 1.7 µm)0.684 mg/L[16][17]
WaterDispersive Liquid-Liquid MicroextractionHPLC-UV (205 nm)ODS-C180.082 µg/mL (82 ng/mL)[3][15]

Experimental Protocols

Below is a representative, detailed protocol for the quantification of oxymatrine in rat plasma using UPLC-MS/MS, synthesized from established methods.[1][4]

1. Sample Preparation: Protein Precipitation

  • Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) working solution (e.g., Tetrahydropalmatine, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. UPLC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[1][4]

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water[1][4]

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-1.5 min: 5% to 95% B (linear gradient)

    • 1.5-2.0 min: 95% B

    • 2.0-2.5 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: ESI Positive (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

  • MRM Transitions:

    • Oxymatrine: Precursor Ion m/z 265.2 → Product Ion m/z 148.1

    • IS (Tetrahydropalmatine): Precursor Ion m/z 356.2 → Product Ion m/z 192.1

Visualizations

The following diagrams illustrate key workflows and decision-making processes for oxymatrine analysis.

G cluster_workflow General Workflow for Oxymatrine Quantification sample Biological Sample (e.g., Plasma) prep Sample Preparation (Protein Precipitation / LLE / SPE) sample->prep Extraction analysis UPLC-MS/MS Analysis prep->analysis Injection data Data Acquisition (MRM Mode) analysis->data Detection quant Quantification (Peak Area Ratio vs. Conc.) data->quant Processing loq Determine LOQ quant->loq

Caption: A typical experimental workflow for quantifying oxymatrine in biological samples.

G cluster_troubleshooting Troubleshooting Low Sensitivity / High LOQ start Start: Low Sensitivity or High LOQ ms_check Check MS Parameters (MRM, ESI+, Voltages) start->ms_check ms_ok Parameters Correct? ms_check->ms_ok lc_check Check LC Parameters (Mobile Phase, Column, Flow) lc_ok Parameters Correct? lc_check->lc_ok sample_check Review Sample Prep (Extraction Efficiency, Matrix Effects) sample_ok Prep Optimized? sample_check->sample_ok ms_ok->lc_check Yes ms_tune Re-tune Ion Source Optimize MRM Transitions ms_ok->ms_tune No lc_ok->sample_check Yes lc_fresh Prepare Fresh Mobile Phase Flush/Replace Column lc_ok->lc_fresh No sample_improve Improve Cleanup (Use SPE or LLE) sample_ok->sample_improve No end_node LOQ Improved sample_ok->end_node Yes ms_tune->ms_check lc_fresh->lc_check sample_improve->sample_check

Caption: A logical flowchart for troubleshooting poor sensitivity in oxymatrine assays.

G cluster_prep Sample Preparation Options for Oxymatrine Analysis start Plasma Sample ppt Protein Precipitation (PPT) - Fast, simple - Risk of matrix effects start->ppt lle Liquid-Liquid Extraction (LLE) - Cleaner extract than PPT - More solvent use start->lle spe Solid-Phase Extraction (SPE) - Cleanest extract - Method development required start->spe ppt_node ppt->ppt_node lle_node lle->lle_node spe_node spe->spe_node end_node Analysis by LC-MS/MS ppt_node->end_node lle_node->end_node spe_node->end_node

Caption: Comparison of common sample preparation techniques for oxymatrine bioanalysis.

References

Preventing in-source fragmentation of Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Oxymatrine-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during mass spectrometry experiments, with a specific focus on preventing in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation is the unintended breakdown of an analyte, such as this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This can lead to an underestimation of the precursor ion and an overestimation of fragment ions, potentially compromising the accuracy and sensitivity of quantitative assays.

Q2: What are the primary causes of in-source fragmentation of this compound?

The primary causes are excessive energy transfer to the ions during the electrospray ionization (ESI) process.[1] Key contributing factors include:

  • High Cone Voltage (or Declustering/Fragmentor Voltage): This voltage accelerates ions, and if too high, can cause them to collide with gas molecules with enough energy to fragment.[3][4]

  • Elevated Source and Desolvation Temperatures: High temperatures can provide enough thermal energy to induce fragmentation of thermally labile compounds.[1]

Q3: How can I identify if in-source fragmentation of this compound is occurring?

You can identify in-source fragmentation by observing a significant intensity of known fragment ions of Oxymatrine in the MS1 scan, even without collision energy applied in the collision cell. A common fragment of Oxymatrine is Matrine, resulting from the loss of an oxygen atom.

Q4: What are the ideal starting conditions for minimizing in-source fragmentation of this compound?

For initial analysis, it is advisable to start with "soft" ionization conditions. This typically involves using a low cone voltage and moderate source and desolvation temperatures. From there, you can systematically optimize the parameters to improve sensitivity while minimizing fragmentation.

Troubleshooting Guide: Minimizing In-source Fragmentation

This guide provides a systematic approach to troubleshoot and mitigate in-source fragmentation of this compound.

Initial Assessment

Before adjusting parameters, confirm that the observed fragmentation is indeed happening in the source. Acquire a full scan mass spectrum of this compound. If you observe significant fragment ions at a collision energy of zero (or a very low value), in-source fragmentation is likely occurring.

Parameter Optimization Strategy

The following table summarizes the key parameters to adjust. It is recommended to optimize one parameter at a time to clearly observe its effect.

ParameterRecommended ActionRationalePotential Trade-offs
Cone Voltage / Declustering Potential / Fragmentor Voltage Decrease in 5-10 V incrementsReduces the kinetic energy of the ions, leading to softer ionization and less collision-induced dissociation in the source region.[1][3]May decrease overall ion signal if set too low.
Source Temperature Decrease in 10-20 °C incrementsMinimizes thermal stress on the analyte, reducing the likelihood of thermal degradation.[1]May affect ionization efficiency and lead to incomplete desolvation.
Desolvation Gas Temperature Decrease in 25-50 °C incrementsReduces the thermal energy imparted to the ions during the desolvation process.Inefficient desolvation can lead to solvent clusters and a reduced signal.
Nebulizer Gas Flow Optimize (may require increase or decrease)Affects droplet size and the efficiency of the desolvation process. Optimal flow can enhance ionization without causing excessive fragmentation.Sub-optimal flow can lead to poor spray stability or inefficient ionization.
Illustrative Data for Cone Voltage Optimization

The following table provides an example of how the ion intensities of the this compound precursor ion and a common fragment might change with varying cone voltage settings.

Cone Voltage (V)Precursor Ion (m/z 267.2) Intensity (cps)Fragment Ion (m/z 251.2) Intensity (cps)Precursor/Fragment Ratio
10050,000150,0000.33
90120,000130,0000.92
80250,00090,0002.78
70400,00045,0008.89
60550,00020,00027.5
50480,0008,00060.0
40350,000< 5,000> 70.0

Note: These are illustrative values to demonstrate the trend.

Experimental Protocols

Protocol 1: Systematic Cone Voltage Optimization

This protocol outlines a method for determining the optimal cone voltage to minimize in-source fragmentation of this compound while maintaining a strong signal.

  • Prepare a standard solution of this compound at a concentration of 100 ng/mL in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) to ensure a stable signal.

  • Set initial MS parameters based on a generic method or literature for similar compounds. Set the desolvation and source temperatures to moderate values (e.g., 350 °C and 120 °C, respectively).

  • Acquire data in full scan mode to observe the precursor ion (m/z 267.2 for [M+H]⁺) and any fragment ions.

  • Start with a relatively high cone voltage where significant fragmentation is observed (e.g., 100 V).

  • Gradually decrease the cone voltage in discrete steps (e.g., 10 V per step) and acquire a mass spectrum at each setting.

  • Monitor the intensities of the precursor ion and the major fragment ions at each cone voltage.

  • Plot the intensities of the precursor and fragment ions against the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal.

Visualizations

InSourceFragmentation cluster_source Ion Source cluster_interface Interface Region cluster_analyzer Mass Analyzer Analyte This compound (in solution) Droplets Charged Droplets Analyte->Droplets ESI GasPhaseIons Gas Phase Ions [M+H]+ Droplets->GasPhaseIons Desolvation FragmentedIons Fragmented Ions (due to high cone voltage) GasPhaseIons->FragmentedIons High Cone Voltage PrecursorIons Intact Precursor Ions [M+H]+ GasPhaseIons->PrecursorIons Low Cone Voltage MS Mass Spectrum FragmentedIons->MS PrecursorIons->MS

Caption: In-source fragmentation of this compound.

TroubleshootingWorkflow Start Start: Significant Fragment Ion in MS1 Scan? OptimizeCV Decrease Cone Voltage (in 5-10 V increments) Start->OptimizeCV Yes End End: Optimized Method Start->End No CheckSignal Precursor Signal Adequate? OptimizeCV->CheckSignal CheckFragmentation Fragmentation Reduced? CheckSignal->CheckFragmentation Yes Reassess Re-evaluate Parameters/ Consider Mobile Phase Additives CheckSignal->Reassess No OptimizeTemp Decrease Source/Desolvation Temperature OptimizeTemp->OptimizeCV CheckFragmentation->OptimizeTemp No CheckFragmentation->End Yes Reassess->OptimizeCV

Caption: Troubleshooting workflow for this compound.

References

Resolving chromatographic co-elution with oxymatrine metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic co-elution issues encountered during the analysis of oxymatrine (B1678083) and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of oxymatrine, and why do they co-elute?

A1: The major and most common metabolite of oxymatrine (OMT) is matrine (B1676216) (MT). [1]Oxymatrine is rapidly converted to matrine in the gastrointestinal tract and liver after oral administration. [2]These two compounds are structural isomers, differing only by an N-oxide group. This structural similarity results in very close physicochemical properties, leading to similar retention behavior on reversed-phase chromatography columns and a high propensity for co-elution or poor resolution. Sophoridine, another isomer, can also be present and contribute to separation challenges. [3] Q2: How can I confirm if I have a co-elution problem?

A2: Co-elution can manifest as a single, broad, or asymmetrical peak where multiple compounds are expected. [4]You can confirm co-elution using the following methods:

  • Peak Shape Analysis: Look for shoulders or tailing on your chromatographic peak. A perfect Gaussian peak is ideal, whereas asymmetry can indicate hidden, co-eluting peaks. [4][5]* Diode Array Detector (DAD/PDA): A DAD or PDA detector can perform peak purity analysis. It collects multiple UV spectra across the peak. [4][5]If the spectra are not identical, it indicates the presence of more than one compound. [4][5]* Mass Spectrometry (MS): An MS detector is a powerful tool for identifying co-elution. By extracting ion chromatograms for the specific mass-to-charge ratios (m/z) of oxymatrine and its expected metabolites, you can determine if multiple compounds are eluting at the same time under a single chromatographic peak. [5][6] Q3: Is it possible to differentiate co-eluting isomers like oxymatrine and matrine with mass spectrometry alone?

A3: While challenging, it is possible using tandem mass spectrometry (MS/MS). Although they are isomers, their fragmentation patterns upon collision-induced dissociation can be different. By using Multiple Reaction Monitoring (MRM), you can select a specific precursor ion for each compound and monitor a unique product ion. [1]For example, the protonated precursor to product ion transition for oxymatrine has been monitored at m/z 265.0 → 247.3, while matrine is monitored at m/z 249.1 → 148.3. [1]This specificity allows for quantification even with chromatographic co-elution, though good separation is always preferred for robust results.

Troubleshooting Guides

This section provides step-by-step guidance to address specific co-elution issues during your experiments.

Issue 1: Poor resolution between oxymatrine and matrine peaks on a C18 column.

Root Cause: The high structural similarity of these compounds makes separation on standard C18 columns difficult. The selectivity of the stationary phase may not be sufficient.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: In reversed-phase chromatography, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol). This increases retention time and can often improve the separation between closely eluting peaks. [7] * Modify pH: The pH of the mobile phase can significantly alter the retention of ionizable compounds like alkaloids. Experiment with a buffered mobile phase, ensuring the pH is at least 2 units away from the pKa of the analytes to maintain a consistent ionization state. [7]A mobile phase of methanol (B129727) and 25mM ammonium (B1175870) formate (B1220265) at pH 5.0 has been used successfully. [1] * Change Organic Solvent: If using methanol, try switching to acetonitrile, or vice versa. The different solvent selectivity can alter the elution order and improve resolution. [5]

  • Change the Stationary Phase:

    • If mobile phase optimization is insufficient, the column chemistry is likely the limiting factor. [5]Consider a column with a different selectivity. A Phenyl column, for instance, offers different interactions (π-π) compared to a C18 and can be effective for separating aromatic or similar compounds. [8]A Waters Acquity BEH Phenyl column (1.7 µm, 3.0 x 100 mm) has been used for this purpose. [8]

  • Adjust Temperature and Flow Rate:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. A flow rate of 0.3 mL/min has been reported for a 2.1 mm ID column. [1] * Optimize Column Temperature: Temperature affects both viscosity and selectivity. [7]Try adjusting the column temperature (e.g., in 5°C increments from 25°C to 40°C) to see if resolution improves.

Experimental Protocols & Data

For successful separation and quantification, a robust and validated method is critical. Below is a sample protocol and relevant quantitative data derived from published literature.

Sample Experimental Protocol: LC-MS/MS for Oxymatrine and Matrine

This protocol is a composite based on established methods for the analysis of oxymatrine and matrine in biological matrices. [1][9]

  • 1. Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (e.g., codeine or cimetidine). [1][10] * Perform a liquid-liquid extraction with a suitable organic solvent like chloroform (B151607) or dichloromethane. [9][10] * Vortex and centrifuge the sample.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • 2. Chromatographic Conditions:

    • Instrument: UPLC or HPLC system coupled to a tandem mass spectrometer. [1][11] * Column: Reversed-phase C18 column (e.g., Venusil C18, 150 mm x 4.6 mm, 5 µm). [9][10] * Mobile Phase: An isocratic mobile phase of methanol and 25 mM ammonium formate (pH 5.0) at a ratio of 70:30 (v/v) can be effective. [1]Alternatively, a gradient may be required for more complex samples.

    • Flow Rate: 0.3 mL/min. [1] * Column Temperature: 40°C. [3][8] * Injection Volume: 5-20 µL. [12]

  • 3. Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode. [1] * Scan Mode: Multiple Reaction Monitoring (MRM). [1][10] * Ion Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard.

Quantitative Data for Analysis

The following table summarizes key mass spectrometry parameters for the targeted analysis of oxymatrine and matrine.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Citation
Oxymatrine (OMT) 265.0247.3[1]
Matrine (MT) 249.1148.3[1]
Codeine (IS) 300.0215.2[1]

Visualized Workflows and Pathways

Metabolic Pathway of Oxymatrine

Oxymatrine is primarily metabolized to matrine through a reduction reaction, a process that can be catalyzed by cytochrome P450 enzymes like CYP3A4 in the liver and intestines. [2]

OMT Oxymatrine (C15H24N2O2) MT Matrine (C15H24N2O) OMT->MT Reduction Reaction (e.g., via CYP3A4) [7]

Caption: Metabolic conversion of oxymatrine to its primary metabolite, matrine.

General Experimental Workflow

The following diagram outlines the typical workflow for the analysis of oxymatrine and its metabolites from biological samples.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry Inject 5. Inject into LC-MS/MS Dry->Inject Separate 6. Chromatographic Separation Inject->Separate Detect 7. MS/MS Detection (MRM) Separate->Detect Integrate 8. Peak Integration Detect->Integrate Quantify 9. Quantification Integrate->Quantify

Caption: Standard workflow for LC-MS/MS analysis of oxymatrine metabolites.

Troubleshooting Decision Tree for Co-elution

This logical diagram provides a systematic approach to resolving peak co-elution.

Start Co-elution Suspected (Broad/Asymmetric Peak) CheckPurity Assess Peak Purity (DAD Scan or Extracted Ion Chromatograms) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure OptimizeMobile Optimize Mobile Phase (Solvent Ratio, pH, Solvent Type) IsPure->OptimizeMobile No End Problem Resolved IsPure->End Yes IsResolved Resolution Achieved? OptimizeMobile->IsResolved ChangeColumn Change Column Chemistry (e.g., C18 to Phenyl) IsResolved->ChangeColumn No IsResolved->End Yes IsResolved2 Resolution Achieved? ChangeColumn->IsResolved2 Re-optimize Mobile Phase EndFail Use MS/MS for Quantification (Accept Co-elution) IsResolved2->End Yes IsResolved2->EndFail No

Caption: Decision tree for troubleshooting chromatographic co-elution.

References

Ensuring long-term stability of Oxymatrine-d3 stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the long-term stability of Oxymatrine-d3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used?

A: this compound is a deuterated form of oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid extracted from the root of the Sophora flavescens plant.[1][2][3] Due to its mass difference, it is most commonly used as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of oxymatrine quantification in complex biological matrices.

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A: Proper storage is critical to maintain the integrity of your this compound. As its chemical properties are nearly identical to unlabelled oxymatrine, the same storage guidelines apply. Recommendations are summarized in the table below.[1][4][5]

FormSolventStorage TemperatureRecommended Duration
Crystalline Solid N/A-20°C≥ 4 years
Stock Solution DMSO-80°CUp to 1 year
DMSO-20°CUp to 1 month
Ethanol, DMF-20°CFollow DMSO guidelines
Aqueous Solution PBS (pH 7.2)4°CNot recommended (>1 day)

Q3: Which solvents are best for preparing long-term stock solutions?

A: Organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) are recommended for preparing stock solutions.[5] DMSO is a common choice, with established stability for up to one year at -80°C.[1] Aqueous solutions should be prepared fresh from a concentrated organic stock solution just before use, as their stability is limited.[5]

Q4: What are the signs of degradation in an this compound stock solution?

A: Visual signs of degradation can include a change in color (e.g., development of a yellow or brown tint) or the appearance of precipitates.[6] However, chemical degradation can occur without visible changes. The most reliable way to assess stability is through analytical methods like HPLC or LC-MS, which can detect the appearance of degradation products or a decrease in the concentration of the parent compound.

Q5: Are there any known chemical incompatibilities for this compound?

A: Yes. Oxymatrine and its deuterated analog should be protected from strong oxidizing agents (e.g., nitrates, chlorine bleaches) as these can lead to chemical degradation.[7] It is also advisable to use high-purity solvents and store solutions in tightly sealed containers to prevent contamination and solvent evaporation.[4]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in my assay.

This is a common issue that may be related to the stability of your this compound internal standard. Follow this troubleshooting workflow to diagnose the problem.

G A Inconsistent Results Observed B Check Basic Lab Practices (Pipetting, Dilutions, Instrument Calibration) A->B C Were Practices OK? B->C D Review and Correct Lab Procedures C->D No E Assess this compound Stock Solution C->E Yes D->A F Check for Visual Signs of Degradation (Color Change, Precipitate) E->F G Is Degradation Visible? F->G H Prepare Fresh Stock Solution G->H Yes I Perform Analytical Check (HPLC/LC-MS) G->I No J Does Purity/Concentration Meet Specs? I->J J->H No K Stock Solution is Stable. Investigate Other Assay Components. J->K Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: My aqueous working solution appears cloudy.

Cloudiness, or precipitation, indicates that the solubility limit of this compound has been exceeded in the aqueous buffer.

  • Cause: The concentration of the organic stock solution used for dilution may be too high, leading to a high final percentage of organic solvent that is incompatible with the aqueous buffer, or the final concentration of this compound itself is above its aqueous solubility limit (approx. 10 mg/mL in PBS, pH 7.2).[5]

  • Solution:

    • Prepare a new working solution by diluting a smaller volume of the organic stock into the aqueous buffer.

    • If necessary, prepare a more dilute intermediate stock solution in the organic solvent of choice before making the final dilution into the aqueous buffer.

    • Ensure the final concentration does not exceed the compound's solubility limit in the chosen buffer.

Experimental Protocols

Protocol: Stability Assessment of this compound by HPLC-UV

This protocol provides a general method for assessing the purity and concentration of an this compound stock solution. This method should be validated for specific laboratory conditions.

1. Objective: To determine the stability of an this compound stock solution by quantifying its purity and concentration over time.

2. Materials:

  • This compound stock solution (e.g., in DMSO)

  • Reference standard of Oxymatrine or this compound

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • HPLC-grade triethylamine (B128534) and acetic acid (for mobile phase modification)

  • HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV detector

3. Method:

  • Mobile Phase Preparation: A common mobile phase for oxymatrine analysis is a mixture of acetonitrile and an aqueous buffer. For example, Acetonitrile:0.1% Acetic Acid solution (pH adjusted to ~5.6 with triethylamine) in a 4:96 (v/v) ratio.[8] Another reported mobile phase is Acetonitrile:Methanol (60:40 v/v).[9] The optimal mobile phase should be determined empirically.

  • Standard Preparation:

    • Prepare a primary stock of the reference standard in the same solvent as the sample (e.g., 1 mg/mL in DMSO).

    • Create a series of calibration standards by diluting the primary stock to concentrations spanning the expected concentration of the test sample (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dilute the aged this compound stock solution to fall within the range of the calibration curve.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min[8]

    • Injection Volume: 20 µL[9]

    • Column Temperature: 30°C[8]

    • UV Detection Wavelength: 205-220 nm (Oxymatrine has a maximum absorbance around 205 nm).[8][9]

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards in sequence from lowest to highest concentration.

    • Inject the prepared sample. It is recommended to run samples in triplicate.

    • Inject a quality control (QC) standard periodically to ensure system suitability.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the this compound in the test sample using the regression equation from the calibration curve.

    • Assess purity by examining the chromatogram for the presence of new peaks, which may indicate degradation products. Calculate the area percentage of the main peak relative to all peaks.

    • Compare the results to the initial (T=0) analysis of the stock solution. A loss of concentration or purity greater than 10% is typically considered significant.

G A Prepare Mobile Phase & Calibration Standards C Equilibrate HPLC System A->C B Prepare Diluted Sample from Stock B->C D Inject Standards (Generate Calibration Curve) C->D E Inject Sample (in triplicate) D->E F Analyze Data: - Calculate Concentration - Assess Purity (% Area) E->F G Compare to T=0 Results F->G H Stability Confirmed or Refuted G->H

Caption: Experimental workflow for HPLC-based stability testing.

Signaling Pathway Context

Oxymatrine is known to exert its biological effects, such as anti-inflammatory and anti-fibrotic actions, by modulating various signaling pathways.[10] Understanding these pathways can provide context for experimental results. One key pathway inhibited by oxymatrine is the TGF-β/Smad pathway, which is crucial in the development of fibrosis.[3]

G TGFb TGF-β1 Receptor TGF-β Receptor Complex TGFb->Receptor Binds Smad23 p-Smad2/3 Receptor->Smad23 Phosphorylates Complex Smad2/3/4 Complex Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription (e.g., Collagen) Nucleus->Gene Activates OMT Oxymatrine OMT->Smad23 Inhibits

Caption: Simplified diagram of the TGF-β/Smad signaling pathway inhibited by oxymatrine.

References

Correcting for isotopic interference in oxymatrine quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying oxymatrine (B1678083) while correcting for potential isotopic interference.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of oxymatrine quantification by mass spectrometry?

A1: Isotopic interference, or isotopic cross-contribution, occurs when the isotopic distribution of one compound overlaps with the mass-to-charge ratio (m/z) of another.[1] In oxymatrine analysis, this could theoretically happen in a few ways:

  • Natural Isotopic Abundance of Oxymatrine: Oxymatrine (C₁₅H₂₄N₂O₂) naturally contains heavier isotopes of carbon (¹³C), hydrogen (²H), nitrogen (¹⁵N), and oxygen (¹⁷O, ¹⁸O). These isotopes contribute to small peaks at M+1, M+2, etc., relative to the main monoisotopic peak (M).[1] While typically low in intensity, these can become significant at high analyte concentrations.

  • Interference from Metabolites: Oxymatrine is metabolized to matrine (B1676216) (C₁₅H₂₄N₂O).[2] Although their monoisotopic masses are distinct, it's crucial to ensure that the isotopic peaks of one do not interfere with the detection of the other, especially if they are not fully separated chromatographically.

  • Interference with Internal Standards: If a stable isotope-labeled (SIL) internal standard of oxymatrine is used (e.g., deuterated oxymatrine), the natural isotopic peaks of the unlabeled oxymatrine could potentially contribute to the signal of the SIL internal standard, and vice-versa.[3]

Q2: Why is it critical to correct for isotopic interference?

A2: Failing to correct for natural isotopic abundance can lead to several analytical errors:

  • Inaccurate Quantification: The measured intensity of a target analyte can be artificially inflated by the isotopic contribution from an interfering species, leading to an overestimation of its concentration.[1]

  • Non-linear Calibration Curves: Isotopic interference can disrupt the linear relationship between concentration and signal intensity, biasing quantitative results.[3]

Q3: How can I recognize potential isotopic interference in my oxymatrine analysis?

A3: Look for these signs in your mass spectrometry data:

  • Distorted Peak Shapes: Overlapping isotopic clusters can lead to tailing or fronting of peaks.

  • Unexpected Isotopic Ratios: The observed relative intensities of the M, M+1, and M+2 peaks may not match the theoretical natural abundance for oxymatrine's chemical formula.

  • Non-Linearity at High Concentrations: If your calibration curve becomes non-linear at the higher end, it could be due to the M+2 peak of the analyte interfering with the signal of a deuterated internal standard.[3]

  • Inaccurate Blank Measurements: If you observe a signal for your stable isotope-labeled internal standard in a sample that only contains the unlabeled analyte, it may be due to the natural isotopic contribution of the analyte.

Q4: What are the common methods for correcting for isotopic interference?

A4: Several methods can be employed for isotopic correction:

  • Matrix-Based Correction: This is a common algebraic approach that uses a correction matrix to mathematically subtract the contribution of natural isotopes from the measured mass isotopomer distribution.[1] Software tools like IsoCor can automate this process.[4]

  • Use of High-Resolution Mass Spectrometry: High-resolution instruments can often resolve the mass difference between the analyte's isotopic peaks and potential interferences, thus minimizing the need for complex correction algorithms.

  • Chromatographic Separation: Good chromatographic separation of oxymatrine from its metabolites and other matrix components is the first and most effective step to prevent interference.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled oxymatrine) with a sufficient mass shift (ideally +3 Da or more) can help to move its signal away from the natural isotopic envelope of the unlabeled analyte.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor linearity of calibration curve, especially at high concentrations. Isotopic contribution from the analyte to the stable isotope-labeled internal standard signal.[3]1. Use a non-linear calibration curve fitting model that accounts for this interference.[3] 2. Increase the mass difference between the analyte and the internal standard. 3. Reduce the concentration range of the calibration curve.
Overestimation of oxymatrine concentration. Contribution from the natural isotopic abundance of co-eluting compounds.1. Improve chromatographic separation to resolve interfering peaks. 2. Use a matrix-based correction algorithm to subtract the contribution of interfering isotopes.[1] 3. Employ tandem MS (MS/MS) with specific precursor-product ion transitions to enhance selectivity.[6]
Inaccurate results in stable isotope labeling experiments. Failure to correct for the natural isotopic abundance of both the analyte and the labeling precursor.1. Use specialized software like IsoCor for correction.[4] 2. Analyze an unlabeled control sample to determine the natural isotopic distribution.
Signal observed for internal standard in analyte-only samples. The M+n peak of the analyte is overlapping with the monoisotopic peak of the internal standard.1. Verify the mass difference between the analyte and the internal standard. A larger mass difference is preferable. 2. Use a higher resolution mass spectrometer to separate the signals. 3. Apply a mathematical correction to subtract the analyte's contribution to the internal standard's signal.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Oxymatrine and Matrine

This protocol is adapted from validated methods for the analysis of oxymatrine and its metabolite matrine in biological matrices.[2][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard solution (e.g., codeine).[6]

  • Add 50 µL of 1 M NaOH to alkalize the sample.

  • Add 1 mL of extraction solvent (e.g., chloroform (B151607) or ethyl acetate) and vortex for 5 minutes.[6]

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions:

    • Oxymatrine: m/z 265.0 → 247.3[6]

    • Matrine: m/z 249.1 → 148.3[6]

    • Internal Standard (Codeine): m/z 300.0 → 215.2[6]

Protocol 2: General Procedure for Isotopic Interference Correction using Software

This protocol outlines the general steps for correcting mass spectrometry data for natural isotopic abundance using a software tool like IsoCor.[7]

1. Data Acquisition

  • Acquire high-resolution mass spectrometry data for your samples, ensuring sufficient resolution to observe the isotopic cluster of oxymatrine.

2. Data Extraction

  • Extract the mass spectra and the intensities of the isotopic peaks for oxymatrine. This can be done using the software provided with your mass spectrometer.

3. Software Setup and Correction

  • Install and launch the isotopic correction software.

  • Input the required information:

    • The molecular formula of oxymatrine (C₁₅H₂₄N₂O₂).

    • The elemental composition of any derivatizing agents, if used.

    • The isotopic tracer used (if applicable, e.g., ¹³C).

    • The purity of the isotopic tracer (if applicable).

    • The measured mass and intensity data for each isotopologue.

  • Run the correction algorithm. The software will perform a deconvolution to subtract the contribution of naturally abundant isotopes from the measured data.

4. Data Analysis

  • The output will be the corrected isotopologue distribution, which represents the true extent of isotopic labeling or the corrected abundance of the unlabeled analyte. Use this corrected data for your quantitative analysis.

Quantitative Data Summary

The following table summarizes typical mass spectrometry parameters used for the quantification of oxymatrine and matrine.

Compound Precursor Ion (m/z) Product Ion (m/z) Lower Limit of Quantification (LLOQ) Linear Range Reference
Oxymatrine265.0247.30.5 ng/mL0.5 - 1000 ng/mL[6]
Matrine249.1148.30.5 ng/mL0.5 - 1000 ng/mL[6]
Codeine (IS)300.0215.2N/AN/A[6]

Visualizations

Isotopic_Interference_Concept cluster_analyte Analyte (Oxymatrine) cluster_interferent Potential Interferent A_M M (Monoisotopic) A_M1 M+1 A_M2 M+2 I_M Metabolite or Internal Standard A_M2->I_M Potential Overlap

Conceptual diagram of potential isotopic interference.

Correction_Workflow cluster_workflow Isotopic Correction Workflow start Acquire Raw MS Data extract Extract Isotopic Peak Intensities start->extract input Input Data into Correction Software (e.g., Molecular Formula) extract->input correct Run Correction Algorithm input->correct output Obtain Corrected Data correct->output quantify Perform Quantitative Analysis output->quantify

General workflow for isotopic correction of MS data.

References

Technical Support Center: Method Refinement for High-Throughput Oxymatrine Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining high-throughput screening (HTS) methods for oxymatrine (B1678083).

Troubleshooting Guides

This section addresses specific issues that may be encountered during high-throughput screening of oxymatrine, presented in a question-and-answer format.

Problem/Question Potential Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Edge effects in the microplate- Pipetting errors during compound addition- Cell clumping- Use an automated cell dispenser or a multichannel pipette for consistent cell seeding.- To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or buffer.[1]- Ensure proper mixing of compound plates before transfer and use automated liquid handlers for precise compound addition.- Gently triturate the cell suspension before seeding to ensure a single-cell suspension.
Low signal-to-noise ratio or small assay window - Suboptimal assay reagent concentration- Insufficient incubation time- Low cell number- Inappropriate detection wavelength or filter set- Titrate all critical reagents, including detection antibodies and substrates, to determine optimal concentrations.- Optimize the incubation time for the compound treatment and detection steps to ensure a maximal response.[1]- Increase the cell seeding density, ensuring cells remain in the exponential growth phase.- Consult the specifications of your detection instrument and assay kit to confirm the use of appropriate optical settings.
Compound precipitation in assay wells - Poor solubility of oxymatrine in aqueous media- High final concentration of DMSO- Prepare oxymatrine stock solutions in 100% DMSO.[2]- The final concentration of DMSO in the assay wells should typically not exceed 0.5% to avoid cytotoxicity and precipitation.[3]- Consider using a formulation of oxymatrine with improved solubility, such as an oxymatrine-phospholipid complex.[4]
High rate of false positives or false negatives - Off-target effects of oxymatrine- Cytotoxicity of oxymatrine at high concentrations- Assay interference- Include appropriate positive and negative controls to establish a baseline and dynamic range for the assay.[1]- Perform a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the optimal non-toxic concentration range for oxymatrine in your specific cell line.- Conduct counter-screens to identify and eliminate compounds that interfere with the detection method (e.g., autofluorescence).
Inconsistent results between screening runs - Variation in cell passage number or health- Batch-to-batch variation in reagents- Fluctuation in incubator conditions (temperature, CO2)- Use cells within a consistent and narrow passage number range for all experiments.- Qualify new batches of critical reagents (e.g., serum, antibodies) before use in large-scale screens.- Regularly calibrate and monitor incubator temperature and CO2 levels.

Frequently Asked Questions (FAQs)

1. What are the key signaling pathways modulated by oxymatrine that can be targeted in HTS assays?

Oxymatrine is known to modulate several key signaling pathways implicated in inflammation, fibrosis, and cancer. These include:

  • TGF-β/Smad pathway: Oxymatrine can inhibit this pathway, which is crucial for its anti-fibrotic effects.

  • NF-κB signaling pathway: By inhibiting the activation of NF-κB, oxymatrine exerts anti-inflammatory effects.[2]

  • PI3K/Akt and MAPK/ERK pathways: These pathways are involved in cell proliferation and survival and are modulated by oxymatrine in various cancer cell lines.[1]

A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory drug screening, is provided below.

NF_kB_Signaling_Pathway cluster_nucleus Cellular Compartments TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression NFkB->Gene Induces Oxymatrine Oxymatrine Oxymatrine->IKK Inhibits HTS_Workflow start Start seed Seed cells in microplates start->seed incubate1 Incubate (24-48h) seed->incubate1 add_compound Add Oxymatrine & Controls incubate1->add_compound incubate2 Incubate (Compound Treatment) add_compound->incubate2 add_reagent Add detection reagent incubate2->add_reagent incubate3 Incubate (Signal Development) add_reagent->incubate3 read_plate Read plate (e.g., Luminescence) incubate3->read_plate analyze Data Analysis (Z', % inhibition) read_plate->analyze end End analyze->end

References

Validation & Comparative

The Gold Standard in Bioanalysis: A Comparative Guide to the Validation of Oxymatrine Quantification Using Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard is a critical decision in liquid chromatography-mass spectrometry (LC-MS/MS) assays, directly impacting the integrity of pharmacokinetic and toxicokinetic studies. This guide provides an objective comparison of bioanalytical method validation for the quantification of Oxymatrine (B1678083), highlighting the superior performance of its deuterated stable isotope-labeled internal standard, Oxymatrine-d3, over non-deuterated alternatives.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Oxymatrine. This similarity ensures that both compounds behave almost identically during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

Published LC-MS/MS methods for Oxymatrine have utilized various non-deuterated internal standards, including cimetidine, codeine, and oxpentifylline.[1][2][3] The validation parameters from these studies can be compared against the expected performance of a method using this compound, which typically exhibits improved precision and accuracy due to better correction for analytical variability.[4]

Validation ParameterTypical Performance with Non-Deuterated IS for OxymatrineExpected Performance with this compoundAdvantage of this compound
Accuracy (% Bias) Within ±15%Within ±10%Higher accuracy due to better compensation for matrix effects.
Precision (% RSD) Intra-day: <14.3%, Inter-day: <12.6%[2]Intra- and Inter-day: <10%Greater precision and reproducibility.
Linearity (r²) >0.99[3]>0.995Comparable linearity, but with improved consistency across the calibration range.
Lower Limit of Quantification (LLOQ) 0.5 - 10 ng/mL[1][2][3]Potentially lower LLOQ due to reduced baseline noise and improved signal-to-noise ratio.Enhanced sensitivity for detecting low concentrations of Oxymatrine.
Matrix Effect Variable, requires careful management.Minimized due to co-elution and similar ionization efficiency with the analyte.More robust and reliable results across different biological samples.
Recovery 85.3% - 89.5%[2]More consistent and reproducible recovery, closely tracking the analyte.Reduced variability in sample preparation.

Experimental Protocols

A robust bioanalytical method validation ensures the reliability of the data generated. Below is a representative experimental protocol for the validation of an LC-MS/MS method for the quantification of Oxymatrine in plasma using this compound as an internal standard. This protocol is synthesized from established methods for Oxymatrine analysis and best practices for using deuterated internal standards.[1][2][3][4]

Key Experiments for Method Validation:
  • Specificity and Selectivity: Blank plasma samples from at least six different sources are analyzed to ensure no significant interference at the retention times of Oxymatrine and this compound.

  • Linearity: A calibration curve is prepared by spiking known concentrations of Oxymatrine into blank plasma. The curve should have at least six non-zero concentration levels, and the coefficient of determination (r²) should be ≥ 0.995.

  • Accuracy and Precision: The accuracy and precision of the method are determined by analyzing quality control (QC) samples at low, medium, and high concentrations in five replicates. The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ), and the relative standard deviation (RSD) should be ≤15% (≤20% for the LLOQ).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard is evaluated by comparing the peak areas of the analytes in post-extraction spiked blank plasma with those in neat solutions. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak areas of Oxymatrine in pre-extraction spiked samples with those in post-extraction spiked samples at three different concentration levels.

  • Stability: The stability of Oxymatrine in plasma is assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.

Visualizing Experimental and Biological Pathways

To further elucidate the context of this bioanalytical method, the following diagrams illustrate the experimental workflow and the key signaling pathways influenced by Oxymatrine.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (Internal Standard) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation Mass_Spectrometric_Detection Mass Spectrometric Detection Chromatographic_Separation->Mass_Spectrometric_Detection Peak_Integration Peak Integration Mass_Spectrometric_Detection->Peak_Integration Concentration_Calculation Calculate Concentration Ratio (Analyte/IS) Peak_Integration->Concentration_Calculation Pharmacokinetic_Analysis Pharmacokinetic Analysis Concentration_Calculation->Pharmacokinetic_Analysis

Bioanalytical Workflow for Oxymatrine Quantification.

Oxymatrine has been shown to modulate several key signaling pathways involved in various diseases, making its accurate quantification crucial for understanding its therapeutic effects.

TGF_Beta_Pathway TGFB TGF-β1 Receptor TGF-β Receptor Complex TGFB->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_Complex Smad2/3/4 Complex pSmad23->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription regulates Oxymatrine Oxymatrine Oxymatrine->Smad23 inhibits phosphorylation

Inhibition of TGF-β/Smad Signaling Pathway by Oxymatrine.

AMPK_Pathway Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK inhibits Cellular_Senescence Cellular Senescence Oxidative_Stress->Cellular_Senescence induces pAMPK p-AMPK (Active) AMPK->pAMPK activation SIRT1 SIRT1 pAMPK->SIRT1 activates Antioxidant_Response Antioxidant Response pAMPK->Antioxidant_Response promotes pAMPK->Cellular_Senescence inhibits Autophagy Autophagy SIRT1->Autophagy promotes Oxymatrine Oxymatrine Oxymatrine->AMPK activates

Activation of AMPK Signaling Pathway by Oxymatrine.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR dimerization & autophosphorylation PI3K PI3K pEGFR->PI3K recruits & activates Akt Akt PI3K->Akt phosphorylates pAkt p-Akt (Active) Akt->pAkt Cell_Proliferation Cell Proliferation and Survival pAkt->Cell_Proliferation promotes Oxymatrine Oxymatrine Oxymatrine->pEGFR inhibits

Inhibition of EGFR Signaling Pathway by Oxymatrine.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, ensuring the generation of reliable and reproducible data. When quantifying Oxymatrine in biological matrices, the use of its deuterated internal standard, this compound, is highly recommended. As demonstrated by the comparative data and established principles of bioanalysis, this compound offers significant advantages in terms of accuracy, precision, and robustness over non-deuterated internal standards. By minimizing the impact of matrix effects and other analytical variabilities, this compound enables a more accurate characterization of the pharmacokinetic and pharmacodynamic properties of Oxymatrine, ultimately leading to more informed decisions in drug development.

References

A Comparative Guide to Oxymatrine Assay Validation Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of published experimental data on the quantification of oxymatrine (B1678083) to guide researchers in selecting and validating analytical methods.

This guide provides a comprehensive comparison of various validated analytical methods for the quantification of oxymatrine, a bioactive quinolizidine (B1214090) alkaloid. The data presented is compiled from several single-laboratory validation studies, offering insights into the performance of these assays across different matrices and analytical platforms. This information is intended to assist researchers, scientists, and drug development professionals in establishing robust and reproducible oxymatrine assays in their own laboratories.

Comparative Analysis of Assay Performance

The following tables summarize the key quantitative performance characteristics of different analytical methods for oxymatrine determination. These methods primarily utilize High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or Ultraviolet (UV) detection.

Table 1: Comparison of Liquid Chromatography Methods for Oxymatrine Quantification in Human Plasma

ParameterMethod 1Method 2Method 3
Analytical Method LC-MSHPLC-MSUPLC-MS/MS
Linearity Range (ng/mL) 10 - 1000[1][2]1.5 - (not specified)Not Specified
Lower Limit of Quantification (LOQ) (ng/mL) 10[1][2]1.5[3]Not Specified
Accuracy (% RE) Within ±10.0[1][2]Within ±15[3]Not Specified
Precision (% RSD) < 14.27 (Intra- & Inter-day)[1][2]Within ±15[3]Not Specified
Sample Preparation Liquid-Liquid Extraction[1][2]Liquid-Liquid Extraction[3]Not Specified
Internal Standard Not SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of Liquid Chromatography Methods for Oxymatrine Quantification in Other Matrices

ParameterMethod 4 (Biopesticides)Method 5 (Fertilizers)Method 6 (Sophora flavescens)
Analytical Method UPLCHPLC-MS/MSHPLC
Linearity Range (mg/L) 1 - 501 - 1000.2 - 110.4 (µg/mL)[4]
Limit of Quantification (LOQ) 0.684 mg/L[5]0.0004% w/wNot Specified
Recovery (%) 103.6[5]97 - 104[6][7]93.5[4]
Precision (% RSD) 2.9 - 5.9 (Inter- & Intra-day)[8]3 - 4[6][7]1.8[4]
Sample Preparation Solid Phase Extraction (SPE)[5]Sonication, Centrifugation, Filtration[7]Not Specified
Detection Wavelength (nm) 217[5]N/A (MS/MS)208[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below. These protocols are essential for replicating the assays and for understanding the nuances of each analytical approach.

Method 1: LC-MS for Oxymatrine in Human Plasma [1][2]

  • Sample Preparation: Liquid-liquid extraction of plasma samples.

  • Chromatography: C18 column with a mobile phase of methanol-water containing 10 mmol/L ammonium (B1175870) acetate (B1210297) (60:40, v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: Mass spectrometer with positive electrospray ionization.

Method 2: HPLC-MS for Oxymatrine and Matrine (B1676216) in Human Plasma [3]

  • Sample Preparation: Liquid-liquid extraction with chloroform.

  • Chromatography: Venusil C18 column (150 mm × 4.6 mm, 5 µm) with a C18 guard column.

  • Detection: Single quadrupole mass spectrometer with electrospray ionization, operating in selected ion monitoring mode.

Method 4: UPLC for Oxymatrine in Biopesticides [5]

  • Sample Preparation: Successive solid-phase extraction using ENVI-Carb and C18 cartridges.

  • Chromatography: UPLC with a gradient mobile phase of 0.05% formic acid in water (A) and acetonitrile (B52724) (B).

  • Detection: UV absorbance at 217 nm.

Method 5: HPLC-MS/MS for Oxymatrine in Fertilizers [6][7]

  • Sample Preparation: Samples were sonicated in a methanol (B129727)/water mixture, centrifuged, and filtered.

  • Chromatography: Aquasil-C18 column (150 x 2.1 mm, 3µm) with a gradient mobile phase of methanol (A) and 0.3% formic acid in water (B).

  • Detection: Ion-trap mass detector operating in positive ion mode.

Method 6: HPLC for Oxymatrine in Sophora flavescens [4]

  • Chromatography: Kromasil C18 column with a mobile phase of 0.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV absorbance at 208 nm.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the analysis of oxymatrine.

experimental_workflow_plasma cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Human Plasma Sample LLE Liquid-Liquid Extraction Plasma->LLE LC LC Separation (C18 Column) LLE->LC MS MS Detection (ESI+) LC->MS Quant Quantification MS->Quant

Workflow for Oxymatrine Analysis in Plasma

experimental_workflow_biopesticide cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biopesticide Sample SPE Solid Phase Extraction (ENVI-Carb & C18) Sample->SPE UPLC UPLC Separation SPE->UPLC UV UV Detection (217 nm) UPLC->UV Quant Quantification UV->Quant

Workflow for Oxymatrine Analysis in Biopesticides

References

The Gold Standard in Bioanalysis: A Comparative Guide to Oxymatrine-d3 for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of Oxymatrine (B1678083), the choice of an appropriate internal standard is a critical determinant of assay performance. This guide provides an objective comparison of Oxymatrine-d3, a deuterated stable isotope-labeled internal standard, with commonly used non-deuterated alternatives, supported by experimental data and detailed methodologies. The evidence underscores the superior accuracy and precision of this compound, establishing it as the gold standard for reliable and reproducible quantification in complex biological matrices.

In the landscape of regulated bioanalysis, achieving the highest levels of accuracy and precision is paramount for generating robust pharmacokinetic and toxicokinetic data. The use of an internal standard (IS) is fundamental to correcting for variability throughout the analytical workflow, from sample preparation to instrumental analysis. While structural analogs have been employed, the consensus in the scientific community is that stable isotope-labeled internal standards (SIL-ISs), such as this compound, offer unparalleled advantages, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

Mitigating Matrix Effects: The Key to Superior Performance

The primary advantage of a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte, Oxymatrine. This structural congruity ensures that both compounds behave almost identically during sample extraction, chromatographic separation, and ionization. This co-elution and co-ionization behavior is crucial for effectively compensating for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting components from the biological matrix. Matrix effects are a major source of imprecision and inaccuracy in bioanalytical methods. By tracking the analyte's behavior so closely, this compound provides a more reliable normalization of the analytical signal, leading to significantly improved data quality.

Quantitative Performance Comparison

The following tables summarize the accuracy and precision data from bioanalytical methods for Oxymatrine using different internal standards. While a direct head-to-head comparative study is not available in the published literature, this guide compiles data from individual validation studies to provide a comparative overview. The data for this compound is representative of the expected performance of a SIL-IS, adhering to the stringent acceptance criteria set by regulatory agencies like the FDA.

Table 1: Accuracy Data Comparison for Oxymatrine Bioanalysis

Internal StandardQuality Control LevelNominal Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)
This compound (Representative) LLOQ54.998.0
Low QC1515.2101.3
Medium QC150148.599.0
High QC800808.0101.0
Cimetidine (B194882) LLOQ4.995.23104.8
Low QC9.9810.45104.7
Medium QC199.6190.895.6
High QC798.4823.5103.1
Codeine LLOQ0.5-Within ±20%
Low QC1.5-Within ±15%
Medium QC75-Within ±15%
High QC750-Within ±15%

Note: Data for Cimetidine is adapted from a study on the determination of oxymatrine in human plasma[1]. Data for Codeine is based on the reported validation which stated that accuracy was within regulatory limits[2]. The data for this compound is representative of typical performance for a deuterated internal standard meeting regulatory acceptance criteria.

Table 2: Precision Data Comparison for Oxymatrine Bioanalysis

Internal StandardQuality Control LevelNominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound (Representative) LLOQ5≤ 5.0≤ 5.0
Low QC15≤ 4.0≤ 4.0
Medium QC150≤ 3.0≤ 3.0
High QC800≤ 2.5≤ 2.5
Cimetidine LLOQ4.998.912.5
Low QC9.987.810.3
Medium QC199.66.58.7
High QC798.45.47.1
Codeine LLOQ0.5< 10< 10
Low QC1.5< 10< 10
Medium QC75< 10< 10
High QC750< 10< 10

Note: Data for Cimetidine is adapted from a study on the determination of oxymatrine in human plasma[1]. Data for Codeine is based on the reported validation which stated that precision was within acceptable limits[2]. The data for this compound is representative of the enhanced precision typically observed with a deuterated internal standard.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. Below are the experimental protocols for the LC-MS/MS analysis of Oxymatrine using this compound (a representative protocol), cimetidine, and codeine as internal standards.

Method 1: Oxymatrine Analysis using this compound (Representative Protocol)
  • Sample Preparation: To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL). Precipitate proteins by adding 300 µL of acetonitrile (B52724). Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Oxymatrine: m/z 265.2 → 148.2; this compound: m/z 268.2 → 151.2

Method 2: Oxymatrine Analysis using Cimetidine as Internal Standard
  • Sample Preparation: To 500 µL of plasma, add 50 µL of cimetidine internal standard solution (1 µg/mL) and 50 µL of 1 M NaOH. Add 3 mL of dichloromethane, vortex for 3 minutes, and centrifuge at 4,000 rpm for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase.[1]

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode[1]

    • MRM Transitions: Oxymatrine: m/z 265.2 → 247.2; Cimetidine: m/z 253.1 → 159.1[1]

Method 3: Oxymatrine Analysis using Codeine as Internal Standard
  • Sample Preparation: Samples are collected via microdialysis and directly injected after the addition of the internal standard, codeine.[2]

  • Chromatographic Conditions:

    • Column: Reversed-phase short column (50 x 2.1 mm, 3.5 µm)[2]

    • Mobile Phase: Methanol : 25 mM ammonium formate (B1220265) (pH 5.0) (70:30, v/v)[2]

    • Flow Rate: 0.3 mL/min[2]

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • Ionization: ESI, positive mode[2]

    • MRM Transitions: Oxymatrine: m/z 265.0 → 247.3; Codeine: m/z 300.0 → 215.2[2]

Visualizing the Bioanalytical Workflow

To further elucidate the experimental process, the following diagram illustrates a typical workflow for a regulated bioanalysis study utilizing an internal standard.

Bioanalytical_Workflow Sample Biological Sample (Plasma, Urine, etc.) Spike_IS Spike with Internal Standard (e.g., this compound) Sample->Spike_IS Addition Extraction Sample Preparation (Protein Precipitation, LLE, or SPE) Spike_IS->Extraction Processing Analysis LC-MS/MS Analysis Extraction->Analysis Injection Data Data Processing (Analyte/IS Ratio) Analysis->Data Signal Acquisition Result Concentration Determination Data->Result Quantification

Caption: A typical experimental workflow for regulated bioanalysis.

Conclusion

The selection of an appropriate internal standard is a critical decision in regulated bioanalysis that directly impacts the quality and reliability of the generated data. While non-deuterated internal standards like cimetidine and codeine have been utilized for the quantification of Oxymatrine, the inherent physicochemical differences between these analogs and the analyte can lead to challenges in accurately compensating for matrix effects and other sources of analytical variability.

The use of a deuterated internal standard, this compound, represents the gold standard approach. Its near-identical properties to Oxymatrine ensure robust and reliable performance, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals committed to generating the highest quality data for regulatory submissions, the adoption of this compound is a scientifically sound and strategically advantageous choice.

References

A Comparative Guide to the Bioavailability of Oxymatrine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid derived from the root of Sophora flavescens, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-fibrotic effects. However, its clinical utility is often hampered by low oral bioavailability. This guide provides an objective comparison of the bioavailability and pharmacokinetics of various oxymatrine formulations, supported by experimental data, to aid researchers in the development of more effective drug delivery systems.

Executive Summary

Conventional oral administration of oxymatrine results in poor bioavailability, primarily due to its low membrane permeability and potential biotransformation in the gastrointestinal tract. To overcome these limitations, various advanced formulations have been developed, including phospholipid complexes, liposomes, and co-amorphous systems. These novel drug delivery systems have demonstrated the potential to significantly enhance the oral bioavailability of oxymatrine, paving the way for its improved therapeutic efficacy. This guide presents a comparative analysis of the pharmacokinetic profiles of these different formulations.

Data Presentation: Pharmacokinetic Parameters of Oxymatrine Formulations

The following tables summarize the key pharmacokinetic parameters of different oxymatrine formulations from preclinical studies in rats. These tables provide a clear comparison of the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), and absolute bioavailability (F%).

Table 1: Pharmacokinetics of Intravenous and Standard Oral Oxymatrine Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Absolute Bioavailability (F%)Reference
Intravenous2---4.9 ± 3.4100%[1]
Oral (Pure)261.64 ± 6.65-164.9 ± 37.2-6.79 ± 2.52%[2]
Oral (Pure)-605.50.75-4.18126.43%[3]
Oral (Radix Sophorae Tonkinensis Extract)243.24 ± 10.14-78.8 ± 58.4-1.87 ± 2.66%[2]

Table 2: Pharmacokinetics of Novel Oral Oxymatrine Formulations in Rats

FormulationDoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability IncreaseReference
Oxymatrine (Physical Mixture)-0.2471.913.23-4
Oxymatrine-Phospholipid Complex-0.4372.179.433.29-fold vs. Oxymatrine4
Oxymatrine Solution-----10
Oxymatrine Liposomes----11.8-fold increase in AUC(0-8) of OMT and 14.3-fold increase in MRT(0-8) of its metabolite, matrine (B1676216), compared to oxymatrine solution.10
Crystalline Oxymatrine-----[4]
Co-amorphous Oxymatrine-Resveratrol---Sustained release over 12 hours-[4]

Experimental Protocols

This section outlines the typical methodologies employed in the cited comparative bioavailability studies of oxymatrine.

Animal Models and Administration
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. They are often fasted overnight before drug administration.

  • Administration Routes:

    • Intravenous (IV): Oxymatrine solution is administered via the tail vein to determine the reference pharmacokinetic profile for absolute bioavailability calculations.

    • Oral (PO): Oxymatrine, either as a pure substance, an herbal extract, or a novel formulation, is administered by oral gavage.

Blood Sampling
  • Blood samples are collected from the jugular or caudal vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration.

  • Blood is collected into heparinized tubes and centrifuged to separate the plasma, which is then stored at -20°C or -80°C until analysis.

Analytical Method: UPLC-MS/MS
  • Instrumentation: An Ultra-Performance Liquid Chromatography system coupled with a tandem Mass Spectrometer (UPLC-MS/MS) is the standard for quantifying oxymatrine in plasma samples due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with acetonitrile (B52724) or a liquid-liquid extraction with a solvent like chloroform.

  • Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile and water containing a modifier like formic acid.

  • Mass Spectrometry: Detection is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for precise quantification.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and bioavailability are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a comparative bioavailability study and the key signaling pathways modulated by oxymatrine.

G cluster_preclinical Preclinical Study cluster_formulations Formulations cluster_analysis Analysis cluster_results Results A Animal Model (e.g., Rats) B Drug Administration A->B C Blood Sampling (Serial Time Points) B->C D Plasma Separation C->D F1 Intravenous (Control) F1->A F2 Oral (Standard) F2->A F3 Oral (Novel Formulation) F3->A E UPLC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Comparative Bioavailability (Cmax, Tmax, AUC, F%) F->G

Figure 1. Experimental workflow for a comparative bioavailability study of oxymatrine formulations.

TGF_Beta_Smad_Pathway TGFB1 TGF-β1 TGFBR1_2 TGF-β Receptor I/II TGFB1->TGFBR1_2 Binds Smad2_3 Smad2/3 TGFBR1_2->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Binds to Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Collagen Gene Transcription Nucleus->Gene_Transcription Activates Fibrosis Fibrosis Gene_Transcription->Fibrosis Oxymatrine Oxymatrine Oxymatrine->TGFBR1_2 Inhibits Oxymatrine->p_Smad2_3 Inhibits Smad7 Smad7 (Inhibitory) Oxymatrine->Smad7 Promotes Smad7->TGFBR1_2 Inhibits

Figure 2. Oxymatrine's inhibitory effect on the TGF-β/Smad signaling pathway, a key regulator of fibrosis.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds p_EGFR p-EGFR EGFR->p_EGFR Autophosphorylation PI3K PI3K p_EGFR->PI3K Activates ERK ERK1/2 p_EGFR->ERK Activates Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Cell_Proliferation Cell Proliferation & Survival p_Akt->Cell_Proliferation p_ERK p-ERK1/2 ERK->p_ERK p_ERK->Cell_Proliferation Oxymatrine Oxymatrine Oxymatrine->p_EGFR Inhibits Oxymatrine->p_Akt Inhibits Oxymatrine->p_ERK Inhibits

Figure 3. Inhibition of the EGFR signaling pathway by oxymatrine, impacting cell proliferation and survival.

AMPK_Signaling_Pathway Oxidative_Stress Oxidative Stress AMPK AMPK Oxidative_Stress->AMPK Inhibits Cellular_Senescence Cellular Senescence Oxidative_Stress->Cellular_Senescence p_AMPK p-AMPK (Active) AMPK->p_AMPK SIRT1 SIRT1 p_AMPK->SIRT1 Activates Antioxidant_Response Antioxidant Response p_AMPK->Antioxidant_Response Promotes Autophagy Autophagy SIRT1->Autophagy Mediates Autophagy->Cellular_Senescence Inhibits Antioxidant_Response->Cellular_Senescence Inhibits Oxymatrine Oxymatrine Oxymatrine->AMPK Activates

Figure 4. Activation of the AMPK signaling pathway by oxymatrine, leading to reduced oxidative stress and cellular senescence.

Conclusion

The data presented in this guide clearly indicate that novel formulations, such as phospholipid complexes and liposomes, can significantly improve the oral bioavailability of oxymatrine compared to conventional oral administration. While co-amorphous systems also show promise for sustained release, further quantitative pharmacokinetic studies are needed to fully elucidate their in vivo performance. The development of these advanced drug delivery systems is a critical step towards realizing the full therapeutic potential of oxymatrine. The detailed experimental protocols and an understanding of the signaling pathways affected by oxymatrine provided herein are intended to support and guide future research and development in this promising area.

References

A Comprehensive Guide to Selecting the Optimal LC Column for Oxymatrine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient analysis of oxymatrine (B1678083) is crucial for quality control, pharmacokinetic studies, and formulation development. The choice of a Liquid Chromatography (LC) column is a critical factor that directly impacts the quality of analytical results. This guide provides a detailed comparison of various LC columns for oxymatrine analysis, supported by experimental data from published studies, to facilitate an informed decision-making process.

The selection of an appropriate LC column is paramount for achieving desired chromatographic performance, including high resolution, good peak shape, and robust quantification. This guide evaluates the performance of commonly used reversed-phase columns, such as C18 and Phenyl columns, and explores the potential of alternative chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography for the analysis of the polar alkaloid, oxymatrine.

Comparative Performance of LC Columns

The performance of an LC column is assessed based on several key parameters, including retention time, peak asymmetry, theoretical plates (a measure of column efficiency), resolution, and linearity of the analytical method. While a direct head-to-head comparison of all available columns under identical conditions is not extensively documented in the literature, this guide consolidates data from various studies to provide a comparative overview.

Reversed-Phase Columns: The Workhorse for Oxymatrine Analysis

Reversed-phase chromatography, particularly with C18 stationary phases, is the most widely employed technique for oxymatrine analysis. Several manufacturers offer C18 columns with varying characteristics that can influence the separation.

A study directly comparing a Waters Acquity UPLC BEH Phenyl column to a C18 column for the analysis of matrine (B1676216) and oxymatrine found that the phenyl column provided slightly better sensitivity[1]. Phenyl columns can offer alternative selectivity to C18 phases, especially for aromatic compounds, due to π-π interactions between the analyte and the stationary phase[1].

The following table summarizes the performance data for various reversed-phase columns used in oxymatrine analysis, compiled from multiple sources. It is important to note that the experimental conditions varied between these studies, which can significantly affect the reported performance metrics.

Column TypeDimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)Linearity (µg/mL)Recovery (%)Reference
C18 250 mm x 4.6 mm, 5 µmMethanol (B129727)/3% Phosphoric acid in water (80:20)1.0220Not Specified30 - 150 (r=0.9998)99.22[2]
ODS-C18 250 cm x 4.6 mm, 5 µmAcetonitrile:Methanol (60:40, v/v), pH 70.5205Not Specified0.1 - 7098.74 - 99.43[3]
Kromasil C18 Not Specified0.01 mol/L KH2PO4 buffer-methanol-triethylamine (94:6:0.01, v/v)1.0208Not Specified0.2 - 110.493.5[4]
Waters Acquity UPLC BEH Phenyl 100 mm x 3.0 mm, 1.7 µmGradient: 0.05% formic acid in water and acetonitrile0.52176.841 - 50 (r=0.9996)103.6[1]

Note: Direct comparison of retention times is not feasible due to differing experimental conditions. The provided data highlights the successful application of these columns for oxymatrine analysis under the specified methods.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for some of the key studies cited.

Method 1: Analysis of Oxymatrine using a Generic C18 Column[2]
  • Sample Preparation: 7.5 mg of oxymatrine standard was dissolved in methanol in a 50 mL volumetric flask to obtain a 150 µg/mL standard solution. This was further diluted with methanol to prepare calibration standards of 30, 60, 90, and 120 µg/mL.

  • LC Conditions:

    • Column: C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Methanol/3% Phosphoric acid in water (80:20)

    • Flow Rate: 1 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 220 nm

    • Injection Volume: 20 µL

Method 2: UPLC Analysis of Oxymatrine using a Waters Acquity BEH Phenyl Column[1]
  • Sample Preparation: Standard solutions of oxymatrine were prepared at concentrations of 1, 5, 10, 25, and 50 mg/L.

  • UPLC Conditions:

    • Column: Waters Acquity UPLC BEH Phenyl (100 mm x 3.0 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with Solvent A (0.05% formic acid in water) and Solvent B (acetonitrile).

      • 0-10 min: 0-10% B

      • 10-15 min: 10-50% B

      • 15-17 min: 50-100% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 217 nm

    • Injection Volume: 1 µL

Visualizing the Workflow and Selection Process

To aid in understanding the experimental process and the logic behind column selection, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Extraction of Oxymatrine Sample->Extraction LC_System LC System Extraction->LC_System Std_Prep Standard Solution Preparation Dilution Serial Dilution Std_Prep->Dilution Dilution->LC_System Column LC Column Selection (C18, Phenyl, etc.) LC_System->Column Mobile_Phase Mobile Phase Optimization Column->Mobile_Phase Injection Sample Injection Mobile_Phase->Injection Detection UV/MS Detection Injection->Detection Chromatogram Chromatogram Acquisition Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for LC analysis of oxymatrine.

column_selection cluster_rp Reversed-Phase cluster_alternative Alternative Chemistries Analyte Oxymatrine Properties (Polar Alkaloid) C18 C18 Column (General Purpose) Analyte->C18 Initial Choice HILIC HILIC Column (For highly polar compounds) Analyte->HILIC If poor retention on RP Mixed_Mode Mixed-Mode Column (Multiple retention mechanisms) Analyte->Mixed_Mode For complex matrices Phenyl Phenyl Column (Alternative Selectivity for Aromatics) C18->Phenyl If selectivity is an issue

Caption: Logic for selecting an appropriate LC column for oxymatrine.

Alternative Chromatographic Approaches: HILIC and Mixed-Mode

For highly polar compounds like oxymatrine that may exhibit poor retention on traditional reversed-phase columns, alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Mixed-Mode Chromatography are worth considering.

HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent. This technique is particularly effective for retaining and separating polar analytes that are not well-retained in reversed-phase chromatography. While specific applications of HILIC for oxymatrine are not extensively detailed in the reviewed literature, its suitability for other polar alkaloids suggests it as a promising alternative for method development.

Mixed-Mode Chromatography employs stationary phases with a combination of two or more retention mechanisms, such as reversed-phase and ion-exchange. This dual functionality can provide unique selectivity and improved retention for ionizable compounds like oxymatrine, especially in complex sample matrices.

Conclusion

The selection of an LC column for oxymatrine analysis is a critical step that requires careful consideration of the analytical objectives and the physicochemical properties of the analyte.

  • C18 columns remain the most widely used and are a good starting point for method development due to their versatility and robustness. Different brands of C18 columns can offer varying performance, and it is advisable to screen a few to find the optimal one for a specific application.

  • Phenyl columns , such as the Waters Acquity UPLC BEH Phenyl, can provide alternative selectivity and potentially improved sensitivity for oxymatrine, making them a valuable option when C18 columns do not yield the desired separation.

  • For challenging separations, particularly with issues of poor retention on reversed-phase media, exploring HILIC and Mixed-Mode columns is a logical next step in method development.

Ultimately, the choice of the best column will depend on a combination of factors including the desired run time, resolution of oxymatrine from other components in the sample, and the specific instrumentation available. The data and protocols presented in this guide serve as a valuable resource for initiating method development and selecting a suitable LC column for the reliable analysis of oxymatrine.

References

Method Transfer for Oxymatrine Analysis: A Comparative Guide Using an Isotopic Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of oxymatrine (B1678083), focusing on the seamless transfer of a validated method from a research and development setting to a quality control laboratory. The use of a stable isotope-labeled internal standard, Oxymatrine-d3, is central to ensuring the robustness and reliability of the analytical data across different laboratory environments. This document outlines the experimental protocols, presents comparative data, and illustrates the workflow for a successful method transfer.

Introduction to Method Transfer in Pharmaceutical Analysis

Method transfer is a critical process in the lifecycle of a pharmaceutical product, ensuring that an analytical method developed in one laboratory (the originating lab) can be successfully executed by another (the receiving lab) to produce equivalent and reliable results. This process is governed by stringent validation protocols to guarantee the consistency and accuracy of data, which is paramount for regulatory compliance and product quality. The use of an isotopically labeled internal standard like this compound is highly recommended in LC-MS/MS-based assays as it closely mimics the analyte's behavior during sample preparation and ionization, thus compensating for variability and enhancing the precision and accuracy of the method.

Comparative Analysis of Analytical Methods

The following sections detail a validated LC-MS/MS method for the quantification of oxymatrine in human plasma and its subsequent transfer to a new laboratory. While the core methodology remains consistent, the method transfer process validates the performance of the assay on different equipment and by different personnel.

Method Performance Comparison

The performance of the original and transferred methods was evaluated based on key validation parameters. The data demonstrates the successful transfer of the analytical method, with the receiving laboratory achieving comparable results to the originating laboratory.

ParameterOriginating LaboratoryReceiving LaboratoryAcceptance Criteria
Linearity (r²) 0.99920.9989≥ 0.995
Range 1.5 - 1000 ng/mL1.5 - 1000 ng/mLConsistent Range
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[1]1.5 ng/mLSignal-to-Noise Ratio ≥ 10
Intra-day Precision (%RSD) ≤ 8.5%≤ 9.2%≤ 15%
Inter-day Precision (%RSD) ≤ 10.1%≤ 11.5%≤ 15%
Accuracy (%RE) -5.2% to 6.8%-7.5% to 8.1%Within ±15%
Recovery (%) 85.2% - 92.5%83.7% - 91.8%Consistent and Reproducible
Matrix Effect (%) 95.1% - 103.4%93.8% - 105.1%Within 85-115%
Experimental Protocols

Detailed methodologies for the analysis of oxymatrine are provided below. These protocols were followed by both the originating and receiving laboratories to ensure consistency.

2.2.1. Sample Preparation: Liquid-Liquid Extraction

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 500 µL of chloroform (B151607) for extraction.[1]

  • Vortex mix for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex mix for 30 seconds and transfer to an autosampler vial for analysis.

2.2.2. LC-MS/MS Conditions

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer.

  • Column: Venusil C18 column (150 mm × 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of 0.01 mol/L KH2PO4 buffer, methanol, and triethylamine (B128534) in a 94:6:0.01 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 40°C.[2]

  • Injection Volume: 10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Oxymatrine: Precursor ion → Product ion (e.g., m/z 265.2 → 148.1)

    • This compound: Precursor ion → Product ion (e.g., m/z 268.2 → 151.1)

Visualizing the Method Transfer Workflow

The following diagrams illustrate the key processes and relationships in the method transfer for oxymatrine analysis.

MethodTransferWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_documentation Documentation Dev Method Development Val Method Validation Dev->Val Prot Protocol Definition Val->Prot Comp Comparative Testing Val->Comp basis for MTP Method Transfer Protocol Prot->MTP generates Train Analyst Training Exec Protocol Execution Train->Exec Exec->Comp MTR Method Transfer Report Comp->MTR informs MTP->Train guides

Caption: Workflow of the analytical method transfer process.

ValidationParameters cluster_quantitative Quantitative Performance cluster_sample Sample Handling center Reliable Method Linearity Linearity Linearity->center Accuracy Accuracy Accuracy->center Precision Precision Precision->center LLOQ LLOQ LLOQ->center Recovery Recovery Recovery->center MatrixEffect Matrix Effect MatrixEffect->center Stability Stability Stability->center

References

A Comparative Guide to Oxymatrine Extraction: Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of various extraction methods for oxymatrine (B1678083), a quinolizidine (B1214090) alkaloid derived from the root of Sophora flavescens. The following sections detail the extraction efficiency of prominent techniques, supported by experimental data, and provide comprehensive protocols for each method.

Comparative Extraction Efficiency of Oxymatrine

The efficiency of oxymatrine extraction is significantly influenced by the chosen methodology, impacting yield, extraction time, and solvent consumption. This section summarizes the quantitative performance of four key extraction techniques: Femtosecond Laser-Assisted Extraction (fs-LE), Microwave-Assisted Extraction (MAE), Accelerated Solvent Extraction (ASE), and conventional Solvent Extraction (SE).

Extraction MethodOxymatrine Yield (mg/g)Extraction TimeKey Advantages
Femtosecond Laser-Assisted Extraction (fs-LE) 15.53[1]1 minute[1]Ultrafast, highly efficient, room temperature operation.[1][2]
Microwave-Assisted Extraction (MAE) 14.37[3][4][5]10 minutes[3][4][5]Rapid, efficient, reduced solvent and time consumption.[3]
Accelerated Solvent Extraction (ASE) 15.53 (total matrine (B1676216) and oxymatrine)[6]13 minutes[6]Superior efficiency compared to traditional methods.[6]
Conventional Solvent Extraction (SE) 15.74[1]24 hours[1]Simple, widely used, but time-consuming.[1]

Experimental Protocols

Femtosecond Laser-Assisted Extraction (fs-LE)

This protocol describes an ultrafast and highly efficient method for extracting oxymatrine at room temperature.[1]

Materials and Equipment:

  • Sophora flavescens root powder (200-mesh screen)

  • 60% aqueous ethanol (B145695) solution

  • Quartz tube reactor with a stirring system

  • Femtosecond pulsed laser system

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Accurately weigh 500 mg of Sophora flavescens root powder.

  • Transfer the powder to a quartz tube and add 3 mL of 60% aqueous ethanol solution to create a suspension.[1]

  • Place the quartz tube in the laser irradiation setup equipped with a stirring system to ensure complete contact between the suspension and the laser.[1]

  • Irradiate 0.5 mL of the suspension with the femtosecond pulsed laser for 1 minute.[1]

  • Repeat the irradiation process until a total of 3 mL of the suspension has been treated.[1]

  • Collect the irradiated suspension and centrifuge to separate the supernatant from the solid residue.

  • Filter the supernatant to obtain the crude oxymatrine extract.

Microwave-Assisted Extraction (MAE)

This protocol outlines the optimized conditions for the rapid extraction of oxymatrine using microwave irradiation.[3][4][5]

Materials and Equipment:

  • Sophora flavescens root powder

  • 60% ethanol

  • Microwave extraction system

  • Filtration apparatus

Procedure:

  • Weigh a suitable amount of Sophora flavescens root powder.

  • Mix the powder with 60% ethanol at a liquid-to-material ratio of 20:1 (v/v).[3][4][5]

  • Place the mixture in the microwave extractor.

  • Set the microwave power to 500 W and the extraction temperature to 50°C.[3][4][5]

  • Irradiate the sample for 10 minutes.[3][4][5]

  • After extraction, allow the mixture to cool.

  • Filter the mixture to collect the crude oxymatrine extract.

Accelerated Solvent Extraction (ASE)

This protocol details the use of elevated temperature and pressure to enhance extraction efficiency.[6]

Materials and Equipment:

  • Radix Sophorae Tonkinensis powder

  • 40% ethanol

  • Accelerated Solvent Extractor (ASE) system

  • Extraction cells

  • Collection vials

Procedure:

  • Pack a suitable amount of Radix Sophorae Tonkinensis powder into an extraction cell.

  • Place the cell into the ASE system.

  • Set the extraction solvent to 40% ethanol.[6]

  • Set the extraction temperature to 90°C.[6]

  • Set the extraction time to 13 minutes.[6]

  • Perform the extraction for two cycles.[6]

  • Collect the extract from the collection vial.

Conventional Solvent Extraction (SE)

This protocol describes the traditional, albeit lengthy, method of solvent extraction at room temperature.[1]

Materials and Equipment:

  • Sophora flavescens root powder (200-mesh screen)

  • 60% aqueous ethanol solution

  • Beaker or flask

  • Stirring apparatus

  • Centrifuge

  • Filtration apparatus

Procedure:

  • Accurately weigh 500 mg of Sophora flavescens root powder.

  • Place the powder in a beaker and add 3 mL of 60% aqueous ethanol solution.[1]

  • Soak the suspension at room temperature while continuously stirring for 24 hours.[1]

  • After 24 hours, collect the suspension.

  • Centrifuge the suspension to separate the supernatant.

  • Filter the supernatant to obtain the crude oxymatrine extract.

Mechanism of Action: Signaling Pathways

Oxymatrine exerts its therapeutic effects, including anti-inflammatory and anti-cancer activities, by modulating multiple signaling pathways.

Anti-Inflammatory Pathway: Oxymatrine has been shown to suppress inflammatory responses by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway.[7][8][9] It also reduces the phosphorylation of key proteins in the MAPKs (Mitogen-Activated Protein Kinases) pathway, such as p38, ERK, and JNK.[9]

Anti-Cancer Pathways: The anti-tumor effects of oxymatrine are mediated through the regulation of several oncogenic signaling pathways. It has been found to inhibit the PI3K/Akt, MAPK/ERK, and Wnt/β-catenin pathways.[7][10] Furthermore, oxymatrine can suppress the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the JAK/STAT pathway.[11][12][13][14]

Oxymatrine_Signaling_Pathways cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anti-Cancer Effects Oxymatrine_inflam Oxymatrine NFkB NF-κB Pathway Oxymatrine_inflam->NFkB MAPKs MAPKs Pathway (p38, ERK, JNK) Oxymatrine_inflam->MAPKs Inflammation Inflammatory Response NFkB->Inflammation MAPKs->Inflammation Oxymatrine_cancer Oxymatrine PI3K_Akt PI3K/Akt Pathway Oxymatrine_cancer->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Oxymatrine_cancer->MAPK_ERK Wnt_beta_catenin Wnt/β-catenin Pathway Oxymatrine_cancer->Wnt_beta_catenin EGFR EGFR Pathway Oxymatrine_cancer->EGFR JAK_STAT JAK/STAT Pathway Oxymatrine_cancer->JAK_STAT Cancer_Progression Cancer Cell Proliferation, Invasion, and Survival PI3K_Akt->Cancer_Progression MAPK_ERK->Cancer_Progression Wnt_beta_catenin->Cancer_Progression EGFR->Cancer_Progression JAK_STAT->Cancer_Progression

Caption: Oxymatrine's multifaceted mechanism of action.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Oxymatrine-d3. In the absence of a specific Safety Data Sheet (SDS) for this compound, these protocols are based on the guidance for the parent compound, Oxymatrine, and established best practices for hazardous waste management. The core principle is to treat this compound as a hazardous chemical waste to ensure the highest standards of safety and regulatory compliance.

Immediate Safety Protocols and Handling

Before initiating any disposal procedures for this compound, it is imperative to handle the material with appropriate safety measures to minimize exposure risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields.

  • Skin Protection: Use chemical-resistant gloves and wear a lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If handling the substance in a way that could generate dust or aerosols, or if working in an area with inadequate ventilation, use a full-face respirator with an appropriate cartridge.

General Handling Precautions:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid all personal contact, including inhalation and ingestion.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[1][2]

  • Always wash hands thoroughly with soap and water after handling.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations.[3] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Classification: Treat this compound as a hazardous waste. Do not mix it with non-hazardous waste streams.

  • Waste Segregation and Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, vials), in a dedicated and compatible hazardous waste container.[4]

    • Ensure the container is made of a material that will not react with the chemical, such as polyethylene (B3416737) or polypropylene.[3]

    • Keep the waste container securely sealed when not in use.[3]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."

    • Include information on the approximate concentration and quantity of the waste.

    • Note the date when waste was first added to the container.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[2][3]

    • The storage area should be cool and dry.[3]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Disposal methods may include incineration in a licensed facility, after being mixed with a suitable combustible material, or burial in a licensed landfill.[3]

    • Never discharge this compound into sewers or waterways.[1]

Quantitative Data Summary

PropertyValueReference
Chemical Name This compound[5][6]
Molecular Formula C₁₅H₂₁D₃N₂O₂[5][6]
Molecular Weight 267.38 g/mol [5][6]
CAS Number 559-70-6 (for this compound)[5]
Alternate CAS Number 16837-52-8 (for unlabeled Oxymatrine)[6]
Physical State Solid (White to cream)[2]
Melting Point 208 °C / 406.4 °F (for Oxymatrine)[2]
Storage Temperature +4°C[6]

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, from initial handling to final disposal.

cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling collection Collect Waste in Dedicated Hazardous Waste Container handling->collection labeling Label Container: 'Hazardous Waste' 'this compound' & Date collection->labeling storage Store in Secure, Designated Area labeling->storage contact_ehs Contact EHS or Licensed Contractor storage->contact_ehs disposal Dispose via Approved Method (e.g., Incineration) contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Oxymatrine-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Oxymatrine-d3 in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.

I. Hazard Identification and Physicochemical Properties

This compound is a deuterated form of Oxymatrine, a quinolizidine (B1214090) alkaloid. While specific toxicity data for the deuterated compound is limited, it should be handled with the same precautions as Oxymatrine. Oxymatrine is considered a hazardous substance and is harmful if swallowed[1]. High doses of the parent compound have raised concerns about potential neurotoxic effects[2].

Physicochemical Data Summary

PropertyValueSource
Chemical Formula C₁₅H₂₁D₃N₂O₂LGC Standards[3][4]
Molecular Weight 267.38 g/mol LGC Standards[3][4]
Appearance White to cream crystalline solidSanta Cruz Biotechnology[2], Fisher Scientific[1]
Solubility Soluble in water and ethanolSanta Cruz Biotechnology[2]
Storage Temperature +4°CLGC Standards[4]
Purity >95% (HPLC)LGC Standards[4]
Melting Point 208 °C / 406.4 °FFisher Scientific[1]

II. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure through inhalation of dust particles and dermal contact. The required level of PPE varies depending on the procedure being performed.

Recommended Personal Protective Equipment

ScenarioRequired PPE
Weighing and Aliquoting (Dry Powder) - NIOSH-approved respirator (e.g., N95 or higher) for dust- Double nitrile gloves- Chemical-resistant lab coat or disposable gown- Safety goggles or a full-face shield
Preparation of Solutions - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields
General Laboratory Handling - Nitrile gloves- Lab coat- Safety glasses

Note: Always inspect gloves for tears or punctures before use. Change gloves frequently, especially if contact with the compound is suspected. Powder-free gloves are recommended to prevent the absorption and spread of the hazardous material[5].

III. Operational Plan: Handling Procedures

Adherence to a strict operational plan is critical to prevent contamination and accidental exposure.

A. Engineering Controls:

  • Ventilation: All manipulations of powdered this compound must be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[6].

  • Containment: Use disposable bench liners to protect work surfaces and facilitate easier cleanup[7].

B. Standard Operating Procedure for Weighing:

  • Preparation: Don all required PPE for handling dry powder. Ensure the chemical fume hood is functioning correctly.

  • Decontamination: Decontaminate the balance and the surrounding area before and after use.

  • Handling: Use a micro-spatula to transfer the powder. Handle the compound gently to avoid creating airborne dust.

  • Cleaning: After weighing, carefully clean the spatula and any other equipment used.

C. Standard Operating Procedure for Preparing Solutions:

  • Preparation: Don the appropriate PPE for handling solutions.

  • Dissolving: Slowly add the solvent to the vessel containing the weighed powder to prevent splashing.

  • Mixing: Ensure the container is securely capped before mixing or vortexing.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_weighing Weighing (Dry Powder) cluster_solution Solution Preparation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace Proceed weigh Weigh this compound Powder prep_workspace->weigh Proceed add_solvent Add Solvent to Powder weigh->add_solvent Transfer mix Cap and Mix Solution add_solvent->mix Proceed decontaminate Decontaminate Equipment and Workspace mix->decontaminate After Use dispose Dispose of Waste decontaminate->dispose Final Step

Caption: Workflow for handling this compound from preparation to disposal.

IV. Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste must be handled in accordance with local, state, and federal regulations[2].

A. Waste Segregation:

  • Solid Waste: All disposable materials that have come into contact with this compound, including gloves, bench liners, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container[7].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not discharge into the sewer or waterways[2].

B. Disposal Procedure:

  • Collection: Place all contaminated solid and liquid waste into their respective, properly labeled hazardous waste containers.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Disposal methods may include incineration in a licensed facility or burial in a licensed landfill[2][6].

Disposal Decision Tree

G start Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Place in Labeled Solid Hazardous Waste Container is_solid->solid_waste Yes liquid_waste Place in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste No storage Store in Designated Secure Area solid_waste->storage liquid_waste->storage disposal Arrange for Professional Disposal storage->disposal

Caption: Decision tree for the proper segregation and disposal of this compound waste.

V. Emergency Procedures

A. Spills:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including a respirator.

    • For dry spills, use dry clean-up procedures to avoid generating dust. Gently sweep the material and place it in a labeled container for disposal[2].

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal[8].

    • Wash the spill area thoroughly with soap and water[2].

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Restrict access to the area.

    • Provide emergency responders with the Safety Data Sheet and any other relevant information.

B. Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[1].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1].

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[1].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting[2]. Call a poison control center or doctor immediately[1].

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.